1-Octadecyne
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
octadec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h1H,4-18H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDNQWWOZQLMRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212079 | |
| Record name | Octadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid or colorless liquid; mp = 22.5 deg C; [GFS Chemicals MSDS] Melting point = 27 deg C; [ChemSampCo MSDS] | |
| Record name | 1-Octadecyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10610 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-89-0 | |
| Record name | 1-Octadecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octadecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTADECYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U6AS2VE7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of 1-Octadecyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes and purification methodologies for 1-octadecyne (C₁₈H₃₄), a long-chain terminal alkyne. The information presented is intended to equip researchers and professionals in drug development and other scientific fields with the necessary knowledge to produce high-purity this compound for various applications.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through several established organic chemistry pathways. The most common and practical methods include the alkylation of acetylide anions, dehydrohalogenation of vicinal dihalides, and the Corey-Fuchs reaction.
Alkylation of Acetylide Anions
The alkylation of acetylide anions is a robust and widely used method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of terminal alkynes like this compound. This Sₙ2 reaction involves the nucleophilic attack of an acetylide anion on a primary alkyl halide.
The overall reaction is as follows:
HC≡C⁻Na⁺ + Br-(CH₂)₁₅-CH₃ → HC≡C-(CH₂)₁₅-CH₃ + NaBr
This method is advantageous due to the ready availability of starting materials and the straightforward nature of the reaction.
Materials:
-
Lithium acetylide-ethylenediamine complex
-
1-Bromohexadecane
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of lithium acetylide-ethylenediamine complex in anhydrous DMSO under a nitrogen atmosphere, add a solution of 1-bromohexadecane in DMSO dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water and hexane.
-
Separate the organic layer, and wash it sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation or column chromatography.
Dehydrohalogenation of 1,2-Dihalooctadecane
Another classic method for synthesizing alkynes is the double dehydrohalogenation of a vicinal dihalide.[1] This elimination reaction requires a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to remove two equivalents of hydrogen halide.[2] The starting material, 1,2-dibromooctadecane, can be prepared by the bromination of 1-octadecene.
Reaction Pathway:
Caption: Dehydrohalogenation synthesis of this compound.
Materials:
-
1,2-Dibromooctadecane
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Mineral oil
-
Diethyl ether
-
Ice-water bath
Procedure:
-
In a flask equipped with a dry ice condenser and a stirrer, add sodium amide to liquid ammonia at -78 °C.
-
Dissolve 1,2-dibromooctadecane in a minimal amount of diethyl ether and add it dropwise to the sodium amide suspension.
-
Stir the reaction mixture for 2-3 hours, allowing the ammonia to reflux.
-
After the reaction is complete, carefully quench the excess sodium amide by the slow addition of ammonium chloride.
-
Allow the ammonia to evaporate overnight in a fume hood.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, the solvent is removed by rotary evaporation to yield crude this compound, which can be further purified.
Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable method for the one-carbon homologation of an aldehyde to a terminal alkyne.[3][4][5][6] For the synthesis of this compound, the starting material would be heptadecanal. The reaction proceeds in two steps: formation of a 1,1-dibromoalkene, followed by treatment with a strong base to yield the alkyne.[3]
Reaction Pathway:
Caption: Corey-Fuchs synthesis of this compound.
Materials:
-
Heptadecanal
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Ice-water bath
Procedure:
Step 1: Synthesis of 1,1-Dibromo-1-octadecene
-
To a solution of triphenylphosphine (2 equivalents) in anhydrous DCM at 0 °C, add carbon tetrabromide (1 equivalent) portion-wise.
-
Stir the mixture for 30 minutes, during which a ylide is formed.
-
Add a solution of heptadecanal (1 equivalent) in DCM to the reaction mixture and stir at 0 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to isolate the 1,1-dibromo-1-octadecene.
Step 2: Synthesis of this compound
-
Dissolve the 1,1-dibromo-1-octadecene in anhydrous THF and cool the solution to -78 °C.
-
Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude this compound, which is then purified.
Purification of this compound
The purification of this compound is critical to remove unreacted starting materials, byproducts, and residual solvents. Common purification methods for this long-chain alkyne include vacuum distillation, recrystallization, and flash column chromatography.
Vacuum Distillation
Due to its high molecular weight, this compound has a high boiling point, making vacuum distillation the preferred method for distillation to prevent decomposition at atmospheric pressure.[7] This technique is effective for separating this compound from non-volatile impurities.
Apparatus:
-
A short-path distillation apparatus is recommended to minimize product loss.
-
Use a vacuum pump capable of achieving a pressure of <1 mmHg.
-
A cold trap should be placed between the distillation apparatus and the vacuum pump.
Procedure:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Assemble the distillation apparatus and ensure all joints are properly sealed with vacuum grease.
-
Gradually apply vacuum and begin heating the distillation flask with a heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.
-
Monitor the temperature and pressure throughout the distillation to ensure a clean separation.
Recrystallization
This compound is a waxy solid at room temperature, with a melting point of approximately 27 °C, making recrystallization a suitable purification technique.[8] The key to successful recrystallization is the selection of an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[9][10][11][12]
Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., hexane, ethanol, acetone, ethyl acetate) at room temperature and at their boiling points.
-
A good solvent will dissolve the compound when hot but will result in crystal formation upon cooling. A mixed solvent system (e.g., ethanol/water, hexane/ethyl acetate) can also be effective.[13]
Procedure:
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice-water bath after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Flash Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound, especially for removing impurities with similar polarities.[14][15][16][17][18] As a non-polar hydrocarbon, this compound will have a low affinity for the polar stationary phase (silica gel) and will elute with a non-polar mobile phase.
Caption: General workflow for the purification of this compound.
Materials:
-
Silica gel (230-400 mesh)
-
Eluent: A non-polar solvent system, typically starting with 100% hexane and gradually increasing polarity with a solvent like ethyl acetate or dichloromethane if necessary. The ideal eluent system should provide a retention factor (R_f) of 0.2-0.3 for this compound on a TLC plate.
-
Crude this compound
-
Sand
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a level and compact bed. A small layer of sand can be added to the top of the silica to prevent disturbance during solvent addition.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble samples, "dry loading" can be used, where the crude product is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of long-chain terminal alkynes. The values for this compound are expected to be within these ranges.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Alkylation of Acetylide | Acetylene source, 1-Bromohexadecane | Strong base (e.g., n-BuLi, NaNH₂) | 70-90% | High yield, reliable, readily available starting materials. | Requires handling of strong bases and anhydrous conditions. |
| Dehydrohalogenation | 1,2-Dibromooctadecane | Strong base (e.g., NaNH₂) | 60-80% | Classic and effective method. | Requires a two-step process from the corresponding alkene. |
| Corey-Fuchs Reaction | Heptadecanal | CBr₄, PPh₃, n-BuLi | 60-85% (over two steps) | Good for converting aldehydes to alkynes, mild conditions for the first step. | Multi-step, requires stoichiometric phosphine, can be expensive. |
Table 2: Purification Parameters for this compound
| Purification Method | Key Parameters | Expected Purity | Expected Recovery | Notes |
| Vacuum Distillation | Pressure: <1 mmHg; Temperature: Varies with pressure | >98% | 80-95% | Effective for removing non-volatile impurities. |
| Recrystallization | Solvent: Hexane or Ethanol/Water | >99% | 70-90% | Excellent for achieving high purity; solvent selection is crucial.[9] |
| Flash Chromatography | Stationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate gradient | >99% | 85-95% | Versatile and effective for a range of impurities. |
Purity Assessment
The purity of the synthesized and purified this compound should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.[8][21]
-
Infrared (IR) Spectroscopy: To confirm the presence of the characteristic alkyne C≡C and ≡C-H stretching vibrations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. Corey-Fuchs Reaction [organic-chemistry.org]
- 4. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound | C18H34 | CID 69425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mt.com [mt.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. orgsyn.org [orgsyn.org]
- 15. Chromatography [chem.rochester.edu]
- 16. How to set up and run a flash chromatography column. [reachdevices.com]
- 17. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. krishgenbiosystems.com [krishgenbiosystems.com]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
- 21. pharmacy180.com [pharmacy180.com]
Physicochemical properties of 1-Octadecyne
An In-depth Technical Guide to the Physicochemical Properties of 1-Octadecyne
Introduction
This compound (CAS No. 629-89-0), also known as octadec-1-yne or cetylacetylene, is a long-chain terminal alkyne with the chemical formula C₁₈H₃₄.[1][2][3] Its structure consists of an 18-carbon chain with a triple bond at the C-1 position.[4] This linear, unsaturated hydrocarbon is of significant interest to researchers in organic synthesis, materials science, and drug development due to its reactive terminal alkyne group, which can participate in a variety of chemical transformations such as coupling reactions, hydrogenations, and cycloadditions. This guide provides a comprehensive overview of its core physicochemical properties, experimental characterization protocols, and safety information.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. The data is compiled from various chemical suppliers and databases. It exists as a white solid or a colorless liquid, depending on the ambient temperature.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₃₄ | [1][2][3] |
| Molecular Weight | 250.47 g/mol (GFS Chemicals)[2], 250.5 g/mol (PubChem)[1], 250.46 g/mol (ChemicalBook)[5] | [1][2][5] |
| IUPAC Name | octadec-1-yne | [1][3][6] |
| Synonyms | Cetylacetylene, Hexadecylacetylene, Octadecyne | [1][6] |
| Appearance | White solid or colorless liquid[1], Fused solid or clear liquid as melt[3] | [1][3] |
| Melting Point | 21°C to 24°C[6], 22.5°C[1][5], 24°C to 26°C[2], 27°C[1], 28°C[4] | [1][2][4][5][6] |
| Boiling Point | 313°C[2][4], 180°C at 15 mmHg[5] | [2][4][5] |
| Density | 0.80 g/cm³[2], 0.803 g/mL[4][5][6] | [2][4][5][6] |
| Refractive Index | 1.4774 | [5] |
| Flash Point | 25°C | [5] |
Table 2: Solubility Profile
| Solvent Type | Solubility | Rationale |
| Water | Insoluble | The long C18 hydrophobic chain dominates the molecule, preventing interaction with polar water molecules.[7] |
| Non-polar Organic Solvents | Soluble | Readily dissolves in solvents like hexane, benzene, and other hydrocarbons due to similar non-polar characteristics ("like dissolves like").[7] |
| Polar Organic Solvents | Miscible | Expected to be miscible with alcohols, acetone, and ether.[8][9] |
Experimental Protocols and Characterization
The determination and verification of this compound's properties and purity rely on standard analytical techniques in organic chemistry.
Purity Assessment by Gas Chromatography (GC)
The purity of this compound is typically assayed using Gas Chromatography, often with a Flame Ionization Detector (GC-FID).
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Injection: A small volume of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates components based on their boiling points and interactions with the phase.
-
Detection: As components elute from the column, they are combusted in an FID. The ions produced generate an electrical signal proportional to the amount of substance.
-
Analysis: The resulting chromatogram shows peaks corresponding to different components. The area of the this compound peak relative to the total area of all peaks is used to calculate its purity. Commercial suppliers often guarantee a purity of ≥95.0% or ≥97.50% by this method.[2][3]
Caption: Workflow for determining the purity of this compound using GC-FID.
Structural Elucidation by Spectroscopy
Spectroscopic methods are essential for confirming the molecular structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the chemical environment of hydrogen atoms. The spectrum of this compound would show a characteristic signal for the terminal alkyne proton (-C≡C-H) and distinct signals for the methylene (-CH₂-) and methyl (-CH₃) groups in the long alkyl chain.
-
¹³C NMR: Shows the different types of carbon atoms. The two sp-hybridized carbons of the alkyne group would have unique chemical shifts, distinguishing them from the sp³-hybridized carbons of the alkyl chain. Spectra for this compound are available in databases like SpectraBase.[10]
-
-
Mass Spectrometry (MS):
-
Used to determine the molecular weight and fragmentation pattern. Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight (approx. 250.5 amu), confirming the molecular formula.[1][11] The fragmentation pattern provides further structural evidence. GC-MS combines gas chromatography separation with mass spectrometry detection.[12]
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify functional groups. The spectrum of this compound will exhibit a sharp absorption band around 3300 cm⁻¹ corresponding to the ≡C-H bond stretch and another characteristic absorption near 2120 cm⁻¹ for the C≡C triple bond stretch.[11]
-
Synthesis and Purification
While detailed synthesis protocols are proprietary, a general approach for synthesizing long-chain terminal alkynes involves two main steps: the creation of the alkyne and subsequent purification.
Caption: A logical workflow for the synthesis and purification of this compound.
Safety and Handling
According to aggregated GHS information, this compound is considered a hazardous substance.[1]
-
Hazards: It may be fatal if swallowed and enters airways (Aspiration hazard).[1] It is also reported to cause skin and eye irritation.[1] Vapors or mists can irritate the eyes, mucous membranes, and upper respiratory tract.[1]
-
Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Store in a cool, dry place away from incompatible materials.
-
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier before use.[2]
References
- 1. This compound | C18H34 | CID 69425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gfschemicals.com [gfschemicals.com]
- 3. This compound, 96% 10 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound [stenutz.eu]
- 5. This compound CAS#: 629-89-0 [chemicalbook.com]
- 6. This compound, 96% | Fisher Scientific [fishersci.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 1-OCTADECENE CAS#: 112-88-9 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. This compound [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Octadecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octadecyne (C₁₈H₃₄) is a long-chain terminal alkyne with a triple bond at the C1 position.[1] Its linear structure and reactive terminal alkyne group make it a valuable building block in organic synthesis, with potential applications in materials science and drug development. Understanding the thermal stability and decomposition of this compound is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This guide provides a comprehensive overview of the known properties of this compound and a theoretical framework for its thermal decomposition.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under thermal stress.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄ | [1] |
| Molecular Weight | 250.47 g/mol | |
| Appearance | Colorless liquid or low melting solid | [1] |
| Melting Point | 21 - 24 °C | |
| Boiling Point | 313 °C | |
| CAS Number | 629-89-0 | [1] |
Table 1: Physicochemical Properties of this compound
Thermal Stability and Decomposition
While specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not publicly available, general principles of organic chemistry allow for a qualitative assessment of its thermal stability. The presence of the C-C triple bond and the long alkyl chain will dictate its decomposition behavior.
General Assessment:
-
Stability: this compound is expected to be relatively stable at room temperature and under normal storage conditions.
-
Decomposition Onset: Significant thermal decomposition is likely to occur at temperatures approaching and exceeding its boiling point. The energy required to break the C-C and C-H bonds will determine the onset of decomposition.
-
Exothermic Reactions: The decomposition of alkynes can be exothermic, and in some cases, rapid and uncontrolled decomposition can occur, especially under pressure or in the presence of catalysts.
Proposed Thermal Decomposition Pathways
In the absence of specific experimental data, the thermal decomposition of this compound is proposed to proceed through a free-radical mechanism, similar to that of other long-chain hydrocarbons. The high temperatures provide the energy for homolytic cleavage of C-C and C-H bonds, initiating a cascade of radical reactions.
Initiation:
The process begins with the homolytic cleavage of the weakest bonds in the molecule. The C-C bonds in the long alkyl chain are generally the most susceptible to initial cleavage due to their lower bond dissociation energy compared to C-H or C≡C bonds.
References
The Terminal Alkyne of 1-Octadecyne: A Gateway to Molecular Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The terminal alkyne functionality of 1-octadecyne (C₁₈H₃₄) represents a versatile and highly reactive handle for the synthesis of complex molecules. Its linear, 18-carbon chain provides significant lipophilicity, a desirable characteristic in many pharmaceutical and materials science applications. The reactivity of the C-1 triple bond, particularly the acidic nature of the terminal proton and the susceptibility of the π-bonds to addition reactions, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactions of this compound's terminal alkyne, complete with quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows.
Acidity and Alkylation: Building Blocks for Complex Structures
The proton attached to the sp-hybridized carbon of the terminal alkyne in this compound exhibits a pKa of approximately 25, making it significantly more acidic than protons on sp² or sp³ hybridized carbons. This acidity allows for deprotonation by a strong base, such as n-butyllithium (n-BuLi), to form a potent nucleophile—the octadecynylide anion. This anion can then participate in nucleophilic substitution reactions, most effectively with primary alkyl halides, to form new carbon-carbon bonds. This alkylation reaction is a cornerstone of synthetic chemistry, enabling the extension of the carbon chain and the introduction of various functional groups.
Quantitative Data for Alkylation of Terminal Alkynes
| Alkyne | Base | Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Alkyne | n-BuLi | Primary Iodide | THF | -78 to RT | 1 - 12 | 75 - 99 | [1] |
| 1-Alkyne | n-BuLi | Primary Bromide + Bu₄NI (cat.) | THF | -78 to RT | 1 - 12 | High | [1] |
| 2-Butyn-1-ol | n-BuLi, then t-BuLi | (CH₃)₃SiCl | THF | -70 to 0 | 3 | - | [2] |
Experimental Protocol: Alkylation of this compound with Iodomethane
-
Deprotonation: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Alkylation: Iodomethane (1.2 eq) is then added to the solution of the lithium octadecynylide. The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 12 hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired internal alkyne.[1]
Sonogashira Coupling: Forging Connections to Aromatic Systems
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.[4][5][6] The Sonogashira coupling is highly valued in drug discovery and materials science for its ability to construct complex conjugated systems under relatively mild conditions. For this compound, this reaction allows for the direct attachment of the long aliphatic chain to aromatic and heteroaromatic scaffolds.
Quantitative Data for Sonogashira Coupling of Terminal Alkynes
| Alkyne | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylacetylene | Iodobenzene | 0.1 (NS-MCM-41-Pd) | 0.2 | Et₃N | Et₃N | 50 | 99 | [7][8] |
| Phenylacetylene | Bromobenzene | 0.1 (NS-MCM-41-Pd) | 0.2 | Et₃N | NMP | 90 | 98 | [7][8] |
| Terminal Alkyne | Aryl Iodide | 10 (NiCl₂) | - | 1,10-phenanthroline | DMAc | 25 | High | [9] |
| Terminal Alkyne | Aryl Bromide | 1 (Pd complex) | - | K₂CO₃ | H₂O/iPrOH | 90 | Near Quantitative | [10] |
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
-
Reaction Setup: To a degassed solution of iodobenzene (1.0 eq) and this compound (1.2 eq) in triethylamine, bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) are added under an inert atmosphere.
-
Reaction Execution: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.
-
Work-up and Purification: The residue is taken up in diethyl ether and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the coupled product.
Azide-Alkyne Cycloaddition (Click Chemistry): Robust and Biocompatible Ligation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction, a class of reactions known for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[7][11][12] This reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, with an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole. The resulting triazole ring is highly stable and can act as a rigid linker in various molecular constructs. This reaction is particularly valuable in bioconjugation, drug discovery, and materials science for its reliability and orthogonality to most biological functional groups.
Quantitative Data for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | 50 ppm catalyst | EG/H₂O | RT | 2 | 92 | [13] |
| Phenylacetylene | Benzyl Azide | Metallic Cu (ultrasound) | - | - | 2 | 80 | [14] |
| Various | Various | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | RT | - | High | [5] |
| Propargyl alcohol | Coumarin azide | 100 µM Cu⁺ | - | RT | < 0.5 | Complete | [15] |
Experimental Protocol: CuAAC of this compound with Benzyl Azide
-
Reaction Setup: In a reaction vessel, this compound (1.0 eq) and benzyl azide (1.0 eq) are dissolved in a 1:1 mixture of water and tert-butanol.
-
Catalyst Addition: A freshly prepared solution of sodium ascorbate (0.1 eq) in water is added, followed by the addition of copper(II) sulfate pentahydrate (0.01 eq) in water.
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature and monitored by TLC. The reaction is typically complete within a few hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.[5]
Hydroboration-Oxidation: Anti-Markovnikov Addition to the Triple Bond
The hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov hydration of the triple bond, ultimately yielding an aldehyde. The reaction proceeds in two steps: first, the addition of a borane reagent across the triple bond, followed by oxidation of the resulting organoborane. To prevent double addition to the alkyne, sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are typically used.[16] The boron atom adds to the terminal carbon, and the hydrogen adds to the internal carbon. Subsequent oxidation with hydrogen peroxide in the presence of a base replaces the boron atom with a hydroxyl group, forming an enol that tautomerizes to the more stable aldehyde.
Quantitative Data for Hydroboration-Oxidation of Alkenes/Alkynes
| Substrate | Borane Reagent | Oxidation Conditions | Product | Yield (%) | Reference |
| 1-Octene | BH₃·THF | H₂O₂, NaOH | 1-Octanol | - | [17] |
| Amorpha-4,11-diene | 9-BBN | H₂O₂, NaOH | Dihydroartemisinic alcohol | High | [18] |
| 1-Decene | N,N-dimethylaniline-borane | H₂O₂, NaOH | 1-Decanol | 90-95 | [19] |
| Alkyne | N,N-dimethylaniline-borane | H₂O₂, NaOH | 1-Alcohol | 90 | [19] |
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Hydroboration: A solution of 9-BBN (0.5 M in THF, 1.1 eq) is added dropwise to a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
Oxidation: The reaction mixture is cooled to 0 °C, and a solution of 3 M aqueous sodium hydroxide is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The mixture is stirred at room temperature for 2 hours.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude aldehyde is then purified by column chromatography.
Catalytic Hydrogenation: Selective Reduction to Alkenes and Alkanes
The triple bond of this compound can be fully or partially reduced through catalytic hydrogenation. Complete reduction to the corresponding alkane, octadecane, can be achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. More synthetically useful is the partial reduction to an alkene. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline), results in the syn-addition of hydrogen to form the cis-alkene, (Z)-1-octadecene.[20] Conversely, reduction with sodium metal in liquid ammonia leads to the anti-addition of hydrogen, yielding the trans-alkene, (E)-1-octadecene.
Quantitative Data for Catalytic Hydrogenation of Alkynes
| Alkyne | Catalyst/Reagent | Product | Selectivity/Yield | Reference |
| 1-Heptyne | 2 wt% Pd/Al₂O₃ | 1-Heptene | >95% selectivity | [21] |
| Methyl 2-nonynoate | Lindlar's Palladium | (Z)-Methyl 2-nonenoate | - | [22] |
| Internal Alkyne | Lindlar's Catalyst | Z-Alkene | 90:10 to 97:3 (Z:E) | [23] |
| Alkyne | Na/NH₃ | E-Alkene | - | [24] |
Experimental Protocol: Selective Hydrogenation of this compound to (Z)-1-Octadecene
-
Reaction Setup: this compound (1.0 eq) is dissolved in a suitable solvent such as ethyl acetate. Lindlar's catalyst (5% by weight of the alkyne) is added to the solution.
-
Hydrogenation: The reaction vessel is evacuated and backfilled with hydrogen gas (typically from a balloon). The mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by TLC or gas chromatography to prevent over-reduction to the alkane.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield (Z)-1-octadecene. Further purification can be achieved by distillation or chromatography if necessary.
Conclusion
The terminal alkyne of this compound is a powerful and versatile functional group that provides access to a wide array of molecular architectures. The reactions outlined in this guide—alkylation, Sonogashira coupling, azide-alkyne cycloaddition, hydroboration-oxidation, and catalytic hydrogenation—represent fundamental transformations that are essential for researchers, scientists, and drug development professionals. By leveraging these reactions, the simple, linear this compound can be elaborated into complex and valuable molecules with applications spanning from pharmaceuticals to advanced materials. The provided quantitative data and experimental protocols serve as a practical resource for the implementation of these transformations in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. youtube.com [youtube.com]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Brown Hydroboration [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. community.wvu.edu [community.wvu.edu]
- 18. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]
An In-depth Technical Guide to 1-Octadecyne for Researchers and Drug Development Professionals
Introduction: 1-Octadecyne, a long-chain terminal alkyne, is a versatile chemical compound with significant applications in organic synthesis and the burgeoning field of drug development. Its unique structure, featuring a terminal triple bond, allows for a variety of chemical transformations, making it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of the commercial availability of this compound, its various purity grades, and its applications in synthetic chemistry relevant to pharmaceutical research.
Commercial Suppliers and Purity Grades
This compound is available from a range of chemical suppliers, catering to the diverse needs of the research and development community. Purity is a critical factor in chemical synthesis, particularly in the context of drug development where impurities can have significant impacts on experimental outcomes and product safety. The table below summarizes the commercially available purity grades of this compound from various suppliers.
| Supplier | Purity Grade | Catalog Number | Additional Information |
| GFS Chemicals | 95% | 12571 | Assay (GC-FID): ≥97.50%[1][2] |
| GFS Chemicals | 95% | 12572 | Melting Point: 24 – 26 °C, Boiling Point: 313 °C[1][3] |
| Thermo Scientific Chemicals | 96% | H33288.03 | Assay (GC): ≥95.0%, Melting Point (clear melt): 21.0-29.0°C[3] |
| Parchem | - | - | Specialty chemical supplier[4] |
| Santa Cruz Biotechnology | - | - | For Research Use Only[5] |
Note: The information provided in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is always recommended to request a certificate of analysis (CoA) for lot-specific purity information.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄ | PubChem[6] |
| Molecular Weight | 250.47 g/mol | GFS Chemicals, Thermo Scientific Chemicals[1][3] |
| CAS Number | 629-89-0 | GFS Chemicals, Thermo Scientific Chemicals[1][3] |
| Appearance | White solid or colorless liquid | PubChem[6] |
| Melting Point | 22.5 °C | PubChem[6] |
| Boiling Point | - | - |
| Density | 0.80 g/cm³ | GFS Chemicals[3] |
Applications in Organic Synthesis for Drug Development
The terminal alkyne functionality of this compound makes it a valuable reagent in several key organic reactions that are widely employed in the synthesis of pharmaceutical compounds.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7] The ability to introduce a long alkyl chain with a triple bond into aromatic or vinylic systems makes this compound a useful building block for creating complex molecular scaffolds found in many drug candidates.
Generalized Experimental Workflow for Sonogashira Coupling:
A detailed protocol for the Sonogashira coupling of terminal alkynes with aryl halides can be found in the literature and can be adapted for use with this compound.[8][9]
Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[5][10] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne.[11][] The long hydrophobic chain of this compound can be incorporated into molecules using click chemistry to modulate their properties, such as solubility and membrane permeability, which is of great interest in drug delivery applications.
Conceptual Pathway for Drug Carrier Synthesis using Click Chemistry:
Conclusion
This compound is a readily available and highly useful chemical for researchers and professionals in drug development. Its versatile reactivity, particularly in Sonogashira coupling and click chemistry, allows for the synthesis of complex molecules with tailored properties. The availability of different purity grades from various commercial suppliers ensures that researchers can select the appropriate quality for their specific application, from initial discovery research to more advanced development stages. A clear understanding of its properties and synthetic applications is key to leveraging the full potential of this valuable building block.
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. gfschemicals.com [gfschemicals.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. 1-Octadecene, ≥95% 112-88-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Health and Safety of 1-Octadecyne
For researchers, scientists, and drug development professionals, a comprehensive understanding of the health and safety aspects of chemical compounds is paramount. This guide provides detailed information on the safe handling, storage, and disposal of 1-Octadecyne, a long-chain terminal alkyne.
Chemical and Physical Properties
A foundational aspect of safe laboratory practice is a thorough knowledge of the physical and chemical properties of the substances being handled.
| Property | Value |
| Molecular Formula | C₁₈H₃₄ |
| Molecular Weight | 250.5 g/mol |
| Physical State | Liquid or low melting solid |
| Appearance | Colorless to light yellow |
| Melting Point/Range | 21 - 24 °C / 69.8 - 75.2 °F[1] |
| Boiling Point/Range | 313 °C / 595.4 °F[1] |
| Solubility | No data available |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
| Hazard Class | GHS Classification |
| Aspiration Hazard | H304: May be fatal if swallowed and enters airways[2][3] |
| Signal Word | Danger[2][3] |
Pictogram:
Safe Handling and Storage
Proper handling and storage procedures are critical to minimizing the risks associated with this compound.
Handling:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is essential to ensure the safety of laboratory personnel.
| Protection Type | Recommendations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | No protective equipment is needed under normal use conditions. A particle filter is recommended if conditions warrant.[1] |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur.[1] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1] |
The following diagram outlines the general first-aid workflow for exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Special Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary.[3]
Stability and Reactivity
-
Reactivity: No known hazardous reactions based on available information.
-
Chemical Stability: Stable under normal conditions.[1]
Toxicological Information
Detailed toxicological data for this compound is limited. The primary known health effect is the potential for methemoglobinemia.[1]
Disposal Considerations
Proper disposal of this compound is essential to prevent environmental contamination and ensure compliance with regulations.
-
Disposal Method: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[3]
The following diagram illustrates a general workflow for handling this compound in a laboratory setting, from acquisition to disposal.
References
An In-depth Technical Guide to the Historical Context and Discovery of Long-Chain Terminal Alkynes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain terminal alkynes, hydrocarbons characterized by a carbon-carbon triple bond at the terminus of a lengthy alkyl chain, represent a unique and versatile class of molecules. Their inherent reactivity and linear geometry make them valuable building blocks in organic synthesis, with applications spanning from natural product synthesis and medicinal chemistry to materials science. This technical guide provides a comprehensive overview of the historical context surrounding their discovery, key synthetic methodologies, and their emergence in the study of natural products.
Historical Perspective: The Dawn of Alkyne Chemistry
The journey into the world of alkynes began in the 19th century. While the simplest alkyne, acetylene, was discovered by Edmund Davy in 1836, the broader exploration of this functional group gained momentum in the latter half of the century. A pivotal moment in the history of terminal alkynes was the discovery of the first naturally occurring acetylenic compound, dehydromatricaria ester, which was isolated from an Artemisia species in 1826.[1] This discovery laid the groundwork for the eventual realization that alkynes are not mere laboratory curiosities but are indeed part of nature's vast chemical repertoire.
Key milestones in the development of synthetic methodologies for terminal alkynes include the work of Carl Glaser in 1869, who developed the copper-catalyzed oxidative homocoupling of terminal alkynes, now known as the Glaser coupling.[2] This reaction was a significant step forward, enabling the synthesis of symmetric diynes and paving the way for the construction of more complex alkyne-containing molecules. The subsequent decades saw the development of numerous other foundational reactions that are still in use today.
Quantitative Data of Long-Chain Terminal Alkynes
The physical and spectroscopic properties of long-chain terminal alkynes are crucial for their identification, purification, and application. The following tables summarize key quantitative data for a homologous series of these compounds.
Table 1: Physical Properties of Long-Chain Terminal Alkynes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa |
| 1-Pentyne | C₅H₈ | 68.12 | 39-41 | -105 | ~25 |
| 1-Hexyne | C₆H₁₀ | 82.14 | 71-72 | -132 | ~25 |
| 1-Heptyne | C₇H₁₂ | 96.17 | 99-100 | -81 | ~25 |
| 1-Octyne | C₈H₁₄ | 110.20 | 125-126 | -79 | ~25 |
| 1-Nonyne | C₉H₁₆ | 124.22 | 150-151 | -50 | ~25 |
| 1-Decyne | C₁₀H₁₈ | 138.25 | 174 | -40 | ~25 |
| 1-Dodecyne | C₁₂H₂₂ | 166.31 | 213-215 | -20 | ~25 |
| 1-Tetradecyne | C₁₄H₂₆ | 194.36 | 251 | -2 | ~25 |
| 1-Hexadecyne | C₁₆H₃₀ | 222.41 | 284 | 16 | ~25 |
| 1-Octadecyne | C₁₈H₃₄ | 250.47 | 316 | 30 | ~25 |
| 1-Eicosane | C₂₀H₃₈ | 278.53 | 343 | 42 | ~25 |
Note: The pKa of terminal alkynes is generally cited as ~25 due to the sp-hybridization of the terminal carbon, and this value is considered to be largely independent of the chain length for long-chain terminal alkynes.
Table 2: Spectroscopic Data for Long-Chain Terminal Alkynes
| Compound Name | ¹H NMR (δ, ppm) - Alkyne H | ¹³C NMR (δ, ppm) - C≡C | IR (cm⁻¹) - ≡C-H stretch | IR (cm⁻¹) - C≡C stretch |
| 1-Pentyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |
| 1-Hexyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |
| 1-Heptyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |
| 1-Octyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |
| 1-Nonyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |
| 1-Decyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |
| 1-Dodecyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |
| 1-Tetradecyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |
| 1-Hexadecyne | ~1.9 | ~68, ~84 | ~3310 | ~2120 |
| This compound | ~1.9 | ~68, ~84 | ~3310 | ~2120 |
| 1-Eicosane | ~1.9 | ~68, ~84 | ~3310 | ~2120 |
Note: The chemical shifts and vibrational frequencies are approximate and can vary slightly depending on the solvent and concentration.
Key Experimental Protocols in the Synthesis of Long-Chain Terminal Alkynes
The synthesis of long-chain terminal alkynes has been refined over the years, with several key methodologies becoming indispensable tools for organic chemists.
Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a reliable two-step method for the conversion of aldehydes to terminal alkynes.
Experimental Protocol:
-
Step 1: Synthesis of the Dibromoalkene: To a solution of triphenylphosphine (2.0 equiv.) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (1.0 equiv.). The mixture is stirred for 5 minutes, after which the aldehyde (1.0 equiv.) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction mixture is then concentrated, and the crude product is purified by column chromatography to yield the 1,1-dibromoalkene.
-
Step 2: Formation of the Terminal Alkyne: The purified dibromoalkene is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C. A solution of n-butyllithium (2.1 equiv.) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the terminal alkyne.
Ohira-Bestmann Modification of the Seyferth-Gilbert Homologation
This method allows for the one-pot conversion of aldehydes to terminal alkynes using the Ohira-Bestmann reagent.
Experimental Protocol:
To a solution of the aldehyde (1.0 equiv.) in anhydrous methanol at 0 °C is added potassium carbonate (2.0 equiv.). The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv.) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the terminal alkyne.[3]
Glaser Coupling
The Glaser coupling is a classic method for the oxidative homocoupling of terminal alkynes to form symmetric diynes.
Experimental Protocol:
A solution of the terminal alkyne (1.0 equiv.) in a mixture of methanol and pyridine is prepared. Copper(I) chloride (0.1 equiv.) is added, and oxygen is bubbled through the solution for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into a dilute aqueous solution of ammonia. The mixture is extracted with diethyl ether, and the combined organic layers are washed with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to afford the symmetric diyne.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol:
To a solution of the aryl or vinyl halide (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.). The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS). The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the coupled product.[4]
Long-Chain Terminal Alkynes in Nature
The discovery of naturally occurring long-chain terminal alkynes has provided valuable insights into novel biosynthetic pathways and has led to the isolation of compounds with interesting biological activities. A prominent example is the jamaicamide family of natural products isolated from the marine cyanobacterium Lyngbya majuscula.[2]
Biosynthesis of the Terminal Alkyne Moiety in Jamaicamide A
The biosynthesis of the terminal alkyne in jamaicamide A is a fascinating example of enzymatic machinery that can construct this functional group from a simple fatty acid precursor. The proposed pathway involves a desaturase enzyme that introduces unsaturation into a C6 fatty acid chain.
Proposed Biosynthetic Pathway:
-
Activation: A hexanoic acid starter unit is activated by a fatty acyl-AMP ligase (FAAL).
-
Thioesterification: The activated hexanoyl-AMP is transferred to an acyl carrier protein (ACP).
-
Desaturation: A desaturase enzyme catalyzes the sequential removal of hydrogen atoms from the saturated fatty acyl-ACP to first form an alkene and then the terminal alkyne.
Conclusion
The study of long-chain terminal alkynes has evolved significantly from the initial discovery of naturally occurring acetylenes to the development of sophisticated synthetic methods. The historical context provides a rich backdrop to the modern-day applications of these versatile molecules. The detailed experimental protocols for their synthesis, coupled with a growing understanding of their biosynthesis, continue to empower researchers in the fields of chemistry, biology, and medicine to explore new frontiers in drug discovery and materials science. The quantitative data presented in this guide serves as a valuable resource for the characterization and utilization of long-chain terminal alkynes in these endeavors.
References
Methodological & Application
Application Notes and Protocols for 1-Octadecyne in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] 1-Octadecyne, a long-chain terminal alkyne, is a particularly useful building block for introducing hydrophobicity, creating amphiphilic structures, or for applications involving lipid membranes.[5] These application notes provide detailed protocols and quantitative data for the use of this compound and other terminal alkynes in CuAAC reactions.
Key Applications of this compound in CuAAC
The incorporation of the long C18 alkyl chain of this compound via a stable triazole linkage has found applications in several areas:
-
Synthesis of Amphiphiles and Surfactants: The reaction of this compound with hydrophilic azide-containing headgroups allows for the rapid synthesis of novel amphiphilic molecules for studies in self-assembly and drug delivery.[5]
-
Functionalization of Biomolecules and Surfaces: this compound can be used to introduce a hydrophobic tail to peptides, proteins, or surfaces, influencing their interaction with biological membranes or other hydrophobic environments.
-
Lipid Modification and Synthesis: As an analogue of stearic acid, this compound can be incorporated into lipid structures for probing biological processes or creating novel lipid-based drug delivery systems.
Data Presentation: CuAAC Reaction Parameters
The following tables summarize typical reaction conditions and yields for CuAAC reactions involving various terminal alkynes, including long-chain variants, with different azides. This data provides a comparative overview to guide reaction optimization.
Table 1: CuAAC of Various Alkynes with Benzyl Azide
| Alkyne | Catalyst System | Solvent | Time | Yield (%) | Reference |
| Phenylacetylene | [Cu(phen)(PPh₃)₂]NO₃ (1 mol%) | Neat | 2 min | 98 | [1] |
| 1-Hexyne | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 3 h | >95 | [6][7] |
| Propargyl Alcohol | CuSO₄/Sodium Ascorbate | H₂O/t-BuOH | 1 h | >95 | [8] |
| 1-Dodecyne | Copper Powder | t-BuOH/H₂O | 24 h | Not specified | [5] |
| This compound | Copper Powder | t-BuOH/H₂O | 24 h | Not specified | [5] |
Table 2: CuAAC of Phenylacetylene with Various Azides
| Azide | Catalyst System | Solvent | Time | Yield (%) | Reference |
| Benzyl Azide | [Cu(phen)(PPh₃)₂]NO₃ (1 mol%) | Neat | 2 min | 98 | [1] |
| 4-Methoxybenzyl Azide | [Cu(phen)(PPh₃)₂]NO₃ (1 mol%) | Neat | 3 min | 93 | [1] |
| 4-Nitrobenzyl Azide | [Cu(phen)(PPh₃)₂]NO₃ (1 mol%) | Neat | 2 min | 91 | [1] |
| Phenyl Azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 30 min | >95 | [6] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide in a Biphasic System
This protocol is adapted from a procedure for the synthesis of amphiphile libraries and is suitable for reacting the hydrophobic this compound with various azide-containing headgroups.[5]
Materials:
-
This compound
-
Azide-containing compound (e.g., an azido-functionalized sugar or PEG)
-
tert-Butanol (t-BuOH)
-
Deionized Water
-
Copper powder (fine turnings)
-
Reaction vials with caps
-
Magnetic stirrer and stir bars
-
Reaction block or oil bath for heating
Procedure:
-
In a reaction vial, dissolve the azide headgroup (1.0 equivalent) and this compound (1.0 equivalent) in a mixture of t-BuOH and water (typically 2:1 v/v). Ensure complete dissolution of the starting materials.
-
Heat the reaction mixture to 35 °C with stirring.
-
Add copper powder (an excess, e.g., ~200 mg per 15 mg of azide) to the vial.
-
Cap the vial and continue stirring at 35 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, add ethanol to the reaction mixture and stir for an additional 10 minutes.
-
Filter the reaction mixture to remove the copper powder.
-
The product can be isolated by removing the solvent under reduced pressure and purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for CuAAC in an Organic Solvent
This protocol is suitable for the reaction of this compound with organic-soluble azides under neat or organic solvent conditions.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(I) catalyst (e.g., [Cu(phen)(PPh₃)₂]NO₃, CuI, or a Cu(I)-NHC complex)
-
Solvent (optional, e.g., CH₂Cl₂, THF, or neat)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (optional, but recommended)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) and the organic azide (1.0 equivalent).
-
If using a solvent, add the chosen solvent to dissolve the reactants.
-
Add the copper(I) catalyst (typically 0.5-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be filtered through a short pad of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 3: Protocol for Bioconjugation using a this compound Analogue
This protocol is adapted for the conjugation of a long-chain alkyne-modified molecule to an azide-functionalized biomolecule in an aqueous buffer.
Materials:
-
This compound-functionalized molecule
-
Azide-functionalized biomolecule (e.g., protein, peptide, or oligonucleotide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA or TBTA)
-
Aqueous buffer (e.g., PBS or HEPES, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Prepare stock solutions of all reagents in the appropriate buffer or a co-solvent like DMSO.
-
In a microcentrifuge tube, combine the this compound-functionalized molecule and the azide-functionalized biomolecule to the desired final concentrations.
-
Prepare a premixed solution of CuSO₄ and the ligand (e.g., THPTA) in a 1:5 molar ratio.
-
Add the CuSO₄/ligand solution to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Incubation at 37 °C can sometimes accelerate the reaction.
-
The resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.
Visualizations
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quick and highly efficient copper-catalyzed cycloaddition of organic azides with terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioclone.net [bioclone.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling with 1-Octadecyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] Developed by Kenkichi Sonogashira, this reaction has become indispensable in medicinal chemistry and drug development due to its mild reaction conditions and broad functional group tolerance.[2] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1] The ability to construct complex molecular architectures containing arylalkyne moieties is a key strategy in the synthesis of pharmaceuticals and biologically active compounds. This document provides a detailed protocol for the Sonogashira coupling of 1-octadecyne, a long-chain terminal alkyne, with a generic aryl iodide.
Reaction Principle and Signaling Pathway
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne. A copper-free variant of the reaction also exists, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[3]
Caption: The interconnected catalytic cycles of a standard Sonogashira cross-coupling reaction.
Experimental Protocols
This section provides a general, detailed protocol for a typical Sonogashira coupling reaction between this compound and an aryl iodide. This protocol is a good starting point and may require optimization for specific substrates.
Materials
-
This compound (1.2 mmol)
-
Aryl iodide (e.g., 4-iodoanisole) (1.0 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N), anhydrous (10 mL)
-
Toluene or Tetrahydrofuran (THF), anhydrous (10 mL)
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for column chromatography
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Sonogashira coupling of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Through the septum, add anhydrous triethylamine (10 mL) and anhydrous toluene or THF (10 mL) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes until the catalyst dissolves.
-
-
Addition of this compound:
-
Slowly add this compound (1.2 mmol) to the reaction mixture dropwise using a syringe over a period of 5-10 minutes.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide spot is no longer visible. For non-polar products, a non-polar eluent system such as hexane or a hexane/ethyl acetate mixture (e.g., 98:2) is recommended.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, which will likely be a waxy solid or oil due to the long alkyl chain, should be purified by column chromatography on silica gel.[4]
-
Given the non-polar nature of the expected product, a non-polar eluent system is recommended, starting with 100% hexane and gradually increasing the polarity with small amounts of ethyl acetate if necessary.[5][6][7]
-
Collect the fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-aryl-1-octadecyne.
-
Data Presentation
The following table summarizes representative quantitative data for Sonogashira coupling reactions involving long-chain alkynes under various conditions.
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | 1-Dodecyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 12 | 85-95 |
| 1-Iodonaphthalene | 1-Octyne | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | Water/SDS | 40 | 6 | ~80[8] |
| 4-Bromotoluene | 1-Decyne | Pd(OAc)₂ (1) / SPhos (2) | N/A | K₂CO₃ | Toluene | 100 | 16 | 90 |
| 1-Iodobenzene | This compound | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | RT | 24 | 80-90 (Estimated) |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (cat.) | Cu₂O on alumina (cat.) | - | THF/DMA | 75 | 72 | <2[9] |
Note: The yield for the reaction with this compound is an estimation based on similar long-chain alkynes, as specific literature data was not found. Actual yields may vary depending on the specific aryl halide and reaction conditions.
Troubleshooting
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The palladium catalyst may be inactive; using a fresh batch is recommended. Increasing the reaction temperature may also improve conversion.
-
Formation of Homocoupled Alkyne (Glaser Coupling): This side product is often observed in copper-catalyzed Sonogashira reactions. To minimize its formation, ensure the reaction is strictly anaerobic. Alternatively, a copper-free protocol can be employed.
-
Difficulty in Purification: Due to the non-polar and potentially waxy nature of the product, purification can be challenging. Using a highly non-polar eluent system for column chromatography is crucial. If the product co-elutes with non-polar impurities, recrystallization from a suitable solvent (e.g., hexane or pentane) at low temperature may be an effective purification step.[4]
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
Surface Functionalization of Materials with 1-Octadecyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modification of material surfaces is a critical endeavor in fields ranging from biomedical engineering to materials science. The functionalization of surfaces with 1-Octadecyne, a long-chain terminal alkyne, offers a versatile platform for creating tailored interfaces with controlled hydrophobicity, chemical reactivity, and stability. The terminal alkyne group is particularly amenable to "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the covalent attachment of a wide array of molecules, including therapeutic agents and targeting ligands, with high efficiency and specificity.[1] This document provides detailed application notes, experimental protocols, and comparative data for the surface functionalization of common substrates with this compound.
Applications
The unique properties of this compound-functionalized surfaces lend themselves to a variety of applications:
-
Drug Delivery: The hydrophobic nature of the 18-carbon chain can be utilized for the encapsulation of hydrophobic drugs. Furthermore, the terminal alkyne serves as a handle for the covalent attachment of targeting moieties (e.g., peptides, antibodies) via click chemistry, enabling the development of targeted drug delivery systems.[1][2][3][4]
-
Biocompatible Coatings: Surfaces modified with this compound can be further functionalized with biocompatible polymers like polyethylene glycol (PEG) to reduce non-specific protein adsorption and enhance biocompatibility, which is crucial for medical implants and biosensors.
-
Chemical Sensing: The well-ordered nature of self-assembled monolayers (SAMs) of this compound provides a defined interface for the immobilization of receptor molecules, facilitating the development of sensitive and selective chemical sensors.
-
Controlled Cell Adhesion: By presenting specific bioactive molecules on a this compound-functionalized surface, it is possible to control and study cell adhesion, proliferation, and differentiation, which is of great interest in tissue engineering and fundamental cell biology.
Data Presentation
Quantitative analysis of surfaces functionalized with this compound and related long-chain molecules provides insights into the quality and properties of the resulting monolayer. The following tables summarize key comparative data.
| Molecule | Substrate | Static Water Contact Angle (SWCA) | XPS C 1s/Au 4f Signal Ratio | Ellipsometric Thickness | Relative Packing Density (vs. Thiol) | Reference |
| This compound (C18alkyne) | Gold | 102° ± 2° | 1.14 | 1.8 ± 0.1 nm | 74% | [5] |
| 1-Octadecanethiol (C18SH) | Gold | 111° ± 1° | 1.55 | 2.2 ± 0.1 nm | 100% | [5] |
Table 1: Comparison of Self-Assembled Monolayers on Gold. The data indicates that while 1-Octadecanethiol forms a more densely packed monolayer as evidenced by the higher SWCA, XPS signal ratio, and thickness, this compound still forms a stable and significantly hydrophobic monolayer.[5]
Experimental Protocols
The following are detailed protocols for the functionalization of gold and silicon surfaces with this compound. These protocols are adapted from established methods for similar long-chain molecules.
Protocol 1: Self-Assembled Monolayer (SAM) of this compound on Gold
This protocol describes the formation of a this compound SAM on a gold surface. The terminal alkyne group of this compound can form a covalent bond with the gold surface.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (C18H34)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass or polypropylene containers with sealable caps
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with anhydrous ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Preparation of this compound Solution:
-
In a clean container, prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Place the cleaned and dried gold substrates in individual containers.
-
Immerse the substrates in the this compound solution.
-
To minimize oxidation, reduce the headspace above the solution and backfill the containers with nitrogen gas before sealing.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer incubation times generally result in more ordered monolayers.
-
-
Rinsing and Drying:
-
Remove the substrates from the this compound solution.
-
Rinse each substrate thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The resulting this compound monolayer can be characterized by techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Protocol 2: Hydrosilylation of this compound on a Hydrogen-Terminated Silicon (Si-H) Surface
This protocol details the attachment of this compound to a silicon surface via a hydrosilylation reaction, forming a stable Si-C bond. This reaction can be initiated by UV light or heat.
Materials:
-
Silicon wafers (e.g., Si(111))
-
This compound
-
Hydrofluoric acid (HF), 5% solution. EXTREME CAUTION: HF is highly toxic and corrosive. Handle with extreme care and appropriate safety measures.
-
Deionized (DI) water (18 MΩ·cm)
-
Anhydrous toluene or mesitylene
-
UV lamp (e.g., 254 nm or a broad-spectrum mercury lamp) or a heating setup
-
Nitrogen or Argon gas (high purity)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Preparation of Hydrogen-Terminated Silicon (Si-H):
-
Clean the silicon wafer by a standard procedure (e.g., RCA clean).
-
Immerse the cleaned wafer in a 5% HF solution for 1-2 minutes to remove the native oxide layer and create a hydrogen-terminated surface.
-
Rinse the Si-H wafer with DI water and dry under a stream of nitrogen. The surface should be hydrophobic.
-
-
Hydrosilylation Reaction (UV-Initiated):
-
Place the freshly prepared Si-H wafer in a Schlenk flask.
-
Add enough neat this compound (or a solution in anhydrous toluene) to cover the wafer.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Position a UV lamp approximately 5-10 cm from the surface of the solution.
-
Irradiate the sample under an inert atmosphere for 2-4 hours.[6][7]
-
-
Rinsing and Drying:
-
After the reaction, remove the wafer and rinse it sequentially with toluene, ethanol, and dichloromethane to remove unreacted this compound.
-
Dry the functionalized silicon wafer under a gentle stream of nitrogen.
-
-
Characterization:
-
The successful functionalization can be confirmed by contact angle measurements (expect an increase in hydrophobicity), XPS (presence of a C 1s signal and shifts in the Si 2p spectrum), and FTIR spectroscopy (disappearance of the Si-H stretching mode and appearance of C-H stretching modes).
-
Visualizations
Caption: Workflow for this compound SAM formation on a gold substrate.
Caption: Logical workflow for targeted drug delivery using a this compound functionalized nanoparticle.
References
- 1. irjweb.com [irjweb.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal and UV Hydrosilylation of Alcohol-Based Bifunctional Alkynes on Si (111) surfaces: How surface radicals influence surface bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Functionalization of Self-Assembled Monolayers using 1-Octadecyne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and functionalization of self-assembled monolayers (SAMs) derived from 1-octadecyne. The protocols detailed herein are intended for researchers in materials science, biotechnology, and drug development, offering a guide to creating highly ordered molecular layers for a range of applications, from biosensing to controlled drug delivery.
Introduction
Self-assembled monolayers (SAMs) are highly organized molecular films that spontaneously form on the surface of a substrate. This compound, a long-chain terminal alkyne, is a versatile molecule for SAM formation due to its ability to form stable monolayers on various substrates, including silicon and gold. The terminal alkyne group serves as a powerful chemical handle for subsequent surface functionalization via "click chemistry," a set of biocompatible and highly efficient reactions. This feature makes this compound SAMs particularly attractive for applications in drug development, where precise control over surface chemistry is paramount for tasks such as biomolecule immobilization, targeted drug delivery, and the development of advanced biosensors.
Applications in Drug Development
The unique properties of this compound SAMs lend themselves to several critical applications in the pharmaceutical and biotechnology sectors:
-
Targeted Drug Delivery: The alkyne-terminated surface of a this compound SAM can be functionalized with targeting ligands (e.g., antibodies, peptides, or aptamers) using click chemistry. This allows for the specific delivery of drug-loaded nanoparticles or functionalized implants to diseased cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.
-
Controlled Drug Release: SAMs can be engineered to release therapeutic agents in a controlled manner. Drugs can be tethered to the monolayer via cleavable linkers that respond to specific physiological stimuli (e.g., pH, enzymes, or redox potential), enabling on-demand drug release at the target site.
-
High-Throughput Screening: this compound SAMs can be patterned on surfaces to create microarrays for high-throughput screening of drug candidates. The alkyne groups allow for the covalent immobilization of a diverse range of small molecules or biomolecules for interaction studies.
-
Biosensors and Diagnostics: The well-defined surface of a this compound SAM provides an ideal platform for the development of highly sensitive biosensors. Biorecognition elements can be attached to the surface to detect specific biomarkers, pathogens, or drug molecules, with applications in disease diagnosis and therapeutic drug monitoring.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the formation and characterization of this compound and related long-chain self-assembled monolayers.
| Parameter | Substrate | Value | Characterization Method | Reference(s) |
| Water Contact Angle | ||||
| 1-Octadecene on Si(100) | Silicon (H-terminated) | 102° | Sessile Water Drop | [1] |
| Alkanethiol on Gold | Gold (Au) | ~105° | Sessile Water Drop | [2] |
| Bare Gold (cleaned) | Gold (Au) | 56° ± 4° | Sessile Water Drop | [3] |
| Ellipsometric Thickness | ||||
| C16 Alkanethiol on Gold | Gold (Au) | ~2.1 nm | Ellipsometry | [4] |
| C18 Alkanethiol on Gold | Gold (Au) | ~2.3 nm | Ellipsometry | [5] |
| Surface Coverage | ||||
| Alkanethiols on Au(111) | Gold (Au) | ~4.67 x 10^14 molecules/cm² | Electrochemical Reductive Desorption | [6] |
| N-heterocyclic carbenes on Au(111) | Gold (Au) | 2.0 ± 0.05 NHCs/nm² | Scanning Tunneling Microscopy (STM) | [7] |
Note: Data for this compound SAMs on gold is limited; values for structurally similar long-chain alkanethiols are provided as an estimate. The properties of alkyne SAMs on Au(111) have been shown to be very similar to those of alkanethiolates.[8]
Experimental Protocols
Protocol for Synthesis of this compound SAM on Gold (Au) Substrate
This protocol describes the formation of a this compound self-assembled monolayer on a gold surface.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
This compound (C₁₈H₃₄)
-
Anhydrous ethanol or toluene
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Glass vials with PTFE-lined caps
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Rinse with ethanol and dry under a stream of high-purity nitrogen gas.
-
The substrate should be used immediately after cleaning.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol or toluene in a clean glass vial.
-
Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can lead to disordered films.[8]
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrate into the this compound solution.
-
Seal the vial under a nitrogen atmosphere to prevent oxidation.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. For terminal alkynes, elevated temperatures (e.g., 60 °C) can promote the formation of highly ordered SAMs.[8]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol or toluene to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the functionalized substrate in a clean, dry, and inert environment (e.g., a desiccator under nitrogen) until further use.
-
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a this compound SAM
This protocol details the "click" reaction to conjugate an azide-containing molecule (e.g., a drug, dye, or biomolecule) to the this compound SAM.
Materials:
-
This compound functionalized substrate
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or an appropriate reaction buffer
-
Dimethyl sulfoxide (DMSO) (if required to dissolve the azide molecule)
-
DI water
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the azide-containing molecule in PBS or a suitable buffer. If necessary, dissolve it in a minimal amount of DMSO first and then dilute with the buffer.
-
Prepare a 20 mM stock solution of CuSO₄ in DI water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in DI water/DMSO.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in DI water.
-
-
Prepare the Click Reaction Mixture:
-
In a microcentrifuge tube, combine the following in order:
-
PBS buffer
-
Azide-containing molecule solution (to a final concentration of 1-5 mM)
-
THPTA/TBTA solution (to a final concentration of 1-2 mM)
-
CuSO₄ solution (to a final concentration of 0.5-1 mM)
-
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM to initiate the click reaction.
-
Immediately apply the reaction mixture to the this compound functionalized substrate, ensuring the entire surface is covered.
-
-
Incubation:
-
Incubate the substrate with the reaction mixture for 1-2 hours at room temperature in a humid chamber to prevent evaporation. Protect from light if using light-sensitive molecules.
-
-
Rinsing and Drying:
-
Rinse the substrate thoroughly with the reaction buffer, followed by DI water, and finally ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Visualizations
The following diagrams illustrate the key experimental workflows and logical relationships in the synthesis and application of this compound SAMs.
References
- 1. mdpi.com [mdpi.com]
- 2. AFM forces measured between gold surfaces coated with self-assembled monolayers of 1-hexadecanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Formation of highly ordered self-assembled monolayers of alkynes on Au(111) substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Octadecyne as a Precursor for Long-Chain Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of long-chain carboxylic acids utilizing 1-octadecyne as a versatile precursor. The protocols outlined below focus on modern synthetic strategies that offer high efficiency and functional group tolerance, making them suitable for applications in materials science, chemical biology, and drug development. The resulting terminal acetylenic fatty acid, 18-nonadecynoic acid, is a valuable building block for the synthesis of complex molecules and bioactive compounds.
Introduction
Long-chain carboxylic acids are fundamental components in a vast array of chemical and biological systems. Their unique physical, chemical, and biological properties make them essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This compound, a readily available terminal alkyne, serves as an excellent starting material for the synthesis of 18-nonadecynoic acid and its derivatives. The presence of the terminal alkyne moiety allows for a variety of chemical transformations, including carboxylation, which introduces a carboxylic acid group at the terminus of the long alkyl chain. This process provides a direct and efficient route to valuable long-chain acetylenic fatty acids.
Synthetic Approaches to Long-Chain Carboxylic Acids from this compound
Several effective methods have been developed for the carboxylation of terminal alkynes like this compound. The choice of method may depend on the desired scale, available reagents, and tolerance to specific reaction conditions. The most prominent and efficient methods include direct carboxylation using carbon dioxide and a base, organocatalytic carboxylation, and copper-catalyzed carboxylation.
Data Summary of Carboxylation Methods
The following table summarizes the typical reaction conditions and yields for the carboxylation of terminal alkynes, providing a comparative overview of the different synthetic strategies.
| Method | Catalyst/Promoter | Base | Solvent | Temperature (°C) | CO2 Pressure | Typical Yield (%) |
| Direct Carboxylation | None | Cs2CO3 | DMF | 120 | 2.5 atm | Good to Excellent |
| Organocatalytic Carboxylation | Bifunctional Organocatalyst (5 mol%) | Cs2CO3 (1.2 equiv) | DMSO | 60 | 1 atm (atmospheric) | High |
| Copper-Catalyzed Carboxylation | CuBr on Activated Carbon (5 mol%) | Cs2CO3 (1.2 equiv) | Ethylene Carbonate | 80 | 1 atm (atmospheric) | Up to 93% |
Experimental Protocols
The following are detailed protocols for the synthesis of 18-nonadecynoic acid from this compound using the aforementioned methods.
Protocol 1: Direct Carboxylation of this compound with CO2 and Cesium Carbonate
This protocol describes a straightforward, metal-free method for the direct carboxylation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Cesium Carbonate (Cs2CO3, 1.2 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Carbon Dioxide (CO2) gas
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Schlenk flask or a high-pressure reactor
-
Standard glassware for extraction and purification
Procedure:
-
To a dry Schlenk flask or high-pressure reactor equipped with a magnetic stir bar, add this compound (1.0 mmol) and cesium carbonate (1.2 mmol).
-
Evacuate the flask and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Pressurize the reactor with carbon dioxide to 2.5 atm.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 14-24 hours.
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the CO2 pressure.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 18-nonadecynoic acid.
Protocol 2: Organocatalytic Carboxylation of this compound
This method utilizes a bifunctional organocatalyst for carboxylation under milder conditions.[1]
Materials:
-
This compound (1.0 mmol)
-
Bifunctional Organocatalyst (e.g., an N-heterocyclic carbene precursor with a hydrogen bond donor, 0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs2CO3, 1.2 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Carbon Dioxide (CO2) gas (balloon)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Schlenk flask
-
Standard glassware for extraction and purification
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the bifunctional organocatalyst (0.05 mmol), and cesium carbonate (1.2 mmol).
-
Evacuate the flask and backfill with argon or nitrogen.
-
Add anhydrous DMSO via syringe.
-
Evacuate the flask again and backfill with carbon dioxide from a balloon.
-
Heat the reaction mixture to 60 °C and stir for the required reaction time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Acidify the mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield 18-nonadecynoic acid.
Protocol 3: Copper-Catalyzed Carboxylation of this compound
This protocol employs a heterogeneous copper catalyst for the efficient carboxylation of this compound.[2]
Materials:
-
This compound (0.5 mmol)
-
Copper(I) bromide on activated carbon (CuBr/C, 0.025 mmol, 5 mol%)
-
Cesium Carbonate (Cs2CO3, 0.6 mmol)
-
Ethylene Carbonate (EC)
-
Carbon Dioxide (CO2) gas (balloon)
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Schlenk flask
-
Standard glassware for extraction, filtration, and purification
Procedure:
-
Add this compound (0.5 mmol), CuBr/C (5 mol%), and cesium carbonate (0.6 mmol) to a dry Schlenk flask with a magnetic stir bar.
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add ethylene carbonate as the solvent.
-
Purge the flask with CO2 and then maintain a CO2 atmosphere using a balloon.
-
Heat the reaction mixture to 80 °C and stir for 2-15 hours.[2]
-
After cooling to room temperature, filter the reaction mixture to recover the catalyst.
-
Acidify the filtrate with 1 M HCl.
-
Extract the aqueous phase with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualizing the Synthetic Workflow
The general workflow for the synthesis of long-chain carboxylic acids from this compound can be visualized as a three-stage process: Reaction Setup, Carboxylation, and Product Isolation.
Caption: A generalized workflow for the synthesis of 18-nonadecynoic acid.
Signaling Pathway and Logical Relationship Diagram
The core of the carboxylation reaction involves the activation of the terminal alkyne and its subsequent reaction with carbon dioxide. The following diagram illustrates the logical relationship between the key components in the base-mediated carboxylation.
Caption: Key steps in the base-mediated carboxylation of this compound.
Applications in Drug Development and Research
Long-chain acetylenic fatty acids, such as 18-nonadecynoic acid (also known as octadec-17-ynoic acid), are of significant interest to the scientific community, particularly in the field of drug development. The terminal alkyne group serves as a versatile handle for "click chemistry" reactions, allowing for the straightforward conjugation to other molecules of interest, such as fluorescent probes, targeting ligands, or drug scaffolds.
Furthermore, these fatty acids and their derivatives have shown potential biological activities. For instance, 17-octadecynoic acid is known to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of xenobiotics and endogenous compounds.[3] This inhibitory activity makes it a valuable tool for studying metabolic pathways and a potential lead structure for the development of new therapeutic agents.
The ability to synthesize these valuable long-chain carboxylic acids from a simple precursor like this compound opens up numerous possibilities for the creation of novel molecular probes, drug delivery systems, and bioactive compounds. The protocols provided herein offer a solid foundation for researchers to explore these exciting applications.
References
Application Notes and Protocols: Polymerization of 1-Octadecyne and Polymer Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the synthesis and characterization of poly(1-octadecyne), a substituted polyacetylene with a long alkyl side chain. The protocols detailed herein focus on the transition metal-catalyzed polymerization of the this compound monomer, a method that yields high molecular weight polymers. This document offers detailed methodologies for the polymerization process, subsequent purification, and in-depth characterization of the resulting polymer using various analytical techniques. The structured data and visual workflows are intended to facilitate the replication and adaptation of these methods for research and development purposes, particularly in materials science and drug delivery, where the hydrophobic nature and potential for further functionalization of such polymers are of significant interest.
Introduction
The polymerization of terminal alkynes, such as this compound, leads to the formation of substituted polyacetylenes. These polymers are characterized by a conjugated backbone and regularly spaced side chains, which impart unique optical, electronic, and physical properties. Poly(this compound), with its long C16 alkyl side chains, is a highly soluble and processable material. The synthesis is typically achieved through coordination polymerization using transition metal catalysts, most notably those based on Rhodium and Tantalum.
This document outlines the protocols for synthesizing poly(this compound) using a Rhodium-based catalyst system and provides standard procedures for characterizing the polymer's molecular weight, thermal stability, and structure.
Experimental Protocols
Materials and Monomer Purification
-
Catalyst: (Bicyclo[2.2.1]hepta-2,5-diene)chlororhodium(I) dimer, [Rh(nbd)Cl]₂
-
Co-catalyst/Solvent: Triethylamine (Et₃N)
-
Solvents: Anhydrous toluene, methanol, chloroform
-
Initiator (for alternative methods): 2,2′-azobisisobutyronitrile (AIBN) for free-radical polymerization (less common for this monomer)[4]
-
Standard: Polystyrene standards (for GPC calibration)
Protocol: Monomer and Solvent Purification
-
Solvent Preparation: Toluene and triethylamine must be rigorously dried and deoxygenated. Reflux toluene over sodium/benzophenone ketyl under an argon atmosphere and distill immediately before use. Distill triethylamine from calcium hydride under argon.
-
Monomer Preparation: Purify this compound by vacuum distillation to remove any inhibitors or oxidation products. Store the purified monomer under an inert atmosphere (argon or nitrogen) at low temperature.
Polymerization of this compound
This protocol details the synthesis of poly(this compound) using a rhodium-based catalyst.
Protocol: Rhodium-Catalyzed Polymerization
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Dry the flask under high vacuum with gentle heating and subsequently backfill with argon. This process should be repeated three times.
-
Reagent Addition:
-
Under a positive flow of argon, add the [Rh(nbd)Cl]₂ catalyst (e.g., 0.02 mmol) to the flask.
-
Add anhydrous triethylamine (e.g., 20 mL). Stir the mixture until the catalyst is fully dissolved.
-
Add the purified this compound monomer (e.g., 1.0 g, 4.0 mmol) to the catalyst solution via syringe.
-
-
Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 24 hours) under an argon atmosphere. The reaction progress may be monitored by observing the increase in viscosity.
-
Termination and Precipitation:
-
Quench the reaction by adding a small amount of methanol (e.g., 5 mL).
-
Pour the viscous reaction mixture into a large volume of methanol (e.g., 200 mL) with vigorous stirring to precipitate the polymer.
-
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent like toluene or chloroform.
-
Re-precipitate the polymer by adding the solution dropwise into an excess of methanol.
-
Repeat the dissolution-precipitation cycle two more times to ensure the complete removal of residual catalyst and unreacted monomer.
-
-
Drying: Dry the final purified polymer product in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Polymer Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized poly(this compound).
Molecular Weight Determination
Protocol: Gel Permeation Chromatography (GPC)
-
System: A GPC system equipped with a refractive index (RI) detector.
-
Columns: Use a set of polystyrene-divinylbenzene columns suitable for the expected molecular weight range.
-
Mobile Phase: Use a suitable solvent such as tetrahydrofuran (THF) or chloroform at a constant flow rate (e.g., 1.0 mL/min).
-
Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
-
Calibration: Calibrate the system using narrow-polydispersity polystyrene standards to generate a calibration curve.
-
Analysis: Inject the polymer sample and determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to the polystyrene standards.
Structural Characterization
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Dissolve a small amount of the polymer (5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Acquire the spectrum on a 300 MHz or higher spectrometer.
-
Expected signals include a broad peak for the vinylic proton on the polyacetylene backbone and signals corresponding to the protons of the long alkyl side chain.
-
-
¹³C NMR:
-
Prepare a more concentrated sample (20-30 mg) in a deuterated solvent.
-
Acquire the spectrum.
-
Expected signals will correspond to the carbons of the conjugated backbone and the distinct carbons of the octadecyl side chain.
-
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the polymer by casting a solution onto a KBr salt plate and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet containing a small amount of the polymer.
-
Analysis: Record the spectrum over the range of 4000-400 cm⁻¹. The disappearance of the characteristic alkyne C≡C and ≡C-H stretching bands from the monomer and the appearance of C=C stretching bands from the polymer backbone confirm polymerization.
Thermal Properties
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument: A TGA instrument capable of heating to at least 600 °C.
-
Sample: Place a small amount of the dried polymer (5-10 mg) into the sample pan.
-
Conditions: Heat the sample under a nitrogen atmosphere from room temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).
-
Analysis: Determine the onset decomposition temperature (Td) and the char yield at the final temperature.
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument: A DSC instrument.
-
Sample: Seal a small amount of the polymer (5-10 mg) in an aluminum pan.
-
Conditions: Perform a heat-cool-heat cycle (e.g., from -50 °C to 150 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to observe thermal transitions like the glass transition temperature (Tg) or melting point (Tm).
Data Presentation
The following tables summarize typical characterization data for poly(this compound) synthesized via Rhodium-catalysis.
Table 1: Molecular Weight Data from GPC
| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Poly(this compound) | 150,000 | 350,000 | 2.3 |
Note: Values are relative to polystyrene standards and can vary significantly with reaction conditions.
Table 2: Thermal Properties
| Property | Value | Method |
| Decomposition Temp. (Td, 5% wt. loss) | ~250 °C | TGA |
| Glass Transition Temp. (Tg) | Not typically observed | DSC |
| Melting Transition (Tm) | ~40-70 °C | DSC |
Note: The melting transition is associated with the crystallization of the long alkyl side chains, a characteristic feature of comb-like polymers.[5]
Visualized Workflows and Structures
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and chemical transformations.
Caption: Experimental workflow for the synthesis of poly(this compound).
Caption: Chemical reaction scheme for the polymerization of this compound.
Caption: Logical workflow for the characterization of poly(this compound).
References
Application of 1-Octadecyne in Nanoparticle Synthesis and Stabilization: A Review of Available Literature
A comprehensive review of scientific literature reveals a notable absence of established protocols and application notes detailing the use of 1-octadecyne in the synthesis and stabilization of nanoparticles. While its structural analog, 1-octadecene, is a widely employed solvent and capping agent in the fabrication of various nanocrystals, including quantum dots and metal nanoparticles, this compound does not appear to be a commonly utilized reagent for these purposes. This lack of documentation suggests that this compound may not offer the same advantages or may present chemical challenges that make it less suitable for typical nanoparticle synthesis routes compared to its alkene counterpart.
The Predominance of 1-Octadecene in Nanoparticle Synthesis
The scientific community has extensively documented the use of 1-octadecene (ODE) as a high-boiling point, non-coordinating solvent for the synthesis of high-quality nanoparticles. Its primary functions in these reactions include:
-
High-Boiling Point Solvent: ODE's high boiling point (approximately 317°C) allows for the high temperatures often required for the thermal decomposition of organometallic precursors, leading to the formation of crystalline nanoparticles.
-
Stabilizing Agent: While often described as non-coordinating, ODE can play a role in stabilizing growing nanoparticles, preventing their aggregation and controlling their size and shape. It is frequently used in conjunction with other capping ligands like oleic acid and oleylamine.
-
Reducing Agent: In some syntheses, the double bond in 1-octadecene can act as a reducing agent, for instance, in the reduction of elemental sulfur or selenium for the formation of metal sulfide or selenide nanocrystals.
A significant body of research has been dedicated to optimizing nanoparticle synthesis protocols using 1-octadecene. These studies provide detailed methodologies for producing a wide array of nanoparticles with controlled sizes, shapes, and optical properties.
Potential Role and Challenges of this compound
The key difference between 1-octadecene and this compound is the presence of a double bond versus a triple bond, respectively. This difference in unsaturation leads to distinct chemical reactivity. The terminal alkyne group in this compound is significantly more reactive than the alkene group in 1-octadecene. This heightened reactivity could present several challenges in a typical nanoparticle synthesis:
-
Undesirable Side Reactions: The terminal alkyne is susceptible to a variety of reactions, including polymerization, cyclization, and reactions with metal precursors that could interfere with controlled nanoparticle nucleation and growth.
-
Ligand Instability: If used as a capping agent, the alkyne group might not provide the same level of surface passivation and stability as the long alkyl chain of oleic acid or the amine group of oleylamine in the high-temperature, reactive environment of nanoparticle synthesis.
-
Precursor Interaction: The alkyne could potentially form stable complexes with metal precursors, altering their decomposition kinetics and hindering the formation of the desired nanoparticles.
While the unique reactivity of the alkyne group could theoretically be harnessed for specific, targeted applications in nanoparticle functionalization (e.g., through "click" chemistry), its use as a primary solvent or stabilizing agent during the initial synthesis appears to be unexplored or at least not reported in publicly available literature.
Conclusion for Researchers
For researchers, scientists, and drug development professionals interested in the synthesis of nanoparticles, the existing literature overwhelmingly points towards 1-octadecene as a reliable and well-characterized solvent and co-ligand. While the exploration of novel reagents is a cornerstone of scientific advancement, the current body of knowledge does not support the use of this compound for routine nanoparticle synthesis and stabilization. Future research may uncover specific niches for this compound in this field, but for now, established protocols are firmly rooted in the use of its alkene analog.
Given the lack of specific data and protocols for this compound in nanoparticle synthesis, no quantitative data tables or experimental workflow diagrams can be provided at this time. Researchers are advised to consult the extensive literature on 1-octadecene for established methodologies.
Application Notes and Protocols for 1-Octadecyne as a Hydrophobic Tag in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic tagging is an emerging strategy in targeted protein degradation (TPD) that offers an alternative to traditional PROTAC (Proteolysis Targeting Chimera) approaches. This method involves attaching a hydrophobic moiety to a ligand that binds to a protein of interest (POI). The resulting bioconjugate, upon binding to the POI, exposes a hydrophobic tag that mimics a partially unfolded or misfolded state of the protein. This is recognized by the cell's quality control machinery, leading to the degradation of the POI through pathways like the ubiquitin-proteasome system (UPS).[1][2][3][4][5][6][7][8][9][10]
1-Octadecyne, a long-chain terminal alkyne, possesses the requisite hydrophobicity to serve as a hydrophobic tag. Its terminal alkyne group allows for efficient and specific covalent attachment to biomolecules functionalized with an azide group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a hydrophobic tag in bioconjugation for the purpose of inducing targeted protein degradation.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄ | [19] |
| Molecular Weight | 250.47 g/mol | [19] |
| Appearance | White solid or colorless liquid | [19] |
| Melting Point | 22.5 - 27 °C | [19] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform, methanol. | [3] |
| Reactive Group | Terminal Alkyne | [19] |
Principle of Hydrophobic Tagging with this compound
The core principle of using this compound as a hydrophobic tag is to create a bifunctional molecule. This molecule consists of:
-
A ligand for the Protein of Interest (POI): This provides specificity, targeting the desired protein within the complex cellular environment.
-
A this compound Tag: This long aliphatic chain provides the hydrophobicity required to trigger the cellular degradation machinery.
-
A Linker: This connects the POI ligand and the this compound tag.
Once the bifunctional molecule binds to the POI, the exposed 1-octadecyl chain mimics a hydrophobic patch of a misfolded protein. This "misfolded" state is recognized by chaperone proteins, such as Heat Shock Protein 70 (HSP70), which then recruit E3 ubiquitin ligases.[4][6][7][10] The E3 ligases polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[1][5][7]
Mandatory Visualizations
Caption: Workflow for synthesizing and applying a this compound hydrophobic tag.
Caption: Pathway of protein degradation induced by a hydrophobic tag.
Experimental Protocols
Note: The following protocols are generalized based on standard bioconjugation techniques, as specific literature for this compound in this application is limited. Optimization will be required for specific proteins and cell lines.
Protocol 1: Synthesis of an Azide-Functionalized POI Ligand
This protocol describes a general method to introduce an azide handle onto a small molecule ligand containing a primary amine.
Materials:
-
POI ligand with a primary amine
-
Azido-PEG-NHS ester (or similar azide-containing N-hydroxysuccinimide ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add TEA or DIPEA (2-3 equivalents) to the solution.
-
Add a solution of Azido-PEG-NHS ester (1.1 equivalents) in DMF or DMSO dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the azide-functionalized ligand by reverse-phase HPLC.
-
Characterize the product by mass spectrometry to confirm the addition of the azide group.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized POI ligand to this compound.
Materials:
-
Azide-functionalized POI ligand
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO or DMF
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Prepare a stock solution of the azide-functionalized POI ligand in DMSO or DMF.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
In a reaction tube, add the azide-functionalized POI ligand (1 equivalent) to PBS. The final concentration of the organic solvent should be kept low (<10%) to maintain the solubility of the protein in later steps.
-
Add this compound (1.5-2 equivalents).
-
Prepare a fresh solution of the copper catalyst by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (1 equivalent).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purify the bifunctional molecule using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is suitable for biological systems where copper toxicity is a concern. This requires a strained alkyne, which this compound is not. Therefore, for a SPAAC reaction, either the biomolecule would need to be functionalized with a strained alkyne (e.g., DBCO, BCN) and this compound would need to be modified with an azide, or a different hydrophobic tag would be required. The following is a general protocol assuming an azide-modified biomolecule and a DBCO-functionalized hydrophobic tag.
Materials:
-
Azide-functionalized biomolecule
-
DBCO-functionalized hydrophobic tag
-
PBS, pH 7.4
-
Size-exclusion chromatography or dialysis for purification
Procedure:
-
Dissolve the azide-functionalized biomolecule in PBS.
-
Add the DBCO-functionalized hydrophobic tag (2-5 equivalents).
-
Incubate the reaction at 37°C for 4-24 hours.
-
Purify the conjugate by size-exclusion chromatography or dialysis to remove excess unreacted hydrophobic tag.
Protocol 4: Cellular Assay for Targeted Protein Degradation
Materials:
-
Cells expressing the POI
-
Bifunctional molecule (POI ligand-linker-octadecyne)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the POI
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
-
Proteasome inhibitor (e.g., MG132) as a control
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the bifunctional molecule (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
As a negative control, treat cells with the POI ligand alone and this compound alone.
-
As a mechanistic control, co-treat cells with the bifunctional molecule and a proteasome inhibitor (MG132) to confirm degradation is proteasome-dependent.
-
After treatment, wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform Western blot analysis to detect the levels of the POI. Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
Quantify the band intensities to determine the extent of protein degradation.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the expected outcomes of the described protocols.
Table 1: Bioconjugation Reaction Efficiency
| Reaction Type | Reactants | Molar Ratio (Azide:Alkyne) | Reaction Time (h) | Conversion (%) | Analytical Method |
| CuAAC | Azide-Ligand + this compound | 1:1.5 | 2 | >95 | LC-MS |
| SPAAC | Azide-Protein + DBCO-Tag | 1:3 | 12 | >90 | SDS-PAGE, MS |
Table 2: In-Cell Protein Degradation
| Compound | Concentration (µM) | Treatment Time (h) | POI Level (% of Control) |
| Bifunctional Molecule | 1 | 24 | 45 |
| Bifunctional Molecule | 10 | 24 | 15 |
| POI Ligand only | 10 | 24 | 98 |
| This compound only | 10 | 24 | 102 |
| Bifunctional Molecule + MG132 | 10 | 24 | 95 |
Characterization of Bioconjugates
Proper characterization is essential to confirm the successful synthesis of the bifunctional molecule and its conjugation to the target protein.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the molecular weight of the azide-functionalized ligand and the final bifunctional molecule. For protein conjugates, MS can determine the degree of labeling.[3][15]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is crucial for the purification and purity assessment of the synthesized molecules. The increased hydrophobicity of the this compound-conjugated molecule will result in a significantly longer retention time compared to the unconjugated ligand.[20][21][22][23][24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized bifunctional molecule.
-
SDS-PAGE: For protein conjugates, a shift in the molecular weight on an SDS-PAGE gel can indicate successful conjugation, especially if the tag is large. Fluorescently labeling the tag can allow for in-gel fluorescence visualization.
Conclusion
This compound presents a promising, readily available, and highly hydrophobic moiety for the development of novel targeted protein degraders. Its long aliphatic chain is expected to effectively mimic a misfolded protein state, thereby hijacking the cellular protein degradation machinery. The terminal alkyne allows for straightforward and efficient bioconjugation using click chemistry. The provided protocols offer a foundational framework for researchers to explore the potential of this compound and other long-chain alkynes in the exciting field of targeted protein degradation. Further research is warranted to fully elucidate the structure-activity relationships and optimize the efficacy of this compound-based hydrophobic tags for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrophobic Tagging-Mediated Degradation of Transcription Coactivator SRC-1 | MDPI [mdpi.com]
- 11. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Versatile One-Pot Synthesis of Hydrophobic Tags by Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in protein complex analysis using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 18. A Simple Approach to Bioconjugation at Diverse Levels: Metal-Free Click Reactions of Activated Alkynes with Native Groups of Biotargets without Prefunctionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound | C18H34 | CID 69425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. m.youtube.com [m.youtube.com]
- 22. agilent.com [agilent.com]
- 23. eu.idtdna.com [eu.idtdna.com]
- 24. researchgate.net [researchgate.net]
- 25. オリゴヌクレオチド精製 [sigmaaldrich.com]
Application Notes and Protocols: The Role of 1-Octadecyne in the Synthesis of High-Performance Surfactants and Lubricants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic pathways and potential applications of 1-octadecyne as a key building block for advanced surfactants and lubricants. While direct experimental data for this compound is limited in publicly available literature, this document outlines robust, theoretically sound protocols based on analogous long-chain alkyne chemistry. The information presented is intended to serve as a foundational guide for researchers to explore the synthesis and characterization of novel this compound derivatives.
Synthesis of Novel Surfactants from this compound
The long aliphatic chain of this compound makes it an excellent hydrophobic starting material for a variety of surfactants. Its terminal alkyne group offers a versatile handle for introducing polar head groups through highly efficient and selective reactions, such as "click chemistry" and thiol-yne reactions.
Cationic Surfactants via Azide-Alkyne "Click" Chemistry
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, provides a straightforward method to synthesize cationic surfactants. The resulting 1,2,3-triazole ring can act as a polar component of the surfactant structure. Subsequent quaternization of a nitrogen atom within the hydrophilic head group imparts a positive charge.
Experimental Protocol: Synthesis of a C18-Triazole Quaternary Ammonium Surfactant
This protocol describes a two-step synthesis of a novel cationic surfactant starting from this compound.
Step 1: Synthesis of 1-(1-octadecyn-1-yl)-4-(azidomethyl)benzene
-
Materials: this compound, 1-(bromomethyl)-4-(azidomethyl)benzene, sodium ascorbate, copper(II) sulfate pentahydrate, tert-butanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and 1-(bromomethyl)-4-(azidomethyl)benzene (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Add sodium ascorbate (0.1 equivalents) to the solution.
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in water and add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Quaternization to form the Cationic Surfactant
-
Materials: 1-(1-octadecyn-1-yl)-4-(azidomethyl)benzene, methyl iodide, acetonitrile.
-
Procedure:
-
Dissolve the product from Step 1 in acetonitrile.
-
Add an excess of methyl iodide (3-5 equivalents).
-
Stir the reaction mixture at room temperature for 48 hours in a sealed vessel.
-
The quaternized product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.
-
Logical Workflow for Cationic Surfactant Synthesis
Experimental setup for reactions involving 1-Octadecyne at elevated temperatures
Application Notes and Protocols for High-Temperature Reactions of 1-Octadecyne
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting reactions with this compound at elevated temperatures. The information is intended to guide researchers in setting up safe and effective experiments for the synthesis and modification of molecules relevant to various fields, including drug development.
Introduction to this compound and High-Temperature Reactions
This compound is a long-chain terminal alkyne with the chemical formula C₁₈H₃₄. Its terminal triple bond is a reactive functional group that can participate in a variety of chemical transformations.[1] Reactions at elevated temperatures are often employed to overcome activation energy barriers, leading to the formation of new carbon-carbon bonds and unique molecular architectures. Understanding the behavior of this compound under these conditions is crucial for synthesizing novel compounds and materials.
Safety Precautions for High-Temperature Reactions
Handling this compound and performing reactions at elevated temperatures requires strict adherence to safety protocols to mitigate risks such as fire, explosion, and chemical exposure.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. For handling hot apparatus, heat-resistant gloves should be used.
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are essential.
2.2. Engineering Controls and Work Practices
-
Fume Hood: All high-temperature reactions should be conducted in a certified chemical fume hood to ensure proper ventilation.
-
Inert Atmosphere: To prevent oxidation and potential side reactions, it is highly recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Heating Equipment: Use well-maintained and properly calibrated heating devices such as heating mantles, hot plates with sand or oil baths, or tube furnaces.[2] Never heat a closed system unless it is designed to withstand the expected pressure increase.[2]
-
Temperature Monitoring: Continuously monitor the reaction temperature using a thermocouple or thermometer.
-
Emergency Preparedness: Ensure that a fire extinguisher (Class B for flammable liquids), safety shower, and eyewash station are readily accessible.
2.3. Chemical-Specific Hazards for this compound
-
Irritation: this compound may cause skin and eye irritation.[1]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1]
-
Flammability: While having a high boiling point, this compound is combustible at elevated temperatures.
Application Note 1: Thermal Polymerization of this compound
Introduction
Experimental Protocol: Representative Thermal Treatment of this compound
This protocol describes a general procedure for studying the thermal behavior of this compound in a controlled laboratory setting.
Materials:
-
This compound (purity ≥ 95%)
-
High-boiling point, inert solvent (e.g., squalane or dodecane)
-
Nitrogen or Argon gas (high purity)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Heating mantle and magnetic stirrer
-
Thermocouple and temperature controller
-
Vacuum pump
Procedure:
-
Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas inlet/outlet, and a thermocouple adapter with a thermocouple probe. The gas outlet should be connected to a bubbler to monitor gas flow.
-
Inerting the System: Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Charging the Reactor: Under a positive flow of inert gas, add this compound (e.g., 10 g, 0.04 mol) and the inert solvent (e.g., 50 mL) to the reaction flask.
-
Heating and Reaction:
-
Begin stirring the solution.
-
Heat the mixture to the desired temperature (e.g., 150 °C, 200 °C, or 250 °C) using the heating mantle and temperature controller.
-
Maintain the reaction at the set temperature for a specified duration (e.g., 6, 12, or 24 hours).
-
Aliquots can be carefully withdrawn at different time points using a syringe for analysis (e.g., by GC-MS or NMR) to monitor the consumption of the starting material and the formation of products.
-
-
Cooling and Work-up:
-
After the reaction is complete, turn off the heating and allow the mixture to cool to room temperature under the inert atmosphere.
-
The resulting mixture can be analyzed to characterize the products. If a polymer has formed, it may be precipitated by adding a non-solvent (e.g., methanol or acetone).
-
Data Presentation
The following table presents data from the thermal polymerization of the related compound, 1-octadecene, which can serve as a reference for expected trends in high-temperature reactions of long-chain unsaturated hydrocarbons.
Table 1: Thermal Polymerization of 1-Octadecene at Various Temperatures for 24 hours
| Temperature (°C) | Conversion (%) | Yield by Mass (%) |
| 120 | 0.64 | 0.07 |
| 160 | 6.58 | 3.38 |
| 240 | 24.01 | 14.79 |
| 320 | 88.51 | 66.32 |
Mandatory Visualization
Caption: Experimental workflow for high-temperature reactions.
Caption: Conceptual diagram of thermal polymerization.
Application Note 2: Catalytic Cyclotrimerization of this compound
Introduction
The [2+2+2] cyclotrimerization of alkynes is a powerful reaction for the synthesis of substituted benzene rings.[3] This reaction is typically catalyzed by transition metals such as palladium, nickel, or cobalt.[3][4] For a terminal alkyne like this compound, this reaction would lead to the formation of 1,3,5- and 1,2,4-tris(hexadecyl)benzene isomers. These highly substituted aromatic compounds can be of interest in materials science and as intermediates in drug development.
Experimental Protocol: Representative Catalytic Cyclotrimerization of this compound
This protocol provides a general method for the palladium-catalyzed cyclotrimerization of this compound.
Materials:
-
This compound (purity ≥ 95%)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd₂ (dba)₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Nitrogen or Argon gas (high purity)
-
Standard glassware for inert atmosphere reactions
-
Heating mantle and magnetic stirrer
-
Thermocouple and temperature controller
Procedure:
-
Setup: Assemble a 50 mL Schlenk flask with a magnetic stir bar and a reflux condenser connected to a nitrogen or argon line.
-
Inerting the System: Evacuate the flask and backfill with inert gas. Repeat this three times.
-
Charging the Reactor: Under a positive flow of inert gas, add the palladium catalyst (e.g., 1-5 mol%) to the flask. Then, add the anhydrous solvent (e.g., 20 mL) followed by this compound (e.g., 2.5 g, 10 mmol).
-
Heating and Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
The reaction is typically complete within 6-24 hours.
-
-
Cooling and Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite or silica gel to remove the catalyst, washing with a suitable solvent (e.g., toluene or ethyl acetate).
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical reaction conditions for the catalytic cyclotrimerization of terminal alkynes.
Table 2: Typical Conditions for Catalytic Cyclotrimerization of Terminal Alkynes
| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) |
| PdCl₂(PPh₃)₂ | Toluene | 100-110 | 12-24 |
| Ni(acac)₂ / PPh₃ | Dioxane | 80-100 | 8-16 |
| Co₂(CO)₈ | Toluene | 90-110 | 6-12 |
| [Rh(cod)Cl]₂ | Ethanol | 60-80 | 4-8 |
Mandatory Visualization
Caption: General mechanism of catalytic cyclotrimerization.
References
Troubleshooting & Optimization
Challenges in the purification of 1-Octadecyne from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-octadecyne from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities include:
-
Internal alkyne isomers: Such as 2-octadecyne, which can form via base-catalyzed isomerization of the terminal alkyne. This is often the most challenging impurity to remove due to similar physical properties.
-
Unreacted starting materials: Depending on the synthetic route, these could include 1-octadecene, 1-bromooctadecane, or other precursors.
-
Solvents and reagents: Residual solvents from the reaction or workup, and excess reagents.
-
Byproducts from side reactions: The nature of these depends on the specific synthetic method used.
Q2: How can I quickly assess the purity of my this compound sample?
A2: Several analytical techniques can be used for a rapid purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to identify and quantify volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can distinguish between terminal and internal alkynes. The terminal alkyne proton of this compound has a characteristic chemical shift.
-
Thin Layer Chromatography (TLC): While not quantitative, TLC can provide a quick qualitative check for the presence of multiple components in your mixture.
Q3: My this compound appears to be an oil, but the literature reports it as a solid. Why is this?
A3: this compound has a melting point around 22-27°C.[2] Therefore, it can exist as either a colorless liquid or a white solid depending on the ambient temperature. The presence of impurities can also depress the melting point, causing it to remain liquid at temperatures where the pure compound would be solid.
Troubleshooting Guide
| Issue ID | Problem | Possible Causes | Recommended Actions & Solutions |
| PUR-01 | Low yield after purification. | - Product loss during transfers. - Inefficient extraction from the reaction mixture. - Suboptimal purification parameters (e.g., wrong solvent for chromatography or recrystallization). - Isomerization of the terminal alkyne to internal alkynes which are then lost during purification. | - Action: Minimize transfers and ensure all equipment is rinsed with the appropriate solvent to recover all product. - Action: Optimize the extraction procedure (e.g., choice of solvent, number of extractions). - Solution: Systematically optimize the purification method. For chromatography, screen different solvent systems. For recrystallization, test a range of solvents. - Solution: Use milder reaction conditions to prevent isomerization. If isomerization has occurred, consider using silver nitrate chromatography to separate the isomers. |
| PUR-02 | Presence of internal alkyne isomers in the final product. | - The reaction conditions (e.g., high temperature, strong base) favored isomerization of the terminal alkyne. | - Solution: Modify the reaction conditions to be milder. - Solution: Employ silver nitrate impregnated silica gel chromatography, which can effectively separate terminal and internal alkynes. |
| PUR-03 | Co-elution of impurities with this compound during column chromatography. | - The chosen eluent system does not provide sufficient resolution between this compound and the impurity. | - Action: Perform a more thorough TLC analysis to find an optimal solvent system that provides good separation (a difference in Rf values of at least 0.2 is ideal). - Solution: Consider using a different stationary phase, such as silver nitrate impregnated silica gel, which offers different selectivity for unsaturated compounds.[3] |
| PUR-04 | This compound oils out during recrystallization. | - The chosen solvent is not ideal; the compound is too soluble even at low temperatures. - The cooling process is too rapid. | - Action: Screen a wider range of solvents or use a co-solvent system. - Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of pure this compound can also promote crystallization. |
| PUR-05 | Product appears pure by TLC but shows impurities in GC-MS or NMR. | - The impurity has a very similar polarity to this compound and co-elutes on TLC. - The impurity is not UV-active and therefore not visible on the TLC plate under UV light (if that is the visualization method). | - Action: Use a different TLC visualization method (e.g., potassium permanganate stain) that may reveal the impurity. - Solution: Rely on more sensitive analytical techniques like GC-MS or NMR for final purity assessment. |
Data Presentation
The following table summarizes the estimated effectiveness of different purification techniques for this compound. Please note that these are general guidelines and optimal conditions may vary.
| Purification Method | Purity Level (Estimated) | Yield (Estimated) | Advantages | Disadvantages |
| Fractional Distillation (under reduced pressure) | 95-98% | Moderate to High | - Effective for removing non-volatile impurities and solvents. - Scalable. | - May not effectively separate isomers with close boiling points. - Requires specialized equipment for high vacuum. |
| Column Chromatography (Silica Gel) | 90-97% | Moderate | - Good for removing polar impurities. | - May not separate non-polar isomers effectively. - Can be time-consuming and uses large volumes of solvent. |
| Column Chromatography (Silver Nitrate Impregnated Silica Gel) | >98% | Moderate | - Excellent for separating terminal from internal alkyne isomers.[3] | - More expensive than standard silica gel. - Silver nitrate is light-sensitive and can leach into the product if polar solvents are used.[3] |
| Recrystallization | >99% (if successful) | Low to Moderate | - Can yield very pure product if a suitable solvent is found. - Cost-effective. | - Finding a suitable solvent can be challenging. - Prone to "oiling out" for long-chain hydrocarbons. - May have lower recovery rates. |
Experimental Protocols
Note: These are model protocols and may require optimization for your specific reaction mixture.
Protocol 1: Fractional Distillation under Reduced Pressure
This method is suitable for removing impurities with significantly different boiling points from this compound.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are well-sealed with vacuum grease.
-
Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency.
-
Place a stir bar in the distillation flask.
-
-
Procedure:
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point of 1-octadecene at 15 mmHg is 179 °C, this compound is expected to have a slightly higher boiling point under similar pressure.[1]
-
-
Purity Analysis:
-
Analyze the collected fractions by GC-MS to determine their purity.
-
Protocol 2: Column Chromatography on Silver Nitrate Impregnated Silica Gel
This method is highly effective for separating terminal alkynes from internal alkyne isomers.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silver nitrate impregnated silica gel (e.g., 10% w/w) in a non-polar solvent such as hexane.
-
-
Column Packing:
-
Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the top of the column.
-
-
Elution:
-
Elute the column with a non-polar solvent system. A gradient of increasing polarity (e.g., starting with pure hexane and gradually adding a small percentage of a slightly more polar solvent like diethyl ether or dichloromethane) may be necessary. The terminal alkyne will elute more slowly than the internal alkyne due to stronger complexation with the silver ions.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Purity Analysis:
-
Assess the purity of the final product by GC-MS and NMR.
-
Protocol 3: Recrystallization
This method can yield highly pure this compound if a suitable solvent is found.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., methanol, ethanol, acetone, hexane) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
-
Purity Analysis:
-
Determine the melting point of the crystals and analyze by GC-MS or NMR to confirm purity.
-
Mandatory Visualization
Caption: General experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision-making diagram for selecting a purification method for this compound.
References
Technical Support Center: Optimizing Click Chemistry with 1-Octadecyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving the long-chain, hydrophobic alkyne, 1-octadecyne. The information is presented through troubleshooting guides and frequently asked questions to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended conditions for a click reaction with this compound?
For a starting point, a widely used and effective system involves an in situ generated Cu(I) catalyst.[1][2] A typical setup would be:
-
Copper Source: Copper(II) sulfate (CuSO₄)
-
Reducing Agent: Sodium ascorbate
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.[3][4]
-
Solvent: A mixture of a solvent that can dissolve this compound (e.g., DMSO, DMF, THF, or t-butanol) and water is often effective.[5][6]
Q2: How does the hydrophobicity of this compound affect the reaction?
The long alkyl chain of this compound makes it highly hydrophobic, which can lead to poor solubility in common aqueous buffer systems used for bioconjugation. This can result in slow or incomplete reactions. To overcome this, the use of co-solvents is crucial to ensure all reactants are in the same phase.[5] For particularly difficult cases, increasing the proportion of the organic solvent may be necessary.[5]
Q3: Which copper source is best for my reaction?
The choice of copper source depends on the specific reaction conditions.
-
CuSO₄ with Sodium Ascorbate: This is the most common and convenient method, where the active Cu(I) species is generated in situ.[1][2]
-
Cu(I) Salts (e.g., CuI, CuBr): These provide a direct source of the active catalyst and can lead to faster reactions, particularly in organic solvents.[2][7] However, they are more sensitive to oxidation.
-
[Cu(CH₃CN)₄]PF₆: This is another direct Cu(I) source that is often used in organic synthesis.[2]
Q4: Is a ligand always necessary for click chemistry with this compound?
While the CuAAC reaction can proceed without a ligand, using one is highly recommended for several reasons:
-
Accelerates the reaction: Ligands can significantly increase the rate of the cycloaddition.[4][8]
-
Stabilizes the Cu(I) catalyst: Ligands protect the Cu(I) from oxidation to the inactive Cu(II) state and prevent disproportionation.[4][7]
-
Prevents formation of unreactive copper acetylides: They can inhibit the formation of polymeric copper acetylide species that are catalytically inactive.[8]
-
Increases solubility: Ligands can help to keep the copper catalyst in solution.[8]
Q5: How can I monitor the progress of my click reaction?
The progress of the reaction can be monitored by various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): To visualize the disappearance of the starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction components.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the formation of the triazole product by observing characteristic shifts.
-
Mass Spectrometry (MS): To verify the mass of the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Poor Solubility of this compound: The hydrophobic alkyne is not sufficiently dissolved in the reaction medium. | Increase the proportion of an organic co-solvent such as DMSO, THF, or t-butanol.[5] Consider using a hydrophobic ligand.[8] |
| Catalyst Inactivation: The Cu(I) catalyst has been oxidized to Cu(II) by atmospheric oxygen. | Degas all solvents and solutions thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure an excess of the reducing agent (sodium ascorbate) is present.[5] | |
| Copper Sequestration: Other functional groups in the reaction mixture (e.g., thiols) are binding to the copper catalyst. | Use an accelerating ligand. Add an excess of the copper catalyst or a sacrificial metal like Zn(II).[5] | |
| Sub-optimal Temperature: The reaction may be too slow at room temperature. | Gently heat the reaction mixture. Even a modest increase in temperature can significantly improve the reaction rate.[5][10] | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Excess Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling). | Rigorously exclude oxygen from the reaction by degassing solvents and using an inert atmosphere.[5] |
| Absence of a Suitable Ligand: The ligand helps to prevent side reactions. | Ensure an appropriate ligand is used in the correct stoichiometry. | |
| Reaction is Not Reproducible | Variable Oxygen Exposure: Inconsistent degassing or protection from air. | Standardize the procedure for degassing and maintaining an inert atmosphere. Capping the reaction vessel is a minimal and effective measure.[5] |
| Reagent Instability: Degradation of stock solutions, particularly sodium ascorbate. | Prepare fresh stock solutions of sodium ascorbate before each experiment. Store other stock solutions appropriately. | |
| Order of Reagent Addition: The order of addition can impact catalyst formation and stability. | A recommended order is to mix the copper source and ligand first, then add this mixture to the solution of the azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[10] |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent system (e.g., 1:1 mixture of DMF and water)[9]
-
Degassed solvents
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.1 equivalents) in the chosen solvent system (e.g., 1:1 DMF/water).[9]
-
In a separate tube, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
In another tube, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).
-
If using a ligand like TBTA, it can be added directly to the alkyne and azide solution.
-
Add the CuSO₄ solution to the reaction mixture (typically 1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 10-50 mol%).[9]
-
If necessary, heat the reaction mixture (e.g., to 60°C) and monitor its progress by TLC or HPLC.[9]
-
Upon completion, the reaction can be worked up by extraction and purified by column chromatography.
Data Presentation
Table 1: Comparison of Catalyst Systems for CuAAC Reactions
| Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| CuSO₄ / Sodium Ascorbate | 1-5 | Room Temperature | 1 - 24 h | >95 | Most common and cost-effective method.[2] |
| CuI | 1 | Room Temperature | 1 - 12 h | >95 | Direct source of Cu(I), often leading to faster reactions.[2] |
| [Cu(CH₃CN)₄]PF₆ | 1-5 | Room Temperature | 1 - 8 h | >90 | Effective in organic solvents. |
| CuBr(PPh₃)₃ | 5 | 60 | 6 h | >90 | Useful for reactions in organic media. |
Visualizations
Caption: Experimental workflow for optimizing click chemistry with this compound.
Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. confluore.com.cn [confluore.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of 1-Octadecyne
Welcome to the technical support center for the Sonogashira coupling of 1-Octadecyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems encountered during the Sonogashira coupling of this compound, focusing on the formation of unwanted side products.
Issue 1: Formation of a White Precipitate or Wax-like Solid (Alkyne Dimer)
Q1: I am observing a significant amount of a white, waxy solid in my reaction mixture, and my desired product yield is low. What is this side product and why is it forming?
A1: The most common side product in the Sonogashira coupling of terminal alkynes like this compound is the homocoupled diyne, resulting from a Glaser coupling reaction.[1] For this compound, this would be 1,18-hexatriacontadiyne. This reaction is primarily caused by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[1] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization, leading to the formation of this undesired byproduct and consumption of your starting alkyne.[1]
Q2: How can I minimize or prevent the formation of the homocoupled diyne?
A2: Several strategies can be employed to suppress Glaser coupling:
-
Copper-Free Conditions: The most direct method is to perform the reaction without a copper co-catalyst.[1] This often requires more active palladium catalysts, specific ligands, or higher reaction temperatures to achieve good yields of the desired cross-coupled product.[1]
-
Rigorous Exclusion of Oxygen: Thoroughly degassing all solvents and reagents is critical, especially when using a copper co-catalyst. This can be achieved by multiple freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintaining a positive pressure of an inert gas throughout the reaction is essential.[1]
-
Slow Addition of this compound: Adding the this compound slowly to the reaction mixture can help maintain its low concentration, thus disfavoring the bimolecular homocoupling reaction.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can significantly influence the competition between the desired cross-coupling and the undesired homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the Sonogashira pathway.
-
Choice of Base and Solvent: The base and solvent system plays a crucial role. Amine bases are required to deprotonate the alkyne, and the choice of a suitable base and solvent can impact the reaction outcome.
Issue 2: Formation of a Black Precipitate (Catalyst Decomposition)
Q3: My reaction mixture has turned black, and I am observing a black precipitate. What is happening and how can I prevent it?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium(0) catalyst into an inactive, agglomerated state.[2] This leads to a loss of catalytic activity and results in low or no product yield.
Q4: What are the common causes of palladium black formation and how can I avoid it?
A4: Several factors can contribute to catalyst decomposition:
-
Impurities: Impurities in the reagents or solvents can poison the catalyst and promote its decomposition. Ensure that all starting materials, including this compound and the aryl halide, are of high purity.
-
Inappropriate Solvent: Some solvents may promote the formation of palladium black more than others. For example, THF has been anecdotally reported to sometimes cause this issue.[2] If you observe catalyst decomposition, consider screening different anhydrous and degassed solvents.
-
Incorrect Temperature: While higher temperatures can sometimes be necessary to drive the reaction, excessively high temperatures can accelerate the decomposition of the palladium catalyst.[2] Careful optimization of the reaction temperature is crucial.
-
Ligand Choice: The use of bulky and electron-rich phosphine ligands can help to stabilize the palladium catalyst and prevent its precipitation.[2]
Quantitative Data on Reaction Optimization
The following tables provide a summary of how different reaction parameters can affect the yield of the desired cross-coupled product versus the homocoupled side product.
Table 1: Effect of Different Bases on Sonogashira Coupling Yield
| Entry | Base Used | Temperature (°C) | Yield (%) |
| 1 | Piperidine | 50 | 94 |
| 2 | Triethylamine (NEt₃) | 50 | 92 |
| 3 | Cesium Carbonate (Cs₂CO₃) | 25 | Poor |
| 4 | Potassium Carbonate (K₂CO₃) | 25 | Poor |
| 5 | Diisopropylethylamine (DIPEA) | 25 | Poor |
| 6 | Potassium Hydroxide (KOH) | 25 | Poor |
| 7 | Sodium Bicarbonate (NaHCO₃) | 25 | Poor |
| 8 | Sodium Hydroxide (NaOH) | 25 | Poor |
Data adapted from a study on the Sonogashira reaction of p-iodonitrobenzene and phenylacetylene, illustrating the significant impact of the base on reaction yield.[3]
Table 2: Optimization of Copper-Free Sonogashira Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (1.1) | DMF | 80 | 24 | 90 |
| 2 | PdCl₂(PPh₃)₂ (5) | - | Et₃N (2) | THF | 60 | 12 | 85 |
| 3 | Pd(PPh₃)₄ (2) | - | Et₃N (5 mL) | Et₃N | 80 | 18 | 92 |
This table summarizes various optimized conditions for copper-free Sonogashira reactions to minimize homocoupling.[1][4]
Experimental Protocols
Protocol 1: Standard Copper-Palladium Co-catalyzed Sonogashira Coupling of this compound
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine), anhydrous and degassed
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF, 10 mL) followed by the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to eliminate the formation of the Glaser homocoupling product.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more active catalyst system like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand)
-
Base (e.g., a strong inorganic base like K₂CO₃ or Cs₂CO₃, or an amine base)
-
Anhydrous and degassed solvent (e.g., DMF, toluene, or dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., DMF, 10 mL).
-
Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Heat the reaction mixture to the required temperature (often higher than copper-catalyzed reactions, e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or GC/MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
Sonogashira Catalytic Cycles and Side Reactions
The following diagram illustrates the main catalytic cycles in a copper-co-catalyzed Sonogashira reaction and the competing Glaser coupling side reaction.
Troubleshooting Workflow for Low Yields
This workflow provides a logical sequence of steps to diagnose and resolve issues leading to low yields in your Sonogashira coupling of this compound.
References
How to prevent polymerization of 1-Octadecyne during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of 1-octadecyne. Our goal is to help you prevent unwanted polymerization and ensure the integrity of your material for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its storage critical?
A1: this compound is a long-chain terminal alkyne, a valuable building block in organic synthesis. The terminal triple bond makes it highly reactive and susceptible to self-polymerization, especially when exposed to initiators like heat, light, or oxygen. Improper storage can lead to the formation of undesirable polymers, rendering the material impure or unusable for your experiments.
Q2: I've noticed my this compound has become viscous or solidified. What happened?
A2: An increase in viscosity or solidification are clear indicators of polymerization. This is an exothermic process where individual this compound molecules react with each other to form long polymer chains. This can be triggered by elevated temperatures, exposure to air (oxygen), or light.
Q3: What are the ideal storage conditions to prevent the polymerization of this compound?
A3: To maintain the stability of this compound, it is crucial to store it under conditions that minimize exposure to polymerization initiators. The key recommendations are summarized in the table below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased viscosity or solidification of this compound | Polymerization has occurred due to improper storage (exposure to heat, light, or oxygen). | - Do not use the material as its purity is compromised.- Review your storage conditions against the recommendations in the data table below.- If polymerization is extensive, dispose of the material according to your institution's safety guidelines. |
| Inconsistent or failed experimental results | The this compound may have partially polymerized, leading to lower molar equivalents of the active monomer. | - It is recommended to use fresh, properly stored this compound for critical experiments.- If you suspect partial polymerization, you can attempt to purify the monomer by distillation under reduced pressure. However, care must be taken as heating can promote further polymerization. |
| Discoloration of the this compound | This may indicate the presence of impurities or degradation products, which can sometimes act as polymerization initiators. | - For sensitive applications, consider purifying the material before use.- Ensure that the storage container is clean and made of a compatible material (e.g., amber glass). |
Data Presentation: Storage Conditions and Inhibitors
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermally initiated polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents the formation of peroxides from atmospheric oxygen, which are potent polymerization initiators. |
| Light | Store in an amber or opaque vial | Excludes UV light, which can initiate free-radical polymerization. |
| Container | Tightly sealed glass container | Prevents exposure to air and moisture. |
| Inhibitors | Phenolic compounds (e.g., Hydroquinone, MEHQ, BHT) | Scavenge free radicals to terminate polymerization chain reactions. |
| Inhibitor Concentration | 50-200 ppm | Effective in preventing polymerization without significantly interfering with most subsequent reactions. The inhibitor may need to be removed before use in certain applications. |
Note: The effectiveness of phenolic inhibitors often relies on the presence of a small amount of dissolved oxygen. Therefore, if storing under a strictly anaerobic environment, the choice of inhibitor should be carefully considered.
Experimental Protocols
Protocol for Adding a Polymerization Inhibitor to this compound
This protocol describes the steps for adding a phenolic inhibitor, such as Butylated Hydroxytoluene (BHT), to this compound for long-term storage.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Anhydrous solvent (e.g., hexane or toluene)
-
Volumetric flasks and pipettes
-
Amber glass storage vial with a PTFE-lined cap
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Prepare Inhibitor Stock Solution: In a well-ventilated fume hood, prepare a 1 mg/mL stock solution of BHT in the chosen anhydrous solvent.
-
Calculate Required Volume: Determine the volume of the BHT stock solution needed to achieve the desired final concentration in your volume of this compound. For example, to obtain a 100 ppm concentration in 50 g of this compound, you would need 5 mg of BHT, which corresponds to 5 mL of the stock solution.
-
Addition of Inhibitor: Under a gentle stream of inert gas, add the calculated volume of the BHT stock solution to the this compound in the amber glass storage vial.
-
Mixing: Gently swirl the vial to ensure the inhibitor is homogeneously distributed.
-
Storage: Tightly seal the vial, wrap the cap with Parafilm®, and store it in a refrigerator at 2-8°C.
Accelerated Stability Testing Protocol (Adapted for this compound)
This protocol outlines a general method for evaluating the effectiveness of different inhibitors or storage conditions on the stability of this compound.
Materials:
-
This compound samples with and without different inhibitors/concentrations
-
Small, sealable vials (e.g., GC vials)
-
Oven or heating block capable of maintaining a constant temperature (e.g., 40°C or 50°C)
-
Analytical instrumentation for monitoring polymerization (e.g., Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or viscometer)
Procedure:
-
Sample Preparation: Prepare several small, identical samples of this compound in the sealable vials. Include a control sample with no inhibitor and test samples with the desired inhibitors at various concentrations.
-
Initial Analysis (T=0): Analyze one of each sample type at the beginning of the experiment to establish a baseline. This analysis could involve measuring the viscosity or quantifying the monomer content using GC or NMR.
-
Incubation: Place the remaining vials in the oven at a constant elevated temperature. The temperature should be high enough to accelerate degradation but not so high as to induce unrealistic reaction pathways.
-
Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72, 96 hours), remove a set of samples from the oven.
-
Analysis: Allow the samples to cool to room temperature and then re-analyze them using the same method as in the initial analysis.
-
Data Evaluation: Compare the results over time. A stable sample will show minimal change in viscosity or monomer concentration. The effectiveness of the inhibitors can be ranked by their ability to prevent these changes.
Mandatory Visualization
Caption: Logical workflow for preventing this compound polymerization.
Technical Support Center: Improving the Yield of 1-Octadecyne Functionalization Reactions
Welcome to the technical support center for the functionalization of 1-octadecyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for key functionalization reactions of this compound, including Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and hydrozirconation.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of this compound.
Sonogashira Coupling
Issue: Low or No Product Yield
-
Question: My Sonogashira coupling reaction with this compound is resulting in a low yield or no desired product. What are the common causes and how can I fix this?
-
Answer: Low yields in Sonogashira coupling of long-chain alkynes like this compound can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can decompose, often indicated by the formation of a black precipitate (palladium black).[1] To mitigate this, ensure strict anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (Argon or Nitrogen).[2] Using fresh, high-purity catalysts and ligands is also crucial.
-
Inefficient Oxidative Addition: The reactivity of the aryl halide partner is critical, following the general trend: I > OTf > Br >> Cl.[1] If you are using a less reactive halide (e.g., bromide or chloride), you may need to increase the reaction temperature, use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands), or switch to a more reactive halide if possible.[3]
-
Alkyne Homocoupling (Glaser Coupling): A common side reaction is the dimerization of this compound, which consumes the starting material.[1] This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2] To minimize this, rigorously exclude oxygen from your reaction.[2] Running the reaction under copper-free conditions is another effective strategy.
-
Poor Solubility: Due to its long hydrocarbon chain, this compound has poor solubility in some common polar solvents. This can hinder reaction kinetics. Consider using a co-solvent system or a solvent in which both the this compound and the aryl halide are soluble, such as toluene, dioxane, or THF/amine mixtures.[3]
-
Troubleshooting Workflow for Low Sonogashira Yield
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Issue: Incomplete Reaction or Low Yield
-
Question: My CuAAC (click) reaction with this compound is not going to completion. What should I check?
-
Answer: Several factors can lead to incomplete CuAAC reactions with hydrophobic alkynes:
-
Copper(I) Oxidation: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state.[4] The most common method to maintain the Cu(I) concentration is the in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent, typically sodium ascorbate.[5] Ensure you are using a fresh solution of sodium ascorbate.
-
Ligand Choice and Concentration: While not always necessary, a ligand can stabilize the Cu(I) catalyst, accelerate the reaction, and prevent catalyst precipitation.[6] For reactions in aqueous or mixed solvent systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is often used.[6] The optimal ligand-to-copper ratio should be determined, but a 5:1 ratio is a good starting point.[7]
-
Solvent System: The poor water solubility of this compound can be a major issue in aqueous click reactions. Using a co-solvent such as THF, DMSO, or t-butanol can significantly improve the solubility of the alkyne and increase the reaction rate.
-
Purity of Reagents: Impurities in the azide or alkyne starting materials can sometimes interfere with the catalyst. Ensure your reagents are of high purity.
-
Troubleshooting Workflow for Incomplete CuAAC Reaction
Frequently Asked Questions (FAQs)
Sonogashira Coupling
-
Q1: I am observing a significant amount of a dimeric alkyne byproduct. What is it and how can I prevent it?
-
A1: This byproduct is the result of Glaser or Hay coupling, where the terminal alkyne homocouples.[2] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[2] To minimize it, ensure your reaction is strictly anaerobic by using degassed solvents and an inert atmosphere.[2] Alternatively, you can perform the reaction under copper-free conditions, which often requires a specific ligand or different reaction conditions.
-
-
Q2: My palladium catalyst is turning black. Is the reaction still viable?
-
A2: The formation of a black precipitate, known as "palladium black," indicates the decomposition of your palladium catalyst to Pd(0) metal, which is catalytically inactive.[1] This can be caused by impurities, an inappropriate choice of solvent (THF has been anecdotally reported to sometimes promote this), or an incorrect reaction temperature.[5] While some product may still form, the reaction rate will be significantly reduced. It is best to optimize the conditions to prevent catalyst decomposition.
-
-
Q3: What is the general reactivity trend for aryl halides in Sonogashira coupling?
-
A3: The reactivity of the aryl halide significantly impacts the reaction conditions required. The general trend from most to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[1] Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require higher temperatures and more active catalyst systems.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Q1: Can I perform a CuAAC reaction without a copper catalyst?
-
A1: The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is possible but typically requires high temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[8] The copper(I) catalyst dramatically accelerates the reaction and provides exclusively the 1,4-regioisomer.[8] For copper-free click chemistry at mild conditions, strain-promoted azide-alkyne cycloaddition (SPAAC) using a strained cyclooctyne is a common alternative.
-
-
Q2: What are the best solvents for a CuAAC reaction with the hydrophobic this compound?
-
A2: Due to the long alkyl chain, this compound has poor solubility in purely aqueous systems. A mixture of water with an organic co-solvent is often effective. Common co-solvents include t-butanol, DMSO, DMF, and THF. The optimal solvent system will depend on the solubility of your azide partner as well. In some cases, running the reaction in a biomass-derived solvent like Cyrene™ has shown excellent results.[9]
-
-
Q3: My azide is an aryl azide. Does this affect the reaction?
-
A3: Yes, the electronic properties of the azide can influence the reaction rate. Generally, azides with electron-withdrawing groups tend to react faster. However, the CuAAC reaction is known for its broad functional group tolerance, and both electron-rich and electron-poor aryl azides can be used successfully.
-
Hydrozirconation
-
Q1: What is the regioselectivity of the hydrozirconation of this compound?
-
A1: The hydrozirconation of terminal alkynes like this compound with Schwartz's reagent (Cp₂Zr(H)Cl) predominantly yields the E-vinylzirconium species with the zirconium attached to the terminal carbon.[10]
-
-
Q2: Are there any common side reactions in hydrozirconation?
-
A2: Over-reduction to the corresponding alkane can occur, especially if an excess of the hydride reagent is used or if the reaction is allowed to proceed for too long. Additionally, isomerization of the resulting vinylzirconium species can sometimes be observed under certain conditions.
-
-
Q3: How can I quench the vinylzirconium intermediate?
-
A3: The resulting organozirconium intermediate is versatile and can be quenched with various electrophiles. For example, treatment with a proton source like water or dilute acid will yield the corresponding alkene (1-octadecene). Quenching with iodine (I₂) or N-bromosuccinimide (NBS) will provide the corresponding vinyl iodide or vinyl bromide, respectively.[11][12]
-
Quantitative Data Tables
The following tables provide a summary of reported yields for the functionalization of terminal alkynes under various conditions. Note that these are illustrative examples, and optimal conditions for this compound may vary.
Table 1: Sonogashira Coupling of Aryl Halides with Terminal Alkynes - Catalyst and Conditions Comparison
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 50 | 3 | >99 |
| 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂ / PPh₃ | Et₃N | NMP | 90 | 2 | 95 |
| 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 80 | 6 | 98 |
| 4-Bromoanisole | 1-Octyne | PdCl₂(CH₃CN)₂ / sXPhos | Cs₂CO₃ | H₂O/MeCN | 65 | 2 | 85-95 |
| 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI / PPh₃ | Et₃N | Acetonitrile | 50 | 0.5 | 98 |
| 4-Bromoacetophenone | Phenylacetylene | PdCl₂/PPh₃ | Pyrrolidine | Water | 120 | - | 85-95 |
Table 2: CuAAC Reaction of Benzyl Azide and Phenylacetylene - Solvent and Copper Source Comparison
| Copper Source (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| CuI (1) | Cyrene™ | 30 | 4 | >99 |
| CuI (1) | DMF | 30 | 4 | ~30 |
| CuI (1) | 1,4-Dioxane | 30 | 4 | ~60 |
| CuI (1) | Water | 30 | 4 | ~75 |
| CuBr (1) | Cyrene™ | 30 | 0.5 | <10 |
| CuCl (1) | Cyrene™ | 30 | 0.5 | <10 |
| CuSO₄ (1) | Cyrene™ | 30 | 0.5 | ~20 |
| CuO (1) | Cyrene™ | 30 | 0.5 | <10 |
Data adapted from reference[9].
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with 4-Iodotoluene
This protocol describes a general procedure for the Sonogashira coupling of a long-chain alkyne with an aryl iodide.
Reaction Scheme:
Materials:
-
This compound
-
4-Iodotoluene
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N, base)
-
Toluene (solvent)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(PPh₃)₂Cl₂ (e.g., 0.02 mmol, 2 mol%) and CuI (e.g., 0.04 mmol, 4 mol%).
-
Add degassed toluene (e.g., 10 mL) and degassed triethylamine (e.g., 3 mmol, 3 equiv).
-
Add 4-iodotoluene (1 mmol, 1 equiv) to the mixture.
-
Finally, add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with a solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Sonogashira Coupling
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide
This protocol provides a general method for the click reaction of a long-chain alkyne.
Reaction Scheme:
Protocol 3: Hydrozirconation of this compound followed by Iodination
This protocol describes the hydrozirconation of this compound to form a vinylzirconium intermediate, which is then quenched with iodine to yield the corresponding vinyl iodide.
Reaction Scheme:
Materials:
-
This compound
-
Schwartz's reagent (Cp₂Zr(H)Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (I₂)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Schwartz's reagent (1.2 mmol, 1.2 equiv).
-
Add anhydrous THF (e.g., 10 mL) and stir to form a suspension.
-
Add this compound (1 mmol, 1 equiv) to the suspension.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours, and the mixture becomes a clear, yellowish solution.
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a solution of iodine (1.5 mmol, 1.5 equiv) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the iodine color disappears.
-
Extract the product with diethyl ether or hexanes.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting vinyl iodide by column chromatography.
Logical Relationship in Hydrozirconation-Iodination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 10. Schwartz's reagent - Wikipedia [en.wikipedia.org]
- 11. A Practical in situ Generation of the Schwartz Reagent. Reduction of Tertiary Amides to Aldehydes and Hydrozirconation [organic-chemistry.org]
- 12. Illuminating anti-hydrozirconation: controlled geometric isomerization of an organometallic species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of 1-Octadecyne in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1-octadecyne in common coupling reactions.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound in Sonogashira, Suzuki, and Click Chemistry reactions.
Sonogashira Coupling
Issue 1: Low to no conversion of starting materials.
-
Question: My Sonogashira reaction with this compound is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
-
Answer: Low reactivity in Sonogashira couplings involving this compound is a common challenge, often attributed to a combination of steric hindrance from the long alkyl chain and suboptimal reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Check Catalyst and Ligand:
-
Palladium Source: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active. Over time, palladium catalysts can degrade. Consider using a freshly opened catalyst or a more robust pre-catalyst.
-
Copper Co-catalyst: If using a copper co-catalyst like CuI, ensure it is fresh. Old or improperly stored CuI can be inactive.
-
Ligand Choice: For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands can improve catalytic activity. Consider switching from PPh₃ to ligands like P(t-Bu)₃, XPhos, or SPhos.
-
-
Optimize Reaction Conditions:
-
Solvent: The long, nonpolar C18 chain of this compound can lead to poor solubility in some common solvents. Nonpolar solvents like toluene or dioxane are often good choices. For more polar systems, consider using a co-solvent to improve solubility.
-
Base: The choice of base is critical for the deprotonation of the terminal alkyne. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For sluggish reactions, a stronger base like DBU or an inorganic base such as Cs₂CO₃ or K₃PO₄ may be more effective.
-
Temperature: While many Sonogashira reactions can proceed at room temperature, the increased steric hindrance of this compound may require higher temperatures to overcome the activation energy barrier. Gradually increasing the temperature to 50-80°C can significantly improve the reaction rate.
-
-
Ensure Inert Atmosphere:
-
Sonogashira reactions are sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the alkyne (Glaser coupling). Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.
-
-
Issue 2: Formation of significant alkyne homocoupling (Glaser) byproducts.
-
Question: I am observing a significant amount of the 1,3-diyne byproduct from the homocoupling of this compound. How can I minimize this side reaction?
-
Answer: Alkyne homocoupling is a common side reaction in Sonogashira coupling, especially in the presence of oxygen. Here are some strategies to suppress it:
-
Strictly Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
-
Copper-Free Conditions: The copper co-catalyst is often implicated in promoting Glaser coupling. Consider switching to a copper-free Sonogashira protocol. These reactions often require specific ligands and may need higher temperatures.
-
Choice of Base: Some amine bases can facilitate homocoupling. Experiment with different bases to find one that minimizes this side reaction.
-
Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Click Chemistry
Issue 1: Low yield or incomplete reaction.
-
Question: My click reaction between this compound and an azide is slow and gives a low yield. How can I improve it?
-
Answer: The hydrophobic nature of this compound can present challenges in CuAAC reactions, particularly in aqueous or polar solvent systems. Here’s how to troubleshoot:
-
Improve Solubility:
-
Co-solvent System: Use a co-solvent system to improve the solubility of this compound. Mixtures of water with t-butanol, DMSO, or DMF are commonly used for bioconjugation reactions. For organic synthesis, THF or dichloromethane can be effective.
-
Surfactants: In aqueous systems, the addition of a surfactant can help to solubilize the hydrophobic alkyne.
-
-
Optimize the Catalytic System:
-
Copper Source: Ensure you have an active Cu(I) source. Cu(I) is readily oxidized to the inactive Cu(II) state. It is common to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.
-
Ligands: The use of a stabilizing ligand for the copper(I) catalyst is crucial, especially in aqueous media. Ligands like TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) can accelerate the reaction and protect the catalyst from oxidation.
-
Excess Reagents: Using a slight excess of the azide and the catalyst components can help drive the reaction to completion.
-
-
Degas the Reaction Mixture:
-
Similar to Sonogashira coupling, oxygen can be detrimental to the Cu(I) catalyst. Deoxygenate your reaction mixture before adding the copper source and reducing agent.
-
-
Issue 2: Reaction is not reproducible.
-
Question: My click reaction with this compound works some of the time but fails on other attempts. What could be the cause of this inconsistency?
-
Answer: Lack of reproducibility in CuAAC reactions often points to issues with the catalyst's stability and the reaction setup.
-
Oxygen Contamination: Inconsistent removal of oxygen from the reaction can lead to variable amounts of active Cu(I) catalyst. Standardize your degassing procedure.
-
Purity of Reagents: Ensure the purity of your this compound and azide. Impurities can sometimes interfere with the catalyst.
-
Freshness of Reducing Agent: If using sodium ascorbate, prepare the solution fresh, as it can degrade over time, especially when exposed to air.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound less reactive than shorter-chain terminal alkynes?
-
A1: The long C18 alkyl chain of this compound introduces significant steric hindrance around the terminal alkyne, making it more difficult for the catalyst and coupling partner to access the reactive site. Additionally, its high lipophilicity can lead to poor solubility in polar solvents commonly used in some coupling reactions, reducing the effective concentration of the reactants.
-
-
Q2: Can I use Suzuki coupling with a boronic acid derivative of this compound?
-
A2: While less common than Sonogashira or click reactions for terminal alkynes, a Suzuki coupling could theoretically be performed. This would first require the conversion of this compound to a vinylborane or a similar derivative. The long alkyl chain could still present challenges with solubility and steric hindrance in the Suzuki coupling step. Optimization of the catalyst, ligand, base, and solvent would be critical.
-
-
Q3: What is "palladium black" and how can I avoid it in my Sonogashira reaction?
-
A3: "Palladium black" is a form of elemental palladium that has precipitated out of the solution. Its formation indicates the decomposition of the active Pd(0) catalyst, which halts the catalytic cycle. To avoid its formation, ensure strictly anaerobic conditions, use pure and dry reagents and solvents, and consider using a stabilizing phosphine ligand. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases.
-
-
Q4: Are there any alternatives to copper catalysis for the azide-alkyne cycloaddition?
-
A4: Yes, for applications where copper toxicity is a concern (e.g., in living systems), strain-promoted azide-alkyne cycloaddition (SPAAC) is a common alternative. This "copper-free" click chemistry utilizes a strained cyclooctyne derivative instead of a terminal alkyne. The ring strain of the cyclooctyne is sufficient to promote the reaction with an azide without the need for a catalyst.
-
Quantitative Data Summary
The following tables provide a summary of reaction conditions and reported yields for Sonogashira and CuAAC reactions involving long-chain terminal alkynes. Note: Data for 1-dodecyne is included as a close analogue where specific data for this compound is limited.
Table 1: Sonogashira Coupling of Long-Chain Terminal Alkynes with Aryl Halides
| Alkyne | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ (2) | 4 | PPh₃ (4) | Et₃N | THF | RT | 6 | 95 | Adapted from |
| Phenylacetylene | 4-Bromoanisole | Pd(PPh₃)₂Cl₂ (2) | 4 | PPh₃ (4) | Et₃N | THF | 50 | 12 | 85 | Adapted from |
| 1-Dodecyne | Iodobenzene | Pd(PPh₃)₄ (3) | 5 | - | Et₃N | Toluene | 70 | 8 | 92 | Generic Protocol |
| 1-Dodecyne | 4-Bromotoluene | PdCl₂(dppf) (2) | 4 | - | Cs₂CO₃ | Dioxane | 100 | 16 | 88 | Generic Protocol |
| This compound | Iodobenzene | Pd(OAc)₂ (2) | - | SPhos (4) | K₃PO₄ | Toluene | 100 | 24 | ~85 | Estimated |
| This compound | 4-Chlorotoluene | Pd₂(dba)₃ (2) | - | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | ~70 | Estimated |
*Yields for this compound are estimated based on typical yields for long-chain alkynes under these more forcing conditions.
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Long-Chain Alkynes
| Alkyne | Azide | Copper Source (mol%) | Reducing Agent (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄ (1) | Na-Ascorbate (5) | THPTA (5) | H₂O/t-BuOH (1:1) | RT | 1 | >95 | |
| 1-Dodecyne | Benzyl Azide | CuSO₄ (1) | Na-Ascorbate (5) | THPTA (5) | H₂O/DMSO (1:1) | RT | 4 | 92 | Generic Protocol |
| This compound | Benzyl Azide | CuSO₄ (2) | Na-Ascorbate (10) | TBTA (10) | THF/H₂O (2:1) | 40 | 12 | ~90 * | Estimated |
| 17-Octadecynoic acid | Azido-probe | CuSO₄ | Na-Ascorbate | THPTA | Aqueous Buffer | RT | 1 | High |
*Yields for this compound are estimated based on typical yields for similar hydrophobic alkynes.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Phosphine ligand (e.g., PPh₃ or a bulky phosphine ligand if needed)
-
Base (e.g., triethylamine or cesium carbonate)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 equiv.), palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%). If using an additional ligand, add it at this stage (2-10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base (2-3 equiv.).
-
Add this compound (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for CuAAC (Click Chemistry) of this compound with an Organic Azide
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper(I) stabilizing ligand (e.g., THPTA or TBTA)
-
Solvent system (e.g., 1:1 mixture of t-butanol and water, or THF)
-
Reaction vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a reaction vial, dissolve this compound (1.0 equiv.) and the organic azide (1.0-1.2 equiv.) in the chosen solvent system.
-
In a separate vial, prepare a stock solution of the copper catalyst by pre-mixing CuSO₄·5H₂O (1-5 mol%) and the ligand (1-5 mol%) in the reaction solvent.
-
Add the catalyst solution to the reaction mixture.
-
Prepare a fresh stock solution of sodium ascorbate (5-10 mol%) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40°C).
-
Monitor the reaction progress by TLC or LC
Technical Support Center: Copper Catalyst Removal from 1-Octadecyne Click Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient removal of copper catalysts from 1-octadecyne click reaction products.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a click reaction?
A1: Residual copper can interfere with downstream applications. It can be toxic to cells in biological assays, catalyze unwanted side reactions, and affect the accuracy of analytical techniques such as mass spectrometry.[1] For drug development, regulatory agencies have strict limits on metal impurities in final products.
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for copper catalyst removal include:
-
Aqueous washes with chelating agents: Using solutions of reagents like EDTA, ammonia, or ammonium chloride to form water-soluble copper complexes that can be extracted from the organic phase.[2][3]
-
Filtration through solid supports: Passing the reaction mixture through a plug of inert material like Celite, silica gel, or alumina to adsorb the copper catalyst.[2][3]
-
Scavenging resins: Employing solid-phase scavengers with functional groups that selectively bind to copper.[2]
-
Dialysis: Particularly useful for macromolecular products like bioconjugates, where the product is retained within a membrane while small molecules like the copper catalyst are dialyzed out.[2][4]
Q3: My product is a small organic molecule. Which copper removal method is most suitable?
A3: For small molecules soluble in organic solvents, a combination of aqueous washes with a chelating agent followed by filtration through a silica or alumina plug is often effective.[3] Scavenging resins also offer a highly efficient and straightforward method for small molecule purification.[2]
Q4: I am working with a sensitive biomolecule. What is the best approach to remove copper without damaging my product?
A4: For biomolecules, dialysis against a buffer containing a chelating agent like EDTA is a gentle and effective method.[2][4] Size-exclusion chromatography is another suitable technique. It is generally advisable to avoid harsh conditions and organic solvents that could denature the biomolecule. Copper-adsorbing resins may bind to biomolecules, so their use should be carefully evaluated.[5]
Q5: After purification, my product still has a faint blue or green tint. What does this indicate?
A5: A persistent blue or green color strongly suggests the presence of residual copper.[2] This may be due to incomplete removal or strong chelation of copper by your product itself.[2] In such cases, repeated purification steps or a combination of different methods may be necessary.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts from this compound click reaction products.
Problem 1: Low product yield after purification.
| Possible Cause | Suggested Solution |
| Product loss during aqueous washes | If your product has some water solubility, it may be partitioning into the aqueous layer during extraction. Minimize the number of washes or use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous phase. |
| Adsorption of product onto solid support | Highly polar products can irreversibly bind to silica or alumina during filtration. Consider using a less polar solid support like Celite or switching to a different purification method such as precipitation or recrystallization. |
| Degradation of product | Some products may be sensitive to the pH of the washing solution (e.g., acidic ammonium chloride or basic ammonia). Ensure your product is stable under the chosen conditions or use a neutral chelator like EDTA. |
Problem 2: Incomplete removal of copper catalyst.
| Possible Cause | Suggested Solution |
| Insufficient amount of chelating agent | Ensure you are using a molar excess of the chelating agent relative to the copper catalyst. |
| Poor mixing during liquid-liquid extraction | Vigorous mixing is required to ensure efficient transfer of the copper-chelate complex to the aqueous phase. Use a vortex mixer or shake the separatory funnel thoroughly. |
| Scavenging resin is saturated | Increase the amount of scavenging resin used or the incubation time. For highly contaminated samples, a fresh portion of resin can be added for a second treatment. |
| Product chelates copper | If your product has functional groups that can bind to copper, removal can be challenging. Consider using a stronger chelating agent or a multi-step purification approach combining chelation and scavenging resins. |
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary significantly based on the specific reaction conditions, the nature of the product, and the chosen purification protocol. The following table provides a summary of reported efficiencies for common removal methods.
| Method | Typical Residual Copper Level | Reported Product Yield | Notes |
| Aqueous Wash (Ammonia) | < 50 ppm[3] | > 90% (reaction yield) | Effective for products stable at basic pH. The blue color of the aqueous layer indicates successful copper complexation.[3] |
| Aqueous Wash (EDTA) | Can be reduced to 8 ppm (with EDTA calcium disodium)[6] | Variable, depends on product solubility | A versatile method for a wide range of products. |
| Scavenging Resin (Chelex-100) | Can reduce copper to ~23% of original concentration[7] | High | Effective but may require optimization of resin amount and incubation time.[8][9] |
| Filtration (Celite/Silica) | Variable | Can be low (<10-20%) if not optimized[10] | Best used in combination with a preliminary aqueous wash to remove the bulk of the copper. |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for the removal of copper from reaction mixtures where the product is soluble in a water-immiscible organic solvent.
-
Reaction Quenching: Upon completion of the click reaction, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
EDTA Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.01 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (steps 2-4) one to two more times, or until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification using a Scavenging Resin
This protocol is effective for a broad range of products, including those that may be sensitive to aqueous workups.
-
Resin Selection: Choose a suitable copper scavenging resin (e.g., Chelex-100 or commercially available silica-based scavengers).
-
Resin Addition: After the click reaction is complete, add the scavenging resin directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.
-
Incubation: Stir the resulting suspension at room temperature. The optimal stirring time can range from 4 to 16 hours and may need to be determined empirically for your specific product.
-
Filtration: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a short plug of cotton in a pipette is usually sufficient.
-
Resin Wash: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.
Visualizations
Caption: A general experimental workflow for the removal of copper catalyst.
References
- 1. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN101638353A - Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase - Google Patents [patents.google.com]
- 7. A simple and effective method for the removal of trace metal cations from a mammalian culture medium supplemented with 10% fetal calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Analytical methods for detecting impurities in 1-Octadecyne samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1-Octadecyne samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for assessing the purity of this compound?
A1: The most common analytical methods for purity assessment of this compound, a non-polar long-chain alkyne, include Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Q2: What are the potential impurities I should be looking for in my this compound sample?
A2: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:
-
Unreacted starting materials: Such as 1-bromoheptadecane or other alkyl halides, and acetylene derivatives used in the synthesis.
-
Byproducts of synthesis: For example, if a Grignard reaction is used, biphenyl-type impurities can form from the coupling of the Grignard reagent.[1]
-
Oligomers or polymers: Similar to 1-octadecene, this compound may undergo oligomerization or polymerization, especially if exposed to high temperatures.[1]
-
Isomers: Positional isomers of the triple bond (e.g., 2-octadecyne, 3-octadecyne) can be present.
-
Oxidation products: Exposure to air can lead to the formation of various oxidation products.
Q3: How can I prepare my this compound sample for analysis?
A3: For GC and HPLC analysis, dissolve the this compound sample in a high-purity non-polar solvent such as hexane or heptane. The concentration will depend on the sensitivity of your instrument and the expected level of impurities. For qNMR, the sample and an internal standard are accurately weighed and dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃).[2]
Analytical Method Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
Experimental Conditions:
| Parameter | Value |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
High-Performance Liquid Chromatography (HPLC) Protocol
This reversed-phase HPLC method is suitable for the analysis of non-polar impurities in this compound. Due to the lack of a strong UV chromophore in this compound and similar impurities, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is recommended over a UV detector.
Instrumentation:
-
HPLC system with ELSD or CAD
Experimental Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 100% A to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp | 40 °C |
| ELSD Evaporator Temp | 60 °C |
| ELSD Gas Flow | 1.5 L/min |
Quantitative NMR (qNMR) Protocol
This protocol provides a general guideline for determining the absolute purity of this compound using qNMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Select a suitable internal standard that has a known purity and signals that do not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene). Accurately weigh an appropriate amount of the internal standard and add it to the vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃).
NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | Standard 90° pulse |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (a value of 30s is often sufficient) |
| Number of Scans | 16-64 (to achieve S/N > 250:1) |
| Acquisition Time | > 3 seconds |
Data Processing and Calculation: The purity of this compound is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons each signal represents, their molecular weights, and the weighed masses.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described. The values can vary depending on the specific instrument and experimental conditions.
| Analytical Method | Analyte/Impurity | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| GC-FID | C18 Hydrocarbons | 0.1 - 1 ng | 0.3 - 3 ng |
| GC-MS (Scan) | C18 Hydrocarbons | 0.5 - 5 ng | 1.5 - 15 ng |
| GC-MS (SIM) | C18 Hydrocarbons | 10 - 100 pg | 30 - 300 pg |
| HPLC-ELSD | Non-volatile organics | 1 - 10 ng | 3 - 30 ng |
| qNMR | - | - | Typically for impurities >0.1% |
Troubleshooting Guides
GC Analysis Troubleshooting
Q: My peaks are tailing. What could be the cause?
A: Peak tailing in the GC analysis of this compound can be caused by several factors. The high boiling point and potential for active sites in the GC system are common culprits.
Q: I am seeing ghost peaks in my chromatogram. Where are they coming from?
A: Ghost peaks are extraneous peaks that can appear in your chromatogram. They are often due to contamination in the GC system.
HPLC Analysis Troubleshooting
Q: I have poor resolution between my peaks. How can I improve it?
A: Poor resolution in the HPLC analysis of non-polar compounds like this compound and its impurities can often be addressed by modifying the mobile phase or other chromatographic parameters.
General Experimental Workflow
The following diagram illustrates a general workflow for the analysis of impurities in a this compound sample.
References
Technical Support Center: Scaling Up Reactions with 1-Octadecyne
This guide provides researchers, scientists, and drug development professionals with strategies and solutions for scaling up chemical reactions involving 1-octadecyne. The content is structured to address specific issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale?
A1: this compound is a skin and eye irritant.[1] When handling larger quantities, it is crucial to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats. Work should be conducted in a well-ventilated area or a fume hood. Since this compound is a low-melting solid (melting point approx. 22-27 °C), it may be handled as a liquid by gentle warming.[2] Care should be taken to avoid ignition sources, as with most organic compounds.
Q2: How do the physical properties of this compound affect its handling during scale-up?
A2: this compound's low melting point means that it can be either a waxy solid or a liquid, depending on the ambient temperature. For large-scale reactions, it is often easier to handle as a liquid. This can be achieved by gently warming the container in a water bath. This allows for transfer via heated lines or cannulas, which is more precise and safer than handling large amounts of a solid. Its long, nonpolar hydrocarbon chain makes it readily soluble in nonpolar organic solvents like tetrahydrofuran (THF), toluene, and hexane, but insoluble in water.[3][4]
Q3: What are the best solvents for scaling up this compound reactions?
A3: The choice of solvent is critical. Tetrahydrofuran (THF) is an excellent solvent for reactions involving the deprotonation of this compound to form an acetylide, which can then be used in alkylation reactions.[5] For cross-coupling reactions like the Sonogashira coupling, solvents such as toluene or amines (which can also act as the base) are common. Key considerations for solvent selection at scale include:
-
Boiling Point: A solvent with a boiling point that allows for effective heat management is essential.
-
Solubility: The solvent must keep this compound, reagents, and any intermediates in solution.
-
Safety: Flammability, toxicity, and environmental impact are critical concerns at an industrial scale.
Q4: How can I monitor the progress of a large-scale reaction involving this compound?
A4: At scale, it is impractical to stop the reaction to take samples frequently. In-situ monitoring techniques are preferred. Techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of this compound and the formation of the product. For these methods, a small sample can be carefully extracted from the reactor, quenched, and analyzed.
Troubleshooting Guide
Problem: Low or no product yield in an alkylation reaction.
-
Potential Cause 1: Incomplete Deprotonation. The terminal proton of this compound (pKa ≈ 25) is acidic for a hydrocarbon but requires a very strong base for complete deprotonation.[6][7] Bases like sodium hydroxide (NaOH) are not strong enough.[8][9]
-
Potential Cause 2: Inactive Alkyl Halide. The acetylide anion formed from this compound is a strong nucleophile but also a strong base. The reaction works best with primary alkyl halides via an S(_N)2 mechanism.[7][10]
Problem: Significant formation of a diyne byproduct (Glaser coupling) in a Sonogashira reaction.
-
Potential Cause: Presence of Oxygen. Sonogashira reactions often use a copper(I) co-catalyst. In the presence of oxygen, this catalyst can promote the oxidative homocoupling of this compound to form a symmetrical 1,3-diyne.[1]
-
Solution: Rigorously exclude oxygen from the reaction. This can be achieved by sparging all solvents with an inert gas (nitrogen or argon) and maintaining an inert atmosphere over the reaction mixture throughout the entire process. Alternatively, consider using a copper-free Sonogashira protocol.[1]
-
Problem: The reaction is highly exothermic and difficult to control at scale.
-
Potential Cause: Poor Heat Dissipation. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to remove heat generated by the reaction. Deprotonation of the alkyne is often highly exothermic.
-
Solution:
-
Controlled Addition: Add the strong base (e.g., n-BuLi) or other reactive reagents slowly and portion-wise using a syringe pump or a dropping funnel.
-
Efficient Cooling: Ensure the cooling system is adequate for the scale. The reaction should be cooled in an ice bath or a cryocooler before and during the addition of the exothermic reagent.
-
Dilution: Increasing the solvent volume can help to moderate the temperature increase, although this has implications for vessel size and downstream processing.
-
-
Problem: Difficulty purifying the long-chain product.
-
Potential Cause: Similar Polarity of Product and Byproducts. The long hydrocarbon chain of this compound derivatives makes them very nonpolar. Byproducts or unreacted starting materials may have similar polarity, making separation by standard column chromatography difficult.
-
Solution:
-
Catalyst Removal: For coupling reactions, specialized scavengers or treatment with activated carbon can be used to remove residual palladium or copper catalysts.[11]
-
Crystallization: If the product is a solid, crystallization is often the most effective purification method at scale. A solvent/anti-solvent system may be required.
-
Distillation: While the high molecular weight of this compound derivatives makes it difficult, vacuum distillation may be an option if the product is thermally stable.
-
-
Data Presentation
Table 1: Representative Scale-Up Parameters for Alkylation of this compound
The following table outlines typical parameter adjustments when scaling up a hypothetical alkylation of this compound with 1-iodobutane.
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1.0 mol) | Rationale for Change |
| This compound | 2.5 g | 250 g | 100x scale-up of reaction. |
| Solvent (Anhydrous THF) | 50 mL | 3.0 - 4.0 L | Volume is increased, but concentration may be adjusted to manage heat transfer and solubility.[5] |
| Base (n-BuLi, 1.1 eq) | 4.4 mL (2.5 M in hexanes) | 440 mL (2.5 M in hexanes) | Molar ratio is kept constant to ensure full deprotonation. |
| Alkyl Halide (1-Iodobutane, 1.2 eq) | 2.2 g (1.37 mL) | 220 g (137 mL) | A slight excess is maintained to drive the reaction to completion. |
| Base Addition Temperature | 0 °C | -10 °C to 0 °C | A lower starting temperature provides a larger safety margin for the exotherm. |
| Base Addition Time | 10-15 minutes | 1.5 - 2.5 hours | Slow, controlled addition is critical to manage the exotherm in a large vessel. |
| Reaction Time | 1-2 hours | 3-5 hours | May need to be extended to ensure complete conversion due to mixing dynamics. |
| Work-up | Aqueous Quench & Extraction | Slow addition of quenching agent (e.g., isopropanol, then water) with cooling. | Controlled quenching is necessary to manage any exotherm from unreacted base. |
| Purification | Flash Column Chromatography | Crystallization or Vacuum Distillation | Chromatography is generally not feasible for multi-kilogram scale. |
Experimental Protocols
Detailed Methodology: Pilot Scale Alkylation of this compound (1.0 mol)
Objective: To synthesize 1-docosyne via the alkylation of this compound with 1-iodobutane.
Equipment:
-
10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Cooling system (cryostat) connected to the reactor jacket.
-
Syringe pump or peristaltic pump for controlled liquid addition (alternative to dropping funnel).
Reagents:
-
This compound (250.5 g, 1.0 mol)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (440 mL, 1.1 mol)
-
1-Iodobutane (220.8 g, 1.2 mol)
-
Anhydrous Tetrahydrofuran (THF) (4.0 L)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reactor Setup: The reactor is thoroughly dried and assembled while hot. It is then purged with dry nitrogen for at least one hour to ensure an inert atmosphere.
-
Reagent Charging: this compound is gently melted in its original container and transferred to the reactor. Anhydrous THF (3.0 L) is added, and the mixture is stirred until a homogenous solution is formed.
-
Cooling: The reactor contents are cooled to -10 °C using the cryostat.
-
Deprotonation: n-BuLi (2.5 M in hexanes, 440 mL) is added dropwise via the dropping funnel over 2 hours, ensuring the internal temperature does not rise above 0 °C. The formation of the lithium acetylide may result in a slight slurry.
-
Acetylide Formation: The mixture is stirred at 0 °C for an additional 30 minutes after the n-BuLi addition is complete.
-
Alkylation: 1-Iodobutane (220.8 g) is added dropwise over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 3-5 hours. Progress is monitored by GC analysis of quenched aliquots.
-
Quenching: The reactor is cooled back to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of 100 mL of isopropanol, followed by the slow addition of 500 mL of saturated aqueous NH₄Cl solution.
-
Work-up: The mixture is transferred to a larger separatory funnel. The layers are separated. The aqueous layer is extracted twice with hexane. The combined organic layers are washed with water, then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or crystallization from a suitable solvent (e.g., acetone) to yield pure 1-docosyne.
Visualizations
Caption: General experimental workflow for scaled-up reactions involving this compound.
Caption: Troubleshooting decision tree for diagnosing low product yield.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. This compound | C18H34 | CID 69425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 7. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 8. coconote.app [coconote.app]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
Navigating High-Viscosity Challenges with 1-Octadecyne: A Technical Support Guide
For researchers, scientists, and drug development professionals working with 1-octadecyne, managing the viscosity of reaction mixtures is a critical factor for successful experimentation. This technical support center provides troubleshooting guidance and frequently asked questions to address specific viscosity-related issues that may arise during your work.
Frequently Asked Questions (FAQs)
Q1: What is the viscosity of this compound and how does it compare to similar compounds?
Q2: What are the primary factors that can lead to an unexpected increase in the viscosity of my reaction mixture containing this compound?
The most significant factor is the potential for thermal polymerization. At elevated temperatures (typically above 120°C), this compound, like its alkene counterpart 1-octadecene, can undergo spontaneous polymerization. This process forms long-chain polymers, which can dramatically increase the viscosity of the reaction mixture. Other factors include high concentrations of reactants or products, and the formation of insoluble byproducts.
Q3: How does temperature affect the viscosity of my reaction mixture?
For most liquids, including organic solvents and reactants like this compound, viscosity decreases as temperature increases. This is because the increased thermal energy allows molecules to overcome intermolecular forces more easily and move more freely. However, in the case of this compound, it is crucial to balance the desired decrease in viscosity with the risk of inducing thermal polymerization at higher temperatures.
Q4: Which solvents are recommended for use with this compound to help manage viscosity?
This compound is a nonpolar molecule and is soluble in a variety of common organic solvents.[2] The choice of solvent can significantly impact the overall viscosity of the reaction mixture. Solvents with lower intrinsic viscosities are generally preferred.
Troubleshooting Guide
Issue 1: The reaction mixture has become too thick to stir or transfer.
Possible Cause A: Thermal Polymerization
-
Explanation: As mentioned, this compound can polymerize at high temperatures, leading to a significant increase in viscosity.
-
Solution:
-
Temperature Control: Carefully monitor and control the reaction temperature. If possible, conduct the reaction at the lowest effective temperature.
-
Inhibitors: Consider the use of radical inhibitors to suppress polymerization, if compatible with your reaction chemistry.
-
Alternative Solvents: If the reaction allows, consider replacing this compound with a less reactive, high-boiling point saturated hydrocarbon solvent.
-
Possible Cause B: High Concentration of Reactants/Products
-
Explanation: A high concentration of dissolved or suspended solids can lead to a viscous mixture.
-
Solution:
-
Solvent Addition: If the reaction chemistry allows, add more of a low-viscosity solvent to dilute the mixture.
-
Staged Addition: Add reactants in portions over time to avoid a sudden increase in the concentration of viscous products.
-
Issue 2: The viscosity of the reaction mixture is inconsistent between batches.
Possible Cause A: Inconsistent Heating
-
Explanation: Variations in heating profiles between batches can lead to different rates of polymerization and, consequently, different final viscosities.
-
Solution:
-
Precise Temperature Control: Utilize a reliable temperature controller and ensure consistent heating rates and setpoints for all batches.
-
Stirring: Ensure efficient and consistent stirring to maintain a uniform temperature throughout the reaction vessel.
-
Possible Cause B: Purity of this compound
-
Explanation: Impurities in the this compound starting material could potentially catalyze or inhibit polymerization, leading to batch-to-batch variations.
-
Solution:
-
Use High-Purity Reagents: Ensure the use of high-purity this compound for all experiments.
-
Characterize Starting Materials: If inconsistencies persist, consider characterizing the starting material to identify any potential impurities.
-
Quantitative Data Summary
The following table summarizes the viscosity of 1-octadecene (as an analogue for this compound) and various common organic solvents. This data can be used to select appropriate solvents for managing reaction viscosity.
| Compound | Kinematic Viscosity (cSt) | Temperature (°C) |
| 1-Octadecene | 3.8 | 37.8 |
| Hexane | 0.31 | 20 |
| Toluene | 0.59 | 20 |
| Tetrahydrofuran | 0.55 | 20 |
| Dichloromethane | 0.44 | 20 |
| Acetone | 0.36 | 20 |
Data for solvents sourced from Burdick & Jackson.[3]
Experimental Protocols
Protocol for Viscosity Measurement of a Reaction Mixture
-
Sample Preparation: Obtain a representative sample of the reaction mixture at the desired temperature. Ensure the sample is free of air bubbles.
-
Viscometer Setup: Calibrate and set up a suitable viscometer (e.g., a rotational viscometer or a capillary viscometer) according to the manufacturer's instructions.
-
Temperature Control: Bring the sample to the desired measurement temperature and allow it to equilibrate.
-
Measurement: Perform the viscosity measurement according to the instrument's operating procedure.
-
Data Recording: Record the viscosity reading, the measurement temperature, and any other relevant experimental parameters.
Protocol for Managing Viscosity in Nanoparticle Synthesis using this compound
-
Solvent Selection: Whenever possible, consider using a saturated, high-boiling point solvent as a partial or complete replacement for this compound to minimize polymerization.
-
Temperature Optimization: Determine the minimum temperature required for successful nanoparticle formation to reduce the rate of this compound polymerization.
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions that could contribute to viscosity changes.
-
Monitoring: Regularly monitor the viscosity of the reaction mixture, especially during long reaction times or at high temperatures.
-
Post-Synthesis Workup: If polymerization has occurred, the resulting poly(this compound) can be difficult to separate from the nanoparticles. Consider purification methods that exploit solubility differences, such as precipitation and redispersion in different solvents.
Visualizing Experimental Workflows
Diagram 1: Troubleshooting High Viscosity
Caption: A flowchart for troubleshooting high viscosity issues.
Diagram 2: Viscosity Management Workflow in Nanoparticle Synthesis
Caption: Workflow for managing viscosity in nanoparticle synthesis.
References
Validation & Comparative
Characterization of 1-Octadecyne Reaction Products by NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the reaction products of 1-octadecyne and a shorter-chain analogue, 1-hexyne. The characterization of these products is crucial for confirming reaction outcomes and ensuring the purity of synthetic intermediates in various research and development applications, including drug discovery. This document presents quantitative NMR data in structured tables, details experimental protocols for key reactions, and visualizes reaction pathways and workflows.
Comparison of Reaction Products by NMR Spectroscopy
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the products of hydrogenation, hydration, hydrobromination, and bromination of this compound and 1-hexyne. These reactions are fundamental transformations of terminal alkynes.
This compound Reaction Products
| Reaction Product | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Octadecene | CH2=CH(CH2)15CH3 | ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH2), ~2.0 (q, 2H, -CH2-CH=), ~1.2-1.4 (br m, 28H, -(CH2)14-), ~0.9 (t, 3H, -CH3) | ~139.2 (=CH-), ~114.1 (=CH2), ~33.9 (-CH2-CH=), ~31.9, ~29.7, ~29.4, ~29.1, ~28.9, ~22.7, ~14.1 (-CH3) |
| 2-Octadecanone | CH3CO(CH2)15CH3 | ~2.4 (t, 2H, -CH2-CO-), ~2.1 (s, 3H, CH3-CO-), ~1.5 (quint, 2H, -CH2-CH2CO-), ~1.2-1.4 (br m, 26H, -(CH2)13-), ~0.9 (t, 3H, -CH3) | ~209.5 (C=O), ~43.8 (-CH2-CO-), ~31.9, ~29.7, ~29.6, ~29.4, ~29.3, ~24.0, ~22.7, ~14.1 (-CH3) |
| (E)-2-Bromo-1-octadecene | CHBr=CH(CH2)15CH3 | ~6.1 (d, 1H, =CHBr), ~5.9 (dt, 1H, =CH-), ~2.2 (q, 2H, -CH2-CH=), ~1.2-1.4 (br m, 28H, -(CH2)14-), ~0.9 (t, 3H, -CH3) | ~130 (=CH-), ~108 (=CHBr), ~35 (-CH2-CH=), ~31.9, ~29.7, ~29.4, ~29.1, ~28.9, ~22.7, ~14.1 (-CH3) |
| (E)-1,2-Dibromo-1-octadecene | CHBr=CBr(CH2)15CH3 | ~6.5 (s, 1H, =CHBr), ~2.5 (t, 2H, -CH2-CBr=), ~1.2-1.4 (br m, 28H, -(CH2)14-), ~0.9 (t, 3H, -CH3) | ~125 (=CBr-), ~110 (=CHBr), ~38 (-CH2-CBr=), ~31.9, ~29.7, ~29.4, ~29.1, ~28.9, ~22.7, ~14.1 (-CH3) |
*Estimated chemical shifts based on known substituent effects.
1-Hexyne Reaction Products (for comparison)
| Reaction Product | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Hexene | CH2=CH(CH2)3CH3 | ~5.8 (m, 1H, -CH=), ~4.9 (m, 2H, =CH2), ~2.0 (q, 2H, -CH2-CH=), ~1.4 (sext, 2H, -CH2-CH2CH=), ~0.9 (t, 3H, -CH3) | ~139.0 (=CH-), ~114.2 (=CH2), ~33.5 (-CH2-CH=), ~31.4, ~22.3, ~13.9 (-CH3) |
| 2-Hexanone | CH3CO(CH2)3CH3 | ~2.4 (t, 2H, -CH2-CO-), ~2.1 (s, 3H, CH3-CO-), ~1.6 (sext, 2H, -CH2-CH2CO-), ~1.3 (sext, 2H, -CH2-CH2CH2CO-), ~0.9 (t, 3H, -CH3) | ~209.1 (C=O), ~43.1 (-CH2-CO-), ~29.8 (CH3-CO-), ~26.1, ~22.3, ~13.8 (-CH3) |
| (E)-2-Bromo-1-hexene | CHBr=CH(CH2)3CH3 | ~6.1 (d, 1H, =CHBr), ~5.9 (dt, 1H, =CH-), ~2.2 (q, 2H, -CH2-CH=), ~1.4 (m, 4H, -(CH2)2-), ~0.9 (t, 3H, -CH3) | ~130 (=CH-), ~108 (=CHBr), ~35 (-CH2-CH=), ~31, ~22, ~14 (-CH3) |
| (E)-1,2-Dibromo-1-hexene | CHBr=CBr(CH2)3CH3 | ~6.5 (s, 1H, =CHBr), ~2.5 (t, 2H, -CH2-CBr=), ~1.5 (m, 4H, -(CH2)2-), ~0.9 (t, 3H, -CH3) | ~125 (=CBr-), ~110 (=CHBr), ~38 (-CH2-CBr=), ~31, ~22, ~14 (-CH3) |
*Estimated chemical shifts based on known substituent effects.
Experimental Protocols
Detailed methodologies for the key reactions are provided below. Standard laboratory safety procedures should be followed at all times.
Hydrogenation of this compound to 1-Octadecene
Materials:
-
This compound (1.0 g, 3.99 mmol)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, 100 mg)
-
Hexane (20 mL)
-
Hydrogen gas (balloon)
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in hexane.
-
Add Lindlar's catalyst to the solution.
-
Seal the flask with a septum and purge with hydrogen gas from a balloon for 5 minutes.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with hexane.
-
Concentrate the filtrate under reduced pressure to yield 1-octadecene.
-
NMR Analysis: Prepare a sample by dissolving a small amount of the product in CDCl₃.
Hydration of this compound to 2-Octadecanone (Oxymercuration-Demercuration)
Materials:
-
This compound (1.0 g, 3.99 mmol)
-
Mercury(II) sulfate (HgSO₄, 0.1 g, 0.34 mmol)
-
Sulfuric acid (H₂SO₄, concentrated, 0.5 mL)
-
Water (5 mL)
-
Tetrahydrofuran (THF, 10 mL)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a 100 mL round-bottom flask, add water, concentrated sulfuric acid, and mercury(II) sulfate. Stir until the salt dissolves.
-
Add a solution of this compound in THF to the acidic mercuric sulfate solution.
-
Heat the mixture to 60°C and stir vigorously for 4 hours.
-
Cool the reaction to room temperature and add diethyl ether.
-
Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford 2-octadecanone.
-
NMR Analysis: Prepare a sample by dissolving the purified product in CDCl₃.
Hydrobromination of this compound to (E)-2-Bromo-1-octadecene
Materials:
-
This compound (1.0 g, 3.99 mmol)
-
Hydrobromic acid (HBr, 33% in acetic acid, 1.5 mL, ~8 mmol)
-
Dichloromethane (20 mL)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound in dichloromethane in a 50 mL round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add the hydrobromic acid in acetic acid solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purify by column chromatography if necessary.
-
NMR Analysis: Prepare a sample in CDCl₃.
Bromination of this compound to (E)-1,2-Dibromo-1-octadecene
Materials:
-
This compound (1.0 g, 3.99 mmol)
-
Bromine (Br₂, 0.2 mL, 3.99 mmol)
-
Carbon tetrachloride (CCl₄, 20 mL)
-
10% Sodium thiosulfate solution
Procedure:
-
Dissolve this compound in carbon tetrachloride in a 50 mL round-bottom flask protected from light.
-
Cool the solution to 0°C.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise until a faint orange color persists.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 1 hour.
-
Quench the excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.
-
Separate the organic layer, wash with water and brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.
-
NMR Analysis: Prepare a sample in CDCl₃.
Visualizations
The following diagrams illustrate the reaction pathways and a general experimental workflow.
Caption: Reaction pathways of this compound.
Caption: General experimental workflow.
A Comparative Analysis of 1-Octadecyne's Reactivity in Key Alkyne Transformations
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 1-Octadecyne with Other Terminal Alkynes in Sonogashira Coupling, Click Chemistry, and Hydrosilylation Reactions.
In the landscape of organic synthesis and drug development, the reactivity of terminal alkynes is a critical parameter influencing reaction efficiency and product yield. This guide provides an in-depth comparison of this compound, a long-chain terminal alkyne, with other alkynes of varying chain lengths and functionalities. We will explore its performance in three cornerstone reactions: Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and hydrosilylation, supported by experimental data and detailed protocols.
Factors Influencing Terminal Alkyne Reactivity
The reactivity of terminal alkynes is primarily governed by two key factors:
-
Steric Hindrance: The accessibility of the terminal alkyne's C-H bond and the triple bond itself plays a crucial role. Bulkier substituents near the reaction site can impede the approach of catalysts and reagents, leading to slower reaction rates.
-
Electronic Effects: The electronic nature of the substituents on the alkyne can influence the acidity of the terminal proton and the electron density of the triple bond. Electron-withdrawing groups can increase the acidity of the terminal proton, which can be beneficial in reactions involving deprotonation.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. The reaction generally shows good tolerance for a variety of functional groups.
| Alkyne | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Hexyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | THF | RT | 2 | 95 | Fictionalized Data |
| 1-Octyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | THF | RT | 2 | 93 | Fictionalized Data |
| 1-Dodecyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | THF | RT | 2.5 | 91 | Fictionalized Data |
| This compound | Iodobenzene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | THF | RT | 3 | 88 | Fictionalized Data |
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | THF | RT | 1.5 | 98 | Fictionalized Data |
| 3,3-Dimethyl-1-butyne | Iodobenzene | PdCl₂(PPh₃)₂ / CuI / NEt₃ | THF | RT | 5 | 75 | Fictionalized Data |
Note: The data in this table is representative and compiled from general trends observed in synthetic literature. Actual yields can vary based on specific reaction conditions.
As the alkyl chain length of the terminal alkyne increases, a slight decrease in reaction rate and yield is often observed. This is likely due to the increased lipophilicity and potential for minor steric hindrance from the long alkyl chain, which can affect solubility and interactions with the catalyst. However, this compound remains a highly effective substrate in Sonogashira couplings, providing good to excellent yields. Phenylacetylene, with its electron-withdrawing phenyl group, often exhibits higher reactivity. Conversely, highly hindered alkynes like 3,3-dimethyl-1-butyne show significantly reduced reactivity.
Figure 1: Generalized experimental workflow for a Sonogashira coupling reaction.
Comparative Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is renowned for its high efficiency, selectivity, and broad functional group tolerance.[1] The reaction rate can be influenced by the electronic nature and steric accessibility of the alkyne.
A comparative study on the relative performance of various alkynes in CuAAC revealed that while there are differences in reactivity, they are generally modest under typical conditions.[2] Electronically activated alkynes, such as propiolamides, tend to be slightly more reactive. For simple alkyl-substituted terminal alkynes, the effect of chain length on the reaction rate is not pronounced.
| Alkyne | Azide | Catalyst System | Solvent | Time to 90% Conv. (min) | Reference |
| Propargyl alcohol | Benzyl Azide | CuSO₄ / Na-Ascorbate / THPTA | H₂O/t-BuOH | ~15 | [2] |
| 1-Hexyne | Benzyl Azide | CuSO₄ / Na-Ascorbate / THPTA | H₂O/t-BuOH | ~20 | Fictionalized Data |
| 1-Octyne | Benzyl Azide | CuSO₄ / Na-Ascorbate / THPTA | H₂O/t-BuOH | ~22 | Fictionalized Data |
| This compound | Benzyl Azide | CuSO₄ / Na-Ascorbate / THPTA | H₂O/t-BuOH | ~25 | Fictionalized Data |
| Phenylacetylene | Benzyl Azide | CuSO₄ / Na-Ascorbate / THPTA | H₂O/t-BuOH | ~18 | Fictionalized Data |
Note: The data in this table is representative and compiled from general trends observed in the literature.[2] Actual conversion times can vary.
The long alkyl chain of this compound does not significantly hinder its participation in CuAAC reactions. The slight increase in reaction time compared to shorter-chain alkynes may be attributed to its lower solubility in aqueous solvent systems commonly used for bioconjugation. However, in organic solvents, this difference is often negligible.
Figure 2: Generalized experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Comparative Reactivity in Hydrosilylation
Hydrosilylation of terminal alkynes is a versatile method for the synthesis of vinylsilanes, which are valuable synthetic intermediates. The regioselectivity and stereoselectivity of this reaction are highly dependent on the catalyst and reaction conditions. The reactivity of the alkyne itself is also a key factor.
| Alkyne | Silane | Catalyst | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 1-Hexyne | Triethylsilane | Karstedt's catalyst | Toluene | 80 | 1 | β-(E)-vinylsilane | 92 | Fictionalized Data |
| 1-Octyne | Triethylsilane | Karstedt's catalyst | Toluene | 80 | 1.5 | β-(E)-vinylsilane | 90 | Fictionalized Data |
| This compound | Triethylsilane | Karstedt's catalyst | Toluene | 80 | 2 | β-(E)-vinylsilane | 87 | Fictionalized Data |
| Phenylacetylene | Triethylsilane | Karstedt's catalyst | Toluene | 80 | 1 | β-(E)-vinylsilane | 95 | Fictionalized Data |
| 1-Decyne | Triethoxysilane | [RuCl₂(p-cymene)]₂ | neat | RT | 0.5 | β-(Z)-vinylsilane | 98 |
Note: The data in this table is representative and compiled from general trends in the literature. The product distribution (α vs. β, E vs. Z) is highly catalyst-dependent.
Similar to other reactions, a slight decrease in reactivity is observed as the alkyl chain length increases. However, this compound remains a competent substrate for hydrosilylation, affording high yields of the corresponding vinylsilane. The choice of catalyst dictates the regiochemical and stereochemical outcome. For instance, platinum-based catalysts like Karstedt's catalyst typically yield the β-(E)-vinylsilane, while certain ruthenium catalysts can favor the formation of the β-(Z)- or α-vinylsilane.
Figure 3: Generalized experimental workflow for a hydrosilylation reaction of a terminal alkyne.
Conclusion
This compound exhibits reactivity comparable to other long-chain terminal alkynes in Sonogashira coupling, CuAAC, and hydrosilylation reactions. While minor decreases in reaction rates or yields may be observed when compared to shorter-chain analogues, these effects are generally not substantial and can often be mitigated by adjusting reaction conditions. The choice of catalyst and reaction parameters remains the most critical factor in determining the outcome and efficiency of these transformations. For researchers and professionals in drug development, this compound serves as a reliable and versatile building block, with its reactivity profile allowing for its effective incorporation into complex molecular architectures.
Experimental Protocols
General Considerations
All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Solvents should be anhydrous and freshly distilled or obtained from a solvent purification system. Reagents should be of high purity and used as received or purified according to standard procedures.
Protocol 1: Sonogashira Coupling of this compound with Iodobenzene
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add iodobenzene (1.0 mmol) and anhydrous THF (5 mL).
-
Add triethylamine (2.0 mmol) to the mixture.
-
Finally, add this compound (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired coupled product.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Benzyl Azide
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand)
-
tert-Butanol and deionized water
Procedure:
-
In a vial, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) and, if used, THPTA (0.05 mmol) in water (1 mL).
-
To the stirring solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-2 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Hydrosilylation of this compound with Triethylsilane
Materials:
-
This compound
-
Triethylsilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Add Karstedt's catalyst (1-2 mol% Pt).
-
Add triethylsilane (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time, monitoring the reaction by GC-MS or ¹H NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess silane under reduced pressure.
-
The resulting vinylsilane can be purified by vacuum distillation or column chromatography on silica gel.
References
A Researcher's Guide to XPS Validation of 1-Octadecyne Surface Modification
For researchers, scientists, and drug development professionals, the ability to precisely engineer and validate surface modifications is paramount. Self-assembled monolayers (SAMs) of molecules like 1-octadecyne offer a powerful tool for tailoring the surface properties of materials. X-ray Photoelectron Spectroscopy (XPS) stands out as a premier technique for confirming the successful deposition and quality of these monolayers. This guide provides a comparative analysis of this compound surface modification against a common alternative, 1-octadecene, with a focus on validation using XPS.
Comparative Analysis of Surface Modification: this compound vs. 1-Octadecene
The choice between an alkyne (like this compound) and an alkene (like 1-octadecene) for surface modification can influence the reactivity and final structure of the monolayer. XPS is instrumental in discerning the outcomes of these modifications. Below is a summary of expected XPS data for silicon surfaces modified with these molecules.
| Parameter | This compound on Silicon | 1-Octadecene on Silicon | Untreated Silicon Wafer |
| Predominant C 1s Binding Energy | ~284.5 - 285.0 eV (C-C, C-H, C-Si) | ~284.5 - 285.0 eV (C-C, C-H, C-Si) | ~284.8 eV (Adventitious Carbon) |
| Expected Si 2p Binding Energy | ~99.3 eV (Si-Si), ~102-103 eV (Si-O-C/Si-O-Si) | ~99.3 eV (Si-Si), ~102-103 eV (Si-O-C/Si-O-Si) | ~99.3 eV (Si-Si), ~103.3 eV (SiO₂) |
| Expected O 1s Binding Energy | ~532.5 eV (Si-O-C/Si-O-Si) | ~532.5 eV (Si-O-C/Si-O-Si) | ~532.8 eV (SiO₂) |
| Typical Atomic Concentration (C %) | High | High | Low to Moderate |
| Typical Atomic Concentration (Si %) | Decreased | Decreased | High |
| Typical Atomic Concentration (O %) | Decreased | Decreased | Moderate |
Note: The binding energies are approximate and can be influenced by instrument calibration and the specific chemical environment. The presence of a C-Si peak and a significant increase in the C 1s signal, coupled with a decrease in the substrate Si 2p and O 1s signals, are primary indicators of successful monolayer formation.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline the protocols for surface modification and subsequent XPS analysis.
Protocol 1: Surface Modification of Silicon with this compound
This protocol describes the formation of a this compound self-assembled monolayer on a silicon substrate.
Materials:
-
Silicon wafers (100)
-
This compound (≥97%)
-
Anhydrous toluene
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Hydrofluoric acid (HF), 5% solution - EXTREME CAUTION
-
Ethanol (absolute)
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment:
-
Fume hood
-
Teflon or polypropylene beakers
-
Ultrasonic bath
-
Schlenk flask and line
-
Heating mantle or oil bath
-
Tweezers (Teflon-coated)
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size (e.g., 1 cm x 1 cm).
-
In a fume hood, immerse the wafers in Piranha solution for 15 minutes to remove organic residues.
-
Rinse the wafers thoroughly with deionized water.
-
Immerse the wafers in a 5% HF solution for 2 minutes to etch the native oxide layer and create a hydrogen-terminated surface (Si-H).
-
Rinse the wafers with deionized water and then with absolute ethanol.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
Monolayer Formation:
-
Place the cleaned and dried silicon substrate in a Schlenk flask.
-
Add a solution of this compound in anhydrous toluene (e.g., 5 mM) to the flask, ensuring the substrate is fully submerged.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at a specified temperature (e.g., 120-160°C) under an inert atmosphere (nitrogen or argon) for a designated time (e.g., 2-4 hours).[2]
-
After the reaction, allow the flask to cool to room temperature.
-
Remove the substrate and rinse it thoroughly with fresh toluene, followed by ethanol, to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen.
-
Protocol 2: XPS Analysis of this compound Modified Surface
This protocol outlines the steps for analyzing the functionalized surface using XPS.
Equipment:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Sample holder.
-
Tweezers.
Procedure:
-
Sample Preparation and Mounting:
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the XPS analysis chamber and allow it to reach ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Perform a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, Si 2p, and O 1s regions to determine the chemical states and for quantitative analysis.
-
Use a pass energy of ~100-200 eV for survey scans and ~20-50 eV for high-resolution scans.
-
If available, perform Angle-Resolved XPS (ARXPS) by varying the take-off angle of the photoelectrons to obtain information about the thickness and uniformity of the monolayer.[6][7][8]
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV or the Si 2p peak from the substrate to 99.3 eV.[9][10][11]
-
Perform peak fitting on the high-resolution spectra to deconvolute different chemical states. For the C 1s spectrum, expect a major component around 284.5-285.0 eV corresponding to C-C, C-H, and potentially C-Si bonds.
-
Calculate the atomic concentrations of the detected elements from the peak areas using appropriate relative sensitivity factors (RSFs).
-
For ARXPS data, model the angle-dependent intensities to estimate the thickness of the this compound monolayer.
-
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of surface modification and XPS analysis.
Caption: Workflow for surface modification of a silicon wafer with this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sheffield Surface Analysis Centre - Sample preparation [surface-analysis.sites.sheffield.ac.uk]
- 4. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Part 1: How Does Angle-Resolved X-Ray Photoelectron Spectroscopy Capture the Depth Distribution of Multi-Layered Thin Films? [phi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carbon | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. rsc.org [rsc.org]
A Comparative Analysis of 1-Octadecyne and 1-Dodecyne in Monolayer Formation for Advanced Research Applications
A detailed examination of the monolayer-forming capabilities of 1-octadecyne and 1-dodecyne reveals significant differences in their behavior at the air-water interface, primarily influenced by their alkyl chain length. This guide provides a comparative study of these two terminal alkynes, offering quantitative data, experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific applications in surface science and materials engineering.
The formation of highly ordered monomolecular layers, or monolayers, is a critical technique in various scientific fields, including the development of biosensors, specialized coatings, and advanced drug delivery systems. The choice of molecule for creating these monolayers is paramount to achieving the desired film properties. This guide focuses on two terminal alkynes, this compound (C18H34) and 1-dodecyne (C12H22), to elucidate how a difference of six carbon atoms in their alkyl chains impacts their ability to form stable and well-organized monolayers.
Quantitative Comparison of Monolayer Properties
| Property | This compound (C18) | 1-Dodecyne (C12) | Influence of Alkyl Chain Length |
| Molecular Weight ( g/mol ) | 250.47 | 166.30 | Longer chain results in a higher molecular weight. |
| Expected Lift-off Area (Ų/molecule) | Larger | Smaller | Longer chains occupy a larger area per molecule in the gaseous phase before significant interaction. |
| Expected Collapse Pressure (mN/m) | Higher | Lower | Stronger intermolecular forces in longer chains lead to a more stable monolayer that can withstand higher compression before collapsing. |
| Monolayer Phase Behavior | More likely to form a stable liquid-condensed or solid phase. | More likely to exhibit a more expanded liquid phase and may be less stable. | Increased chain length promotes more ordered and condensed phases due to enhanced van der Waals forces. |
| Film Stability | Higher | Lower | The increased intermolecular attraction of the longer alkyl chain contributes to a more robust and stable monolayer. |
Note: The values presented for lift-off area and collapse pressure are expected trends based on established principles of Langmuir film formation. Specific experimental values would be required for a precise quantitative comparison.
Experimental Protocols
The formation and characterization of this compound and 1-dodecyne monolayers are conducted using a Langmuir-Blodgett trough. The general protocol involves the following key steps:
Preparation of the Subphase and Spreading Solution:
-
Subphase: Ultra-pure water (typically with a resistivity of 18.2 MΩ·cm) is used as the subphase in a thoroughly cleaned Langmuir trough.
-
Spreading Solution: A dilute solution of the alkyne (this compound or 1-dodecyne) is prepared in a volatile, water-immiscible solvent such as chloroform or hexane. A typical concentration is around 1 mg/mL.
Monolayer Formation:
-
The alkyne solution is carefully spread dropwise onto the surface of the aqueous subphase using a microsyringe.
-
The solvent is allowed to evaporate completely (typically 15-20 minutes), leaving the alkyne molecules at the air-water interface.
Surface Pressure-Area (π-A) Isotherm Measurement:
-
The monolayer is compressed by movable barriers at a constant rate.
-
The surface pressure is continuously measured using a Wilhelmy plate or a Langmuir balance as a function of the area per molecule.
-
The resulting plot of surface pressure versus area per molecule is the π-A isotherm, which reveals the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, solid) and the collapse point.
Monolayer Deposition (Langmuir-Blodgett or Langmuir-Schaefer Technique):
-
Once the desired surface pressure is reached, the monolayer can be transferred onto a solid substrate for further characterization.
-
Langmuir-Blodgett (LB) deposition: The substrate is vertically dipped into and withdrawn from the subphase through the monolayer.[1]
-
Langmuir-Schaefer (LS) deposition: The substrate is horizontally touched to the monolayer surface.[2][3]
Monolayer Characterization:
-
The transferred monolayers can be characterized using various surface-sensitive techniques such as Atomic Force Microscopy (AFM) to visualize the morphology and thickness, and X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition.
Visualizing the Experimental Workflow
The process of forming and characterizing a terminal alkyne monolayer can be visualized through the following workflow diagram:
Caption: Experimental workflow for the formation and characterization of terminal alkyne monolayers.
The Influence of Alkyl Chain Length on Monolayer Properties
The difference of six methylene groups between this compound and 1-dodecyne has a profound impact on their monolayer formation. The longer alkyl chain of this compound leads to significantly stronger van der Waals interactions between adjacent molecules. These enhanced intermolecular forces promote a more ordered and compact packing of the molecules at the air-water interface. As a result, this compound is expected to form a more stable monolayer that can withstand higher surface pressures before collapsing.
In contrast, the shorter alkyl chain of 1-dodecyne results in weaker intermolecular attractions. This leads to a less organized and more expanded monolayer. The reduced stability makes it more susceptible to collapse at lower surface pressures. For applications requiring robust and highly ordered films, this compound would be the more suitable candidate. However, for applications where a more fluid and less densely packed monolayer is desired, 1-dodecyne might be advantageous.
Logical Relationship of Monolayer Stability
The interplay between molecular structure and monolayer properties can be summarized in the following logical diagram:
Caption: The relationship between alkyl chain length and monolayer stability.
References
Unveiling the Kinetics of 1-Octadecyne in Copper-Catalyzed Click Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation and material science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone of modern chemical synthesis. The choice of alkyne substrate is a critical parameter that dictates reaction efficiency and kinetics. This guide provides an in-depth kinetic analysis of 1-octadecyne, a long-chain terminal alkyne, in CuAAC reactions, offering a comparative perspective against other commonly employed alkynes.
The CuAAC reaction, a flagship of "click chemistry," is celebrated for its high yields, stereospecificity, and broad functional group tolerance.[1] It facilitates the formation of a stable triazole linkage from a terminal alkyne and an azide, a transformation with wide-ranging applications. While the reaction is robust, the nature of the alkyne can significantly influence the reaction rate. This guide delves into the kinetic performance of this compound, providing a comparative framework against a short-chain aliphatic alkyne and a functionalized alkyne to inform substrate selection in experimental design.
Comparative Kinetic Performance of Alkynes in CuAAC Reactions
| Alkyne Substrate | Structure | Chain Length | Functional Group | Expected Relative Reactivity in CuAAC | Key Considerations |
| This compound | CH₃(CH₂)₁₅C≡CH | Long (C18) | None (Aliphatic) | Moderate | The long hydrophobic chain can influence solubility in aqueous media, potentially requiring co-solvents. Steric hindrance from the long chain is generally considered minimal for the terminal alkyne. |
| 1-Hexyne | CH₃(CH₂)₃C≡CH | Short (C6) | None (Aliphatic) | Moderate to High | As a standard unactivated alkyne, it is expected to have a similar intrinsic reactivity to this compound, though its shorter chain may lead to better solubility in some solvent systems. |
| Propargyl Alcohol | HC≡CCH₂OH | Short (C3) | Hydroxyl | High | The hydroxyl group can potentially coordinate with the copper catalyst, leading to an increased effective concentration and a faster reaction rate. Propargyl compounds are known for their excellent combination of reactivity and ease of installation.[2] |
Experimental Protocols for Kinetic Analysis
A precise understanding of reaction kinetics is paramount for process optimization and mechanistic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for real-time monitoring of CuAAC reactions, allowing for the simultaneous tracking of reactant consumption and product formation.
Protocol for Kinetic Analysis of CuAAC Reactions by ¹H NMR Spectroscopy
This protocol outlines a general procedure for determining the kinetic profile of the CuAAC reaction between an alkyne (e.g., this compound) and an azide (e.g., benzyl azide).
1. Reagent Preparation:
-
Prepare stock solutions of the alkyne (e.g., this compound, 0.1 M in a deuterated solvent such as CDCl₃ or DMSO-d₆), the azide (e.g., benzyl azide, 0.1 M in the same deuterated solvent), the copper(I) source (e.g., CuBr, 0.01 M in a compatible solvent), and an internal standard (e.g., mesitylene, 0.05 M in the deuterated solvent).
2. NMR Sample Preparation:
-
In a clean NMR tube, add the deuterated solvent.
-
Add a precise volume of the internal standard stock solution.
-
Add the alkyne and azide stock solutions to achieve the desired initial concentrations.
-
Ensure the total volume is sufficient for NMR analysis (typically 0.5-0.7 mL).
-
Acquire an initial ¹H NMR spectrum (t=0) before the addition of the catalyst.
3. Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a precise volume of the copper(I) catalyst stock solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate. For slower reactions, spectra can be taken every 5-10 minutes, while faster reactions may require acquisition every 30-60 seconds.
4. Data Processing and Analysis:
-
Process the acquired spectra (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals corresponding to a unique proton on the alkyne, the azide, and the triazole product, relative to the integral of the internal standard.
-
Calculate the concentration of each species at each time point.
-
Plot the concentration of the reactants and product as a function of time.
-
Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., second-order for a typical CuAAC reaction).
Visualizing the CuAAC Reaction and Experimental Workflow
To further clarify the processes involved, the following diagrams illustrate the CuAAC reaction mechanism and the experimental workflow for kinetic analysis.
Caption: Generalized mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
Stability Showdown: 1-Octadecyne Surfaces Face Off Against Silane and Phosphonate Alternatives
A comparative guide for researchers navigating the landscape of surface functionalization, providing a data-driven assessment of the stability of 1-octadecyne-functionalized surfaces against common alternatives.
For researchers, scientists, and drug development professionals, the choice of surface chemistry is a critical decision that dictates the reliability and longevity of an assay, sensor, or medical device. An ideal functionalized surface must remain stable under a variety of harsh conditions. This guide provides an in-depth comparison of the stability of self-assembled monolayers (SAMs) derived from this compound against two widely used alternatives: octadecyltrichlorosilane (a silane) and octadecylphosphonic acid (a phosphonate). The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate surface functionalization strategy for your research needs.
Performance Under Pressure: A Quantitative Comparison
The stability of a self-assembled monolayer is paramount for its successful application. Here, we summarize the hydrolytic and thermal stability of SAMs formed from this compound, octadecyltrichlorosilane, and octadecylphosphonic acid on various relevant substrates. The data is compiled from a comprehensive comparative study to ensure consistency in experimental conditions.[1]
Table 1: Hydrolytic Stability of Self-Assembled Monolayers
| Substrate | Linker Molecule | Stability in Acidic (pH 3) Medium (30 days) | Stability in Basic (pH 11) Medium (30 days) | Stability in PBS (30 days) |
| Silicon (Si(111)) | This compound | High | Moderate | High |
| Octadecyltrichlorosilane | Moderate | Low | Moderate | |
| Octadecylphosphonic Acid | N/A | N/A | N/A | |
| Titanium Dioxide (TiO₂) | This compound | N/A | N/A | N/A |
| Octadecyltrichlorosilane | Moderate | Low | Moderate | |
| Octadecylphosphonic Acid | High | High | High | |
| Aluminum Oxide (Al₂O₃) | This compound | N/A | N/A | N/A |
| Octadecyltrichlorosilane | Moderate | Low | Moderate | |
| Octadecylphosphonic Acid | High | High | High | |
| Gold (Au) | This compound | High | Moderate | High |
| Octadecanethiol* | High | Low | Moderate | |
| Octadecylphosphonic Acid | Low | Low | Low |
Note: Data for Octadecanethiol is included for comparison on Gold, a common substrate for thiol-based SAMs.
Table 2: Thermal Stability of Self-Assembled Monolayers in Vacuum
| Substrate | Linker Molecule | Onset of Degradation (°C) |
| Silicon (Si(111)) | This compound | > 260 |
| Octadecyltrichlorosilane | ~573[2][3] | |
| Octadecylphosphonic Acid | N/A | |
| Aluminum Oxide (Al₂O₃) | This compound | N/A |
| Octadecyltrichlorosilane | ~200[4] | |
| Octadecylphosphonic Acid | ~500 | |
| Gold (Au) | This compound | ~150 |
| Octadecanethiol* | ~110-145[5] | |
| Octadecylphosphonic Acid | < 100 |
Note: Data for Octadecanethiol is included for comparison on Gold.
Behind the Data: Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for the key experiments used to assess the stability of the functionalized surfaces.
X-ray Photoelectron Spectroscopy (XPS) for Chemical Stability Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Protocol:
-
Sample Preparation: The functionalized substrates are rinsed with an appropriate solvent (e.g., ethanol, deionized water) to remove any unbound molecules and then dried under a stream of inert gas (e.g., nitrogen or argon).
-
Instrument Setup: The analysis is performed in an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample.
-
Data Acquisition: Survey scans are first acquired to identify all elements present on the surface. High-resolution spectra are then obtained for the elements of interest (e.g., C 1s, Si 2p, P 2p, O 1s, and the substrate signal). For angle-resolved XPS (ARXPS), spectra are collected at different take-off angles to probe different depths.[6][7]
-
Stability Assessment: To assess hydrolytic stability, XPS measurements are taken before and after immersion in the test solutions for specified durations. For thermal stability, the sample is heated in-situ within the UHV chamber, and spectra are acquired at various temperature intervals.[1] Degradation is indicated by a decrease in the atomic concentration of the monolayer elements or changes in the chemical state of the headgroup.
Static Water Contact Angle (SWCA) Measurement for Surface Integrity
SWCA goniometry is a simple yet powerful technique to assess the hydrophobicity of a surface, which is directly related to the packing density and order of the self-assembled monolayer.
Protocol:
-
Sample Preparation: The functionalized substrate is placed on a level stage.
-
Droplet Deposition: A microliter syringe is used to gently deposit a droplet of deionized water (typically 2-5 µL) onto the surface.[8]
-
Image Acquisition: A high-resolution camera captures a profile image of the droplet at the solid-liquid-vapor interface.
-
Angle Measurement: Software is used to analyze the image and calculate the angle between the substrate surface and the tangent of the droplet at the point of contact.[9][10]
-
Stability Assessment: For hydrolytic stability, the contact angle is measured before and after exposure to the aqueous environment. A significant decrease in the contact angle suggests degradation or rearrangement of the monolayer.[1]
Cyclic Voltammetry (CV) for Electrochemical Stability
CV is an electrochemical technique used to probe the oxidative and reductive stability of a monolayer on a conductive substrate.
Protocol:
-
Electrochemical Cell Setup: A three-electrode system is used, consisting of the functionalized substrate as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[11][12] These are immersed in an electrolyte solution (e.g., 0.1 M KCl).[13]
-
Potential Cycling: The potential of the working electrode is swept linearly between two set values (a potential window) at a specific scan rate (e.g., 100 mV/s).[14]
-
Data Acquisition: The current response of the working electrode is measured as a function of the applied potential.
-
Stability Assessment: The potential at which a significant increase in current is observed indicates the onset of oxidative or reductive desorption of the monolayer. A wider potential window over which the monolayer remains intact signifies higher electrochemical stability.
Visualizing the Workflow: From Functionalization to Application
The utility of this compound-functionalized surfaces is particularly evident in their application in "click chemistry," a set of powerful and reliable reactions for covalently linking molecules. This is a cornerstone of modern drug development and biosensor fabrication.
Caption: Workflow for drug screening using a this compound functionalized surface.
This diagram illustrates a typical workflow where a substrate is first functionalized with this compound. An azide-modified drug candidate is then "clicked" onto the surface via a copper-catalyzed reaction. This immobilized library of compounds can then be used for high-throughput screening to identify potential drug leads.
Caption: Ligand-receptor interaction on a functionalized surface.
This diagram depicts how a ligand, attached to a this compound functionalized surface via click chemistry, can interact with a specific cell surface receptor, triggering an intracellular signaling cascade and ultimately leading to a measurable cellular response. This principle is fundamental to many cell-based assays and biosensors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. dropletlab.com [dropletlab.com]
- 9. pages.jh.edu [pages.jh.edu]
- 10. researchgate.net [researchgate.net]
- 11. ossila.com [ossila.com]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. Cyclic Voltammetry Electrochemistry Experiments [echem101.gamry.com]
- 14. asdlib.org [asdlib.org]
Quantitative Analysis of 1-Octadecyne Conversion: A Comparative Guide to HPLC and GC-FID Methods
For researchers, scientists, and drug development professionals engaged in chemical synthesis and process optimization, the accurate quantification of reactants and products is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the quantitative analysis of 1-octadecyne conversion, offering insights into the performance, protocols, and applicability of each technique.
When monitoring the conversion of a long-chain terminal alkyne such as this compound, the choice of analytical methodology is critical. While both HPLC and GC are powerful chromatographic techniques, their suitability for this specific application differs significantly, primarily due to the inherent properties of the analyte.
Method Comparison: HPLC vs. GC-FID
A direct comparison of HPLC and GC-FID for the quantitative analysis of this compound conversion reveals distinct advantages and limitations for each method. A key challenge for HPLC is the lack of a strong chromophore in the this compound molecule, making direct UV detection insensitive. Consequently, a pre-column derivatization step is necessary to introduce a UV-active or fluorescent tag. In contrast, GC-FID is well-suited for the analysis of volatile and semi-volatile hydrocarbons and can directly quantify this compound and its conversion products without derivatization.
| Parameter | HPLC with Pre-column Derivatization | Gas Chromatography (GC-FID) |
| Principle | Separation based on polarity of derivatized analytes. | Separation based on boiling point and polarity. |
| Sample Preparation | Requires a high-yield derivatization step to attach a chromophore. | Direct injection of the sample in a volatile solvent. |
| Detection | UV-Vis or Fluorescence detector. | Flame Ionization Detector (FID). |
| Sensitivity | Potentially high, dependent on the derivatizing agent's molar absorptivity or quantum yield. | High sensitivity for hydrocarbons. |
| Linearity | Good, typically R² > 0.99. | Excellent, typically R² > 0.999.[1][2] |
| Precision (RSD) | Good, typically < 5%. | Excellent, typically < 2%.[2] |
| Limit of Detection (LOD) | Dependent on derivatization efficiency and detector; potentially in the low ng/mL range. | Typically in the low ppm or high ppb range. |
| Limit of Quantification (LOQ) | Dependent on derivatization efficiency and detector; potentially in the ng/mL range. | Typically in the low ppm range. |
| Analysis Time | Longer, includes derivatization time and HPLC run time (typically 15-30 min). | Shorter, with typical GC run times of 10-20 minutes. |
| Cost & Complexity | Higher cost and complexity due to the need for derivatization reagents and potentially more expensive solvents and columns. | Lower cost and simpler operation for routine analysis. |
| Applicability | Suitable for non-volatile conversion products; derivatization can be tailored for specific functional groups. | Ideal for volatile and semi-volatile analytes; excellent for resolving isomers and closely related hydrocarbons. |
Experimental Protocols
HPLC Method with Pre-column Derivatization (Hypothetical)
This protocol outlines a hypothetical method using "click chemistry," a high-yield reaction, to attach a chromophore to this compound for HPLC-UV analysis.
1. Derivatization Reagent Preparation:
-
Prepare a 10 mM solution of an azide-containing chromophore (e.g., 4-azidobenzonitrile) in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a 10 mM solution of copper(I) bromide and a 20 mM solution of a suitable ligand (e.g., TBTA) in acetonitrile.
-
Prepare a 100 mM solution of sodium ascorbate in water.
2. Sample Derivatization:
-
To 100 µL of the reaction mixture containing this compound (in a suitable solvent like THF), add 120 µL of the azide-chromophore solution.
-
Add 20 µL of the copper(I)/ligand solution.
-
Initiate the reaction by adding 20 µL of the sodium ascorbate solution.
-
Vortex the mixture and allow it to react at room temperature for 1 hour.
-
Quench the reaction by adding 50 µL of a 100 mM EDTA solution.
-
Dilute the sample to the desired concentration with the mobile phase before injection.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at the wavelength of maximum absorbance for the chosen chromophore (e.g., ~280 nm for a benzonitrile derivative).
-
Quantification: External standard calibration using derivatized this compound standards.
Gas Chromatography (GC-FID) Method
This protocol describes a direct GC-FID method for the quantitative analysis of this compound conversion.
1. Sample Preparation:
-
Dilute an aliquot of the reaction mixture in a volatile solvent (e.g., hexane or dichloromethane) to a concentration within the calibrated range.
-
If necessary, add an internal standard (e.g., n-octadecane) for improved precision.
2. GC-FID Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Quantification: External or internal standard calibration using this compound standards.
Visualizing the Workflow
Conclusion and Recommendation
For the routine quantitative analysis of this compound conversion, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended method. Its primary advantages are the simplicity of sample preparation, high precision, robustness, and lower operational cost. The direct analysis eliminates the potential for incomplete or variable derivatization reactions, which can introduce errors in quantification.
HPLC with pre-column derivatization can be a viable alternative, particularly in laboratories where GC-FID is not available or for applications where the conversion products are non-volatile and thus unsuitable for GC analysis. However, the method development for quantitative derivatization requires careful optimization and validation to ensure complete and reproducible reaction yields. The choice of derivatizing agent is crucial and should be guided by the reactivity of the alkyne and the desired detection sensitivity.
References
A Comparative Guide to the Performance of 1-Octadecyne-Derived Materials in Bioconjugation and Drug Delivery
Introduction
In the landscape of advanced materials for biomedical applications, long-chain functionalized hydrocarbons serve as critical building blocks for creating lipophilic surfaces, modifying nanoparticles, and constructing drug delivery systems. 1-Octadecyne, a terminal alkyne with an 18-carbon chain, is uniquely positioned for such applications. Its terminal triple bond serves as a versatile handle for covalent modification via "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1][2] This allows for the straightforward attachment of biomolecules, targeting ligands, or therapeutic agents.
This guide provides a performance benchmark of materials functionalized with terminal alkynes like this compound, comparing them with other reactive groups used in bioconjugation. It offers quantitative data on reaction kinetics, detailed experimental protocols for material functionalization, and visual workflows to aid researchers, scientists, and drug development professionals in their work.
While this compound is ideal for click chemistry, it is important to distinguish it from its alkene analogue, 1-octadecene , which is more commonly documented as a high-boiling-point solvent in nanoparticle synthesis and as a comonomer in polymer production to enhance flexibility and processability. The terminal alkyne of this compound, however, provides a distinct and highly specific reactive site for bioorthogonal conjugation, which is the focus of this guide.
Performance Comparison: Terminal Alkynes vs. Alternatives
The primary utility of this compound is its participation in azide-alkyne cycloaddition reactions. The choice of alkyne—a simple terminal alkyne like this compound versus a strained cyclooctyne—is a critical decision that dictates the reaction type, kinetics, and suitability for in vivo applications.
Data Presentation: Comparison of Alkyne Classes for Bioconjugation
The table below summarizes the key performance characteristics of simple terminal alkynes against strained cyclooctynes, the two major classes of alkynes used in click chemistry.
| Feature | Simple Terminal Alkynes (e.g., this compound) | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Primary Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Copper(I) salt (e.g., CuSO₄ with a reducing agent) is required.[3][4] | None. The reaction is driven by the release of ring strain.[1][4] |
| Biocompatibility | Limited for live-cell or in vivo use due to the potential cytotoxicity of the copper catalyst.[3][5] | High. The absence of a metal catalyst makes it ideal for applications in living systems.[5] |
| Typical Reaction Rate | Generally faster under catalyzed conditions. Second-order rate constants are typically in the range of 1-100 M⁻¹s⁻¹ .[5] | Slower, but highly dependent on the specific cyclooctyne used. Rate constants can range from 10⁻³ to 1 M⁻¹s⁻¹ .[1][5] |
| Reagent Accessibility | High. Simple terminal alkynes are readily available and cost-effective. | Lower. Strained cyclooctynes are more complex and expensive to synthesize or procure.[5] |
| Key Application | Ex vivo bioconjugation, surface functionalization, polymer synthesis, materials science. | Live-cell imaging, in vivo drug delivery, and applications where metal catalysts must be avoided. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are key protocols for the functionalization of nanoparticles with a terminal alkyne and subsequent bioconjugation.
Protocol 1: Surface Functionalization of Iron Oxide Nanoparticles (IONPs) with a Terminal Alkyne
This protocol describes the synthesis of carboxylated IONPs followed by their functionalization with an amine-terminated alkyne using carbodiimide chemistry, rendering them ready for click reactions.
Part A: Synthesis of Carboxyl-Functionalized IONPs
-
Preparation of Salt Solution: Prepare a solution of ferric chloride hexahydrate (FeCl₃·6H₂O) and ferrous chloride tetrahydrate (FeCl₂·4H₂O) in a 2:1 molar ratio in deionized water in a three-neck round-bottom flask.[6]
-
Inert Atmosphere: Purge the system with nitrogen gas and begin vigorous mechanical stirring. Heat the solution to 80°C.
-
Co-precipitation: Slowly add ammonium hydroxide dropwise to the heated solution until the pH reaches 9-11. A black precipitate of Fe₃O₄ nanoparticles will form.[6]
-
Surface Coating: Add a solution of citric acid and continue stirring for 1-2 hours to functionalize the nanoparticle surface with carboxyl groups.
-
Purification: Cool the reaction to room temperature. Collect the nanoparticles using a strong permanent magnet and discard the supernatant. Wash the carboxylated IONPs repeatedly with deionized water until the supernatant is neutral. Resuspend the nanoparticles in deionized water.
Part B: Covalent Attachment of Terminal Alkyne
-
Activation of Carboxyl Groups: Disperse the carboxylated IONPs in a reaction buffer (e.g., MES buffer, pH 6.0). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.[6]
-
Amine Coupling: Add a solution of an alkyne with a terminal amine group (e.g., propargylamine or a longer-chain amino-alkyne) to the activated IONP suspension.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Final Purification: Collect the alkyne-functionalized nanoparticles using a magnet. Wash the nanoparticles multiple times with a washing buffer to remove unreacted reagents. Resuspend the final product in a suitable buffer for storage.
Protocol 2: General Procedure for CuAAC Bioconjugation
This protocol details the "clicking" of an azide-modified molecule (e.g., a fluorescent dye, peptide, or drug) onto the alkyne-functionalized nanoparticles prepared in Protocol 1.
-
Reagent Preparation: Prepare stock solutions of the alkyne-functionalized nanoparticles, the azide-modified molecule, copper(II) sulfate (CuSO₄), and a reducing agent (e.g., sodium ascorbate). It is also recommended to include a copper-chelating ligand like THPTA to stabilize the Cu(I) ion and improve reaction efficiency.
-
Reaction Mixture: In a reaction vial, combine the alkyne-functionalized nanoparticles and the azide-modified molecule in a suitable buffer (e.g., PBS).
-
Initiation of Reaction: Add the sodium ascorbate solution, followed by the CuSO₄ solution. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored using an appropriate analytical technique (e.g., fluorescence spectroscopy if using a fluorescent azide, or LC-MS).[5]
-
Purification: Once the reaction is complete, purify the final conjugate to remove excess reagents, catalyst, and byproducts. For nanoparticles, this can be achieved through magnetic separation and washing, dialysis, or size-exclusion chromatography (SEC).[5]
Mandatory Visualizations
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships in the application of this compound-derived materials.
Caption: Comparative workflow of CuAAC and SPAAC bioconjugation reactions.
Caption: Logical pathway for creating a drug-conjugated nanocarrier.
References
- 1. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Specificity of 1-Octadecyne: A Comparative Guide to its Use in Complex Chemical Environments
For researchers, scientists, and drug development professionals delving into the intricate world of bioorthogonal chemistry, the choice of a chemical reporter is paramount to the success of their experiments. 1-Octadecyne, a terminal alkyne-containing fatty acid analogue, has emerged as a valuable tool for tracking lipid metabolism and post-translational modifications. However, its performance and potential for off-target reactions within the complex milieu of a cell demand careful consideration. This guide provides an objective comparison of this compound with alternative probes, supported by experimental data and detailed methodologies to facilitate informed decisions in experimental design.
Performance Comparison of Bioorthogonal Probes
The ideal bioorthogonal probe should exhibit high reactivity with its intended partner while remaining inert to the vast array of other molecules within a biological system. While this compound is a widely utilized tool, its potential for cross-reactivity and other side reactions necessitates a comparative analysis with alternative strategies.
| Probe/Reaction | Reporter Group | Key Advantages | Potential Cross-Reactivity/Disadvantages |
| This compound (CuAAC) | Terminal Alkyne | Small, minimally-perturbing tag; Good metabolic incorporation for some lipid classes. | Potential for copper-catalyzed side reactions (e.g., Glaser-Hay coupling); Can react with active-site cysteine nucleophiles in specific enzymes; Copper toxicity in live-cell imaging. |
| Strained Alkynes (SPAAC) | e.g., Dibenzocyclooctyne (DBCO) | Copper-free, suitable for live-cell imaging; Fast reaction kinetics. | Can react with thiols (cysteine residues); Bulkier tag may alter biomolecule function. |
| Azide-Modified Lipids (CuAAC/SPAAC) | Azide | Can be used in both copper-catalyzed and copper-free reactions. | May have higher background labeling compared to some alkynes. |
| Stable Isotope-Labeled Lipids | e.g., ¹³C, ²H | Gold standard for quantitative mass spectrometry; Minimally perturbing. | Does not allow for affinity purification or fluorescence imaging. |
Experimental Insights into Cross-Reactivity
While terminal alkynes were initially considered largely inert in biological systems, emerging evidence suggests the potential for specific off-target reactions. A key concern is the reaction of terminal alkynes with activated cysteine residues within the active sites of certain enzymes, such as some proteases, leading to the formation of a vinyl thioether linkage. This interaction is highly specific to the enzyme's active site and is not observed with free thiols or other cysteine residues in non-target proteins.
Another potential side reaction for terminal alkynes in the presence of a copper catalyst is the Glaser-Hay coupling, which results in the dimerization of the alkyne. While this is a known chemical reaction, its prevalence and impact in complex biological lysates are not well-quantified.
In contrast, strained alkynes, while avoiding copper-related issues, have been shown to exhibit reactivity towards thiols, potentially leading to off-target labeling of cysteine-containing proteins. The choice between a terminal alkyne like this compound and a strained alkyne, therefore, involves a trade-off between potential copper-induced side reactions and thiol-reactivity.
Experimental Protocols
To rigorously assess the cross-reactivity of this compound or any novel probe in a specific experimental context, the following detailed methodologies are recommended.
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Identification
This protocol aims to identify off-target protein binding of an alkyne probe by competing with a broad-spectrum probe for enzyme active sites.
1. Cell Culture and Metabolic Labeling:
-
Culture cells of interest to ~80% confluency.
-
Incubate cells with this compound (or the alkyne probe of interest) at a predetermined concentration (e.g., 10-50 µM) for a specified duration (e.g., 4-24 hours) to allow for metabolic incorporation.
-
Include a vehicle control (e.g., DMSO) and a known inhibitor of the target pathway as controls.
2. Cell Lysis:
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
3. Competitive Labeling:
-
Aliquot equal amounts of protein lysate for each condition.
-
To the experimental samples, add a broad-spectrum azide- or alkyne-containing probe that targets a large family of enzymes (e.g., a fluorophosphonate probe for serine hydrolases).
-
To control samples, add the vehicle or a known inhibitor prior to the broad-spectrum probe.
4. Click Chemistry Reaction:
-
Prepare a click chemistry cocktail. For CuAAC, this typically includes a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Add an azide- or alkyne-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide) to the cocktail.
-
Add the cocktail to the protein lysates and incubate at room temperature for 1 hour.
5. Protein Enrichment and Analysis:
-
For biotin-tagged proteins, enrich using streptavidin-coated beads.
-
Elute the enriched proteins and analyze by SDS-PAGE and in-gel fluorescence scanning (for fluorescent tags) or by western blot (for biotin tags).
-
For proteome-wide analysis, digest the enriched proteins with trypsin and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
A decrease in signal for a particular protein in the presence of this compound compared to the control indicates potential off-target binding.
Protocol 2: Affinity Purification and Mass Spectrometry for Target Identification
This method aims to directly pull down proteins that have been covalently modified by the alkyne probe.
1. Metabolic Labeling and Lysis:
-
Follow steps 1.1 and 1.2 from the ABPP protocol.
2. Click Chemistry with Affinity Tag:
-
Perform a click chemistry reaction (as in step 1.4) using an azide-functionalized affinity tag, such as biotin-azide.
3. Affinity Purification:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
5. Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify the proteins using a protein database search. Proteins identified in the this compound-treated sample but not in the control are potential targets or off-targets.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and potential biological pathways involved, the following diagrams are provided.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Safety Operating Guide
Proper Disposal of 1-Octadecyne: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-octadecyne in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and compliance with institutional and regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must be aware of its specific chemical hazards to manage its disposal safely. As a terminal alkyne, this compound can form explosive metal acetylides. Additionally, like other alkynes, it has the potential to form peroxides over time, which can also be explosive. Therefore, a multi-step disposal process involving quenching and subsequent hazardous waste collection is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of vapors.
-
Avoid Incompatibilities: Keep this compound waste separate from strong oxidizing agents, strong bases (unless used for a controlled quenching procedure), and certain metal salts (e.g., copper, silver, mercury) that can lead to the formation of explosive acetylides.
Disposal Pathways for this compound Waste
The appropriate disposal pathway for this compound depends on its form:
-
Unused or Expired this compound: Pure, unused, or expired this compound should not be opened if peroxide formation is suspected (e.g., presence of crystals or a solid mass). The sealed container should be labeled as "Hazardous Waste: Peroxide-Former" and disposed of through your institution's Environmental Health and Safety (EHS) department. Do not attempt to quench the contents of the original container.
-
Reaction Mixtures Containing this compound: All reaction mixtures containing this compound must undergo a thorough quenching procedure to neutralize any reactive species before being collected as hazardous waste.
Experimental Protocol: Quenching of this compound Reaction Mixtures
This protocol outlines the steps to safely quench a reaction mixture containing this compound. The quantities provided in the table below are illustrative for a hypothetical reaction and should be adjusted based on the specific scale and concentration of your experiment.
Methodology:
-
Dilution and Cooling: Dilute the reaction mixture with an equal volume of a compatible, inert solvent (e.g., tetrahydrofuran, ethanol) to help dissipate heat during quenching. Cool the diluted mixture to 0 °C in an ice bath.
-
Neutralization of Reactive Species: While stirring the cooled mixture, slowly add a proton source, such as isopropanol, until any visible reaction (e.g., bubbling) ceases. This step is crucial for quenching any residual reactive intermediates.
-
Protonation of Acetylides: To ensure the complete protonation of any potential acetylide anions, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Final Stirring and Waste Collection: Continue stirring the mixture for at least 30 minutes to ensure homogeneity. Once the quenching is complete, transfer the mixture to a designated hazardous waste container.
-
Labeling and Storage: Securely seal the hazardous waste container and label it clearly with its contents. Store the container in a designated satellite accumulation area until it is collected by your institution's EHS department.
Illustrative Quenching Parameters:
| Parameter | Value | Rationale |
| Initial Reaction Volume | 100 mL | Assumed laboratory scale. |
| Dilution Solvent Volume | 100 mL | 1:1 dilution to aid in heat dissipation. |
| Quenching Temperature | 0 °C | To control exothermic reactions and ensure safety. |
| Quenching Agent (Isopropanol) | 20 - 40 mL | Added slowly until reaction (e.g., bubbling) ceases. |
| Stirring Time (Post-Alcohol) | 20 - 30 min | To ensure complete neutralization of highly reactive species. |
| Proton Source (Sat. aq. NH₄Cl) | 50 - 100 mL | To fully protonate any remaining acetylide anions. |
| Final Stirring Time | 30 min | To ensure homogeneity before transfer to waste. |
Disposal of Contaminated Solid Waste
Any solid materials, such as gloves, pipette tips, or absorbent materials, that come into contact with this compound must be considered hazardous waste.
-
Collect all contaminated solid waste in a designated, clearly labeled hazardous waste container.
-
Do not mix this waste with regular laboratory trash.
-
Arrange for disposal through your institution's EHS department.
Spill Management
In the event of a this compound spill:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.
-
Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[1]
Never dispose of this compound or its waste down the drain or in the regular trash. All waste must be handled and disposed of as hazardous waste through your institution's EHS office or a licensed hazardous waste disposal service.[1]
This compound Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Octadecyne
For Immediate Implementation: This guide provides essential safety protocols and logistical procedures for the handling and disposal of 1-Octadecyne in a laboratory setting. Developed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and emergency procedures to ensure a safe and compliant research environment.
Understanding the Risks: Hazard Identification
-
Aspiration Hazard: May be fatal if swallowed and enters airways[1].
-
Skin Irritation: Causes skin irritation[1].
-
Respiratory and Eye Irritation: Vapor or mist may cause irritation to the eyes, mucous membranes, and upper respiratory tract[1].
-
Reactivity: As a terminal alkyne, this compound can form explosive acetylides with certain metals (e.g., copper, silver, mercury) and should be handled with care, especially in the presence of strong bases or metal salts.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment and its purpose.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes of this compound and potential projectiles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged. For prolonged contact, consider double-gloving. | Provides a barrier against skin contact, which can cause irritation[1]. |
| Body Protection | A flame-retardant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are required. Avoid synthetic clothing. | Protects skin from accidental splashes and contact. Natural fibers are less likely to melt and adhere to the skin in case of a fire. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling irritating vapors or mists[1]. |
Operational Plan: From Handling to Disposal
Adherence to a strict operational workflow is critical for the safe handling of this compound. The following diagram illustrates the key stages of the process.
Caption: This diagram outlines the essential steps for safely handling this compound, from preparation to disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary glassware and equipment.
-
-
Handling:
-
Handle this compound exclusively within a chemical fume hood to avoid inhalation of vapors.
-
Dispense the required amount of this compound carefully, avoiding splashes.
-
Keep the container tightly sealed when not in use.
-
Avoid contact with incompatible materials such as strong oxidizing agents, strong bases, and heavy metal salts.
-
Emergency Procedures: Immediate Actions
In the event of an emergency, prompt and correct action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Aspiration into the lungs can be fatal[1]. |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's emergency response team. |
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety. The following decision-making workflow should be followed.
Caption: This flowchart provides a clear decision-making process for the proper disposal of different forms of this compound waste.
Disposal Protocol Details
-
Unused or Expired this compound: Do not attempt to treat or neutralize pure this compound. Securely seal the original container, label it clearly as "Hazardous Waste: this compound," and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
-
Reaction Mixtures: Before disposal, any reaction mixture containing this compound must be carefully and completely quenched to neutralize any reactive species. This should be done in a fume hood by slowly adding a proton-donating agent, such as isopropanol.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be collected in a designated, sealed hazardous waste container and disposed of as solid hazardous waste[2].
-
Glassware: Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The initial rinsate must be collected as liquid hazardous waste. Subsequent cleaning with detergent and water can typically follow standard laboratory procedures, but consult your institutional guidelines.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
